Diethyl (4-Fluorobenzyl)phosphonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRZOAUPPNGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453940 | |
| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-58-0 | |
| Record name | Diethyl P-[(4-fluorophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl (4-Fluorobenzyl)phosphonate: A Technical Guide for Researchers
CAS Number: 63909-58-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl (4-Fluorobenzyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Core Compound Data
This compound is a colorless liquid at room temperature. Its structure features a phosphonate group attached to a 4-fluorobenzyl moiety, making it a valuable reagent in various chemical transformations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆FO₃P | --INVALID-LINK-- |
| Molecular Weight | 246.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.143 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.483 | --INVALID-LINK-- |
| Boiling Point | 150 °C | --INVALID-LINK-- |
| Purity | ≥97% (GC) | --INVALID-LINK-- |
Spectroscopic Data
Precise spectroscopic data for this compound is not widely published. However, based on the analysis of closely related analogs such as diethyl (4-fluorophenyl)phosphonate and diethyl benzylphosphonate, the following spectral characteristics can be predicted.[1][2][3]
| Spectroscopy | Predicted Chemical Shift / Signal |
| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.00-4.15 (m, 4H, OCH₂CH₃), 3.15 (d, J(P,H) ≈ 22 Hz, 2H, PCH₂), 1.25 (t, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 162 (d, J(C,F) ≈ 245 Hz), 131 (d, J(C,P) ≈ 6 Hz), 130 (d, J(C,F) ≈ 8 Hz), 115 (d, J(C,F) ≈ 21 Hz), 62 (d, J(C,P) ≈ 7 Hz), 33 (d, J(C,P) ≈ 138 Hz), 16 (d, J(C,P) ≈ 6 Hz) |
| ³¹P NMR (CDCl₃) | δ 24-26 ppm |
| IR (neat) | ~3000 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (P=O), ~1050 cm⁻¹ (P-O-C), ~830 cm⁻¹ (p-substituted benzene) |
| Mass Spec (EI) | M⁺ at m/z 246, prominent fragments at m/z 218, 137, 109 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[4][5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
4-Fluorobenzyl bromide (or chloride)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 4-fluorobenzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.1-1.5 equivalents) to the flask.
-
Heat the reaction mixture to 140-160 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess triethyl phosphite and the ethyl bromide byproduct can be removed by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.
Applications in Organic Synthesis
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[8][9] The phosphonate carbanion, generated by deprotonation with a suitable base, reacts with aldehydes or ketones to form an alkene.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, n-BuLi, DBU)
-
Aldehyde or ketone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution of this compound (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C or -78 °C, depending on the base used.
-
Slowly add the base (1.1 equivalents) to the solution to generate the phosphonate carbanion.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography to obtain the desired alkene.
Biological Activity of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activity, particularly as antimicrobial agents.[10][11][12] The introduction of various substituents on the benzylphosphonate scaffold can significantly influence their efficacy.
Antimicrobial Activity
A study on a series of diethyl benzylphosphonate derivatives against Escherichia coli strains revealed a clear structure-activity relationship.[12] The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was used to quantify their antimicrobial activity.
| Compound | R-group (para-position) | MIC (µg/mL) against E. coli K12 |
| 1 | -H | 500 |
| 2 | -B(pin) | 500 |
| 3 | -B(OH)₂ | 250 |
Data adapted from a study on diethyl benzylphosphonate derivatives.[12]
The data suggests that the introduction of a boronic acid group at the para-position of the phenyl ring enhances the antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of certain benzylphosphonate derivatives is believed to involve the induction of oxidative stress within the bacterial cell.[11][13] This leads to the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[8][10][14][15]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. While the compound itself is not known for its biological activity, its derivatives have demonstrated potential as antimicrobial agents. This technical guide provides researchers and drug development professionals with the essential information required for the effective handling, synthesis, and application of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Diethyl (4-Fluorobenzyl)phosphonate molecular weight and formula
An In-depth Technical Guide on Diethyl (4-Fluorobenzyl)phosphonate
For researchers, scientists, and professionals in drug development, this compound is a key reagent with significant applications. This guide provides core technical data on this compound.
Chemical Identity and Properties
This compound, also known as (4-Fluorobenzyl)phosphonic acid diethyl ester, is an organophosphorus compound.[1][2] It is recognized for its role as a versatile building block in organic synthesis, particularly in the creation of biologically active molecules.[1] Its applications extend to the development of enzyme inhibitors and other therapeutic agents, as well as in the agrochemical industry for producing crop protection agents.[1]
A summary of its key quantitative data is presented below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₆FO₃P | [1][3][4] |
| Molecular Weight | 246.22 g/mol | [1][3][4] |
| CAS Number | 63909-58-0 | [1][3][4] |
| Density | 1.143 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.483 | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 97% | [4] |
| IUPAC Name | diethyl [(4-fluorophenyl)methyl]phosphonate | [3] |
Logical Relationship of Identifiers
The chemical structure of this compound dictates its molecular formula, which in turn determines its molecular weight. These fundamental properties are used to identify the compound, as represented by its CAS number and various chemical names.
Caption: Relationship between chemical structure and identifiers.
References
physical properties and appearance of Diethyl (4-Fluorobenzyl)phosphonate
This guide provides an in-depth analysis of the physical properties, appearance, and synthesis of Diethyl (4-Fluorobenzyl)phosphonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in experimental settings.
Introduction and Chemical Identity
This compound is a versatile organophosphorus compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structural features, particularly the presence of a fluorobenzyl group, enhance its reactivity and make it a valuable intermediate for creating biologically active molecules.[1] It is frequently employed as a key reagent in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds, a cornerstone of modern synthetic chemistry. This compound serves as a critical building block in the development of novel therapeutics, including enzyme inhibitors, and in the agrochemical industry for crop protection agents.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | diethyl [(4-fluorophenyl)methyl]phosphonate |
| Synonyms | (4-Fluorobenzyl)phosphonic acid diethyl ester, Diethyl (p-fluorophenyl)methanephosphonate |
| CAS Number | 63909-58-0[1][2][3][4] |
| Molecular Formula | C₁₁H₁₆FO₃P[1][2][3][4] |
| Molecular Weight | 246.22 g/mol [1][2][3][4] |
| InChI Key | FIYRZOAUPPNGAO-UHFFFAOYSA-N[2][4] |
| SMILES String | CCOP(=O)(Cc1ccc(F)cc1)OCC[2][4] |
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Structure of this compound.
Physical and Chemical Properties
The physical state and properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless or yellow liquid | [1][4] |
| Physical Form | Liquid | [1][2][3][4] |
| Density | 1.143 g/mL at 25 °C | [1][2] |
| Boiling Point | 150 °C | [4] |
| Refractive Index | n20/D 1.483 | [1][2] |
| Purity (Assay) | ≥ 97% to ≥ 99% (GC) | [1][2][3][4] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of this molecule.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet and a quartet), the benzylic methylene protons (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets). A referenced ¹H NMR spectrum is available, confirming these structural features.[5]
-
¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons, the benzylic carbon (with coupling to phosphorus), and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
³¹P NMR: Phosphorus-31 NMR is essential for characterizing organophosphorus compounds.[6] For diethyl benzylphosphonates, the ³¹P chemical shift is typically observed in the range of δ 24-25 ppm.[7] The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to cause a slight downfield shift compared to the unsubstituted diethyl benzylphosphonate.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound will exhibit strong characteristic absorption bands for:
-
P=O (phosphoryl) stretch: Typically a very strong band around 1250 cm⁻¹.
-
P-O-C stretch: Strong bands in the 1020-1050 cm⁻¹ region.
-
C-F (aryl) stretch: A strong band in the 1220-1240 cm⁻¹ region.
-
Aromatic C=C stretches: Bands in the 1600 cm⁻¹ and 1500 cm⁻¹ regions.
Synthesis Methodology: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-fluorobenzyl bromide or chloride. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.
Caption: Workflow of the Michaelis-Arbuzov Reaction.
Step-by-Step Experimental Protocol (Thermal Synthesis)
This protocol is a representative procedure for the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.
-
Preparation: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with 4-fluorobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.2-1.5 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.[1]
-
Reaction: Heat the reaction mixture to 150-160 °C under a continuous, gentle flow of nitrogen gas.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for ³¹P NMR analysis to observe the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 2-4 hours.[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]
-
Hazards: While not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard safe laboratory practices should always be followed.[8] In case of contact, rinse the affected area with plenty of water.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-FLUOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER(63909-58-0) 1H NMR spectrum [chemicalbook.com]
- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
synthesis pathways for substituted benzyl phosphonates
An In-depth Technical Guide to the Synthesis of Substituted Benzyl Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core synthetic pathways for substituted benzyl phosphonates, a class of compounds with significant applications in medicinal chemistry and drug development. Their utility as stable mimics of phosphates and carboxylates makes them valuable moieties in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2][3] This document details the most common and effective synthetic routes, including the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions, supplemented with experimental protocols and quantitative data to facilitate practical application in a research and development setting.
Core Synthetic Pathways
The synthesis of substituted benzyl phosphonates is primarily achieved through three well-established reactions that form the cornerstone of organophosphorus chemistry. These methods offer versatility in accessing a wide range of derivatives, including those with substitutions on the benzyl ring and modifications at the α-position.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a robust and widely used method for forming carbon-phosphorus bonds.[1][4] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[4][5] For the synthesis of benzyl phosphonates, a substituted benzyl halide is reacted with a trialkyl phosphite.
The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the benzylic carbon, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[4] The reactivity of the benzyl halide is a critical factor, with the general trend being I > Br > Cl.[6]
While the classical Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C), particularly for less reactive halides, milder conditions can be achieved using Lewis acid catalysis.[1][6][7]
Caption: Michaelis-Arbuzov reaction pathway for benzyl phosphonate synthesis.
The Pudovik Reaction
The Pudovik reaction is a key method for synthesizing α-hydroxybenzyl phosphonates. It involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. For substituted α-hydroxybenzyl phosphonates, a substituted benzaldehyde is used as the starting material. This reaction is typically catalyzed by a base, such as triethylamine (TEA) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), although acid catalysis is also possible.[6]
The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphorus species, which then attacks the carbonyl carbon of the aldehyde. A subsequent proton transfer yields the α-hydroxybenzyl phosphonate.
Caption: Base-catalyzed Pudovik reaction for α-hydroxybenzyl phosphonates.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminobenzyl phosphonates.[2][8][9] This reaction involves an amine, a carbonyl compound (typically a substituted benzaldehyde), and a dialkyl phosphite.[2][9]
The reaction mechanism can proceed through two main pathways, depending on the reactants and conditions.[2][10][11] One pathway involves the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond (an aza-Pudovik reaction).[9][12] Alternatively, the aldehyde and dialkyl phosphite can first form an α-hydroxyphosphonate, which is then substituted by the amine.[2] The imine pathway is generally considered more common.[13]
Caption: The imine pathway of the Kabachnik-Fields reaction.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various substituted benzyl phosphonates, allowing for easy comparison of different reaction conditions and their outcomes.
Table 1: Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Neat | 150-160 | 2-4 | ~75 | [6] |
| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | ~85 | [6][7] |
| 3 | SiO₂ (10) | THF | 60 | 16 | 70.6 | [6] |
| 4 | CeCl₃·7H₂O-SiO₂ (20) | Solvent-free | 40 | 10 | 92.5 | [6] |
| 5 | n-Bu₄NI (2) | Neat | 125 | 24 | 97 | [6] |
Table 2: Sustainable Synthesis of Substituted Benzyl Phosphonates via Michaelis-Arbuzov Type Reaction [14][15]
Reaction Conditions: Benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), PEG-400 (0.5 g), Room Temperature, 6 h.
| Entry | Benzyl Halide Substituent | Dialkyl Phosphite | Yield (%) |
| 1 | H | Diethyl | 98 |
| 2 | 4-Cl | Diethyl | 92 |
| 3 | 4-Br | Diethyl | 89 |
| 4 | 4-NO₂ | Diethyl | 94 |
| 5 | 2-Cl | Diethyl | 90 |
| 6 | H | Dimethyl | 95 |
| 7 | 4-Cl | Dimethyl | 91 |
Table 3: Synthesis of α-Hydroxy and α-Amino Benzyl Phosphonate Derivatives
| Product Type | Substituent | Reaction | Yield (%) | Reference |
| α-Hydroxy | 3,5-di-tert-butyl | Pudovik | Not specified, but used as starting material | |
| α-Mesyloxy | 3,5-di-tert-butyl | Sulfonylation of α-hydroxy | 54-80 | |
| α-Amino | 4-chlorobenzyl | aza-Pudovik | 65-92 | [12] |
| α-Amino | 4-methylbenzyl | aza-Pudovik | 65-92 | [12] |
| (Aminomethyl) | 2-(bromomethyl) | Gabriel Synthesis | 74-93 (phthalimide intermediate) | [16] |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below. These protocols are representative and may require optimization based on the specific substrates used.
Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[1][7]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).[1]
-
Add triethyl phosphite (1.2 eq) to the flask.[1]
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1][7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1][7]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[7]
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis at Room Temperature[6][7]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).[1]
-
Add triethyl phosphite (1.2 mmol) to the solution.[1]
-
Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.[1][7]
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1][7]
-
Upon completion, quench the reaction with the addition of water.[7]
-
Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[7]
Protocol 3: Base-Catalyzed Pudovik Reaction for α-Hydroxybenzyl Phosphonates[6][18]
Materials:
-
Substituted aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Diethyl phosphite (1 equivalent)
-
Triethylamine (0.1 equivalents)
-
Acetone
Procedure:
-
Combine the substituted benzaldehyde (1 eq) and a stoichiometric amount of diethyl phosphite in acetone in a round-bottom flask.[17]
-
Add triethylamine (0.1 eq) as a catalyst.[17]
-
Reflux the mixture for 2 hours.[17]
-
After cooling, add n-pentane to the mixture.
-
Cool the mixture to 5 °C to induce crystallization of the α-hydroxy-benzylphosphonate product.[17]
-
Collect the crystals by filtration.
Protocol 4: Aza-Pudovik Synthesis of α-Aminobenzyl Phosphinates[13][19]
This protocol describes the two-step synthesis via a pre-formed imine.
Materials:
-
Substituted benzaldehyde (25 mmol)
-
Primary amine (e.g., butylamine) (25 mmol)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alkyl phenyl-H-phosphinate (e.g., butyl phenyl-H-phosphinate) (1 equivalent relative to imine)
Procedure: Step 1: Imine Formation
-
Mix the aldehyde (25 mmol) and the primary amine (25 mmol) and stir for 1 hour at room temperature.[12]
-
Add 10 mL of dichloromethane, followed by 10 g of Na₂SO₄ to remove the water formed.[12]
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude imine.[12]
Step 2: Aza-Pudovik Addition
-
React the crude imine with 1 equivalent of the appropriate alkyl phenyl-H-phosphinate.
-
The reaction conditions (temperature, solvent) may vary depending on the substrate. The reaction progress should be monitored by TLC or NMR.
-
After completion, purify the residue by flash chromatography (e.g., silica gel, dichloromethane:methanol 97:3) to obtain the α-aminophosphinate product as a mixture of diastereomers.[12]
Experimental and Logical Workflows
The selection of a synthetic pathway depends on the desired final product. The following diagram illustrates the logical relationship between the starting materials and the target benzyl phosphonate derivatives.
Caption: Logical workflow for selecting a synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Hydroxybenzyl)phosphonic Acid | 90001-07-3 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Kabachnik-Fields Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for C-P Bond Formation
Abstract
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds.[1] First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is fundamental for the synthesis of phosphonates, phosphinates, and phosphine oxides.[2][3] The transformation typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide to yield a pentavalent phosphorus species.[3][4] Due to their structural similarity to natural phosphates and carboxylates, the resulting organophosphorus compounds, particularly phosphonates, are crucial in medicinal chemistry and drug development, serving as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[1][5][6] This guide provides a comprehensive overview of the reaction's mechanism, scope, modern variations, and detailed experimental protocols, supported by quantitative data and graphical representations to aid researchers in its practical application.
Core Reaction Mechanism
The classical Michaelis-Arbuzov reaction proceeds via a two-step nucleophilic substitution mechanism.[2][7]
-
Sɴ2 Attack and Phosphonium Salt Formation : The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide.[3][4] This Sɴ2 displacement of the halide ion results in the formation of a quaternary phosphonium salt intermediate.[2][5]
-
Dealkylation : The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkoxy carbons of the phosphonium salt.[3] This step leads to the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphorus-oxygen double bond (P=O), yielding the final phosphonate product and an alkyl halide byproduct.[2][5]
The overall driving force for the reaction is the formation of the highly stable P=O bond.[8] The stereochemistry at the carbon center of the alkyl halide is inverted, consistent with an Sɴ2 pathway.[2]
Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.
Scope and Limitations
The success and rate of the Michaelis-Arbuzov reaction are highly dependent on the nature of the reactants.[1]
Alkyl Halide Substrate
The reactivity of the electrophilic partner is a critical factor.[1]
-
Halide Reactivity : The reaction rate follows the order of leaving group ability: R-I > R-Br > R-Cl.[2][4] Alkyl fluorides are generally unreactive.[3]
-
Alkyl Group Structure : Primary alkyl halides and benzyl halides are excellent substrates.[2][4] Secondary alkyl halides react more slowly and may lead to elimination side products.[3] Tertiary alkyl halides are generally not effective and lead primarily to elimination.[4]
-
Other Electrophiles : Acyl halides and haloesters also participate readily in the reaction.[4] However, α-bromo and α-chloro ketones often lead to a competing pathway known as the Perkow reaction, which forms enol phosphates.[3][9] Aryl and vinyl halides are typically unreactive under classical thermal conditions due to the strength of the C(sp²)-X bond.[2][9]
Phosphorus Reactant
The nucleophilicity of the phosphorus(III) compound is key.
-
Phosphite Esters : Trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite, are the most common reactants.[2] Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[1][4]
-
Other P(III) Reagents : Phosphonites (R'P(OR)₂) and phosphinites (R'₂POR) are also effective and yield phosphinates and phosphine oxides, respectively.[3] Phosphinites are the most reactive, followed by phosphonites, and then phosphites.[3][4]
-
Limitations : Triphenyl phosphite is generally sluggish under thermal conditions due to the electron-withdrawing nature of the phenyl groups, which reduces the phosphorus atom's nucleophilicity.[2]
Key Variations and Modern Developments
To overcome the limitations of the classical reaction, which often requires high temperatures (120-160 °C), several modifications have been developed.[3][10]
-
Lewis Acid Catalysis : Lewis acids such as ZnBr₂, LaCl₃·7H₂O, and CeCl₃·7H₂O can promote the reaction under milder conditions, often at room temperature.[1][2] This allows for a broader substrate scope and better functional group tolerance.[7]
-
Microwave and Ultrasound Assistance : The use of microwave irradiation or ultrasound can significantly accelerate the reaction, reducing reaction times from hours to minutes.[1][2][5] These methods are often performed under solvent-free conditions, aligning with green chemistry principles.
-
Metal-Mediated Reactions : Transition metal catalysts, particularly palladium and copper complexes, enable the use of less reactive electrophiles like aryl iodides and bromides, which are unreactive in the classical thermal reaction.[2][5]
-
Alcohol-Based Protocols : To avoid the use of alkyl halides, greener methods have been developed that use alcohols as the alkyl source in the presence of a catalyst like tetrabutylammonium iodide (n-Bu₄NI).[11][12]
Caption: Reactivity trends for substrates in the Michaelis-Arbuzov reaction.
Applications in Drug Development and Research
The C-P bond formed via the Michaelis-Arbuzov reaction is a critical structural motif in numerous biologically active molecules.[5]
-
Phosphate Mimics : Phosphonates are stable isosteres of natural phosphate esters, making them effective enzyme inhibitors.[1] This property is exploited in antiviral drugs like Foscarnet and anticancer agents.[2][5]
-
Bisphosphonates : This class of drugs, used to treat osteoporosis and other bone resorption diseases, features a P-C-P core structure often assembled using Michaelis-Arbuzov chemistry.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction : Dialkyl alkylphosphonates produced by the Michaelis-Arbuzov reaction are key precursors for the HWE olefination, a widely used method for synthesizing alkenes with high E-selectivity.[2][7]
-
Activity-Based Probes : The reaction is used to synthesize phosphonate-based probes for studying enzyme activity, particularly in the field of serine hydrolases.[5][6]
Caption: Synthetic utility of Michaelis-Arbuzov products.
Experimental Protocols
Detailed methodologies for common variations of the reaction are provided below. A general experimental workflow is also illustrated.
General Experimental Workflow
Caption: General experimental workflow for the Michaelis-Arbuzov reaction.
Protocol 1: Classical Thermal Synthesis
This protocol describes the reaction of benzyl bromide with triethyl phosphite.[1]
-
Materials : Benzyl bromide, triethyl phosphite, round-bottom flask, reflux condenser, heating mantle, nitrogen inlet.
-
Procedure :
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]
-
Protocol 2: Lewis Acid-Catalyzed Synthesis
This protocol uses zinc bromide (ZnBr₂) to catalyze the reaction at room temperature.[1]
-
Materials : Benzyl bromide (1.0 mmol), triethyl phosphite (1.2 mmol), zinc bromide (0.2 mmol), dichloromethane (5 mL), round-bottom flask, magnetic stirrer.
-
Procedure :
-
In a round-bottom flask, dissolve benzyl bromide in dichloromethane.
-
Add triethyl phosphite to the solution.
-
Add zinc bromide to the reaction mixture at room temperature.[1]
-
Stir the mixture and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1]
-
Protocol 3: Microwave-Assisted Synthesis
This protocol details the rapid synthesis using a microwave reactor.[1]
-
Materials : Dibromomethane (1.0 eq), triethyl phosphite (1.0 eq), microwave reactor vial, microwave synthesizer.
-
Procedure :
-
In a microwave reactor vial, combine dibromomethane and triethyl phosphite.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 150 W for 5-10 minutes.[1]
-
Monitor the reaction for the disappearance of the starting materials.
-
After completion, cool the vial to room temperature.
-
The crude product can be purified by vacuum distillation.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the Michaelis-Arbuzov reaction under various conditions.
Table 1: Comparison of Reaction Conditions for Diethyl Benzylphosphonate Synthesis [1]
| Method | Catalyst | Temperature | Time | Yield |
| Classical Thermal | None | 150-160 °C | 2-4 h | High |
| Lewis Acid-Catalyzed | ZnBr₂ (0.2 eq) | Room Temp. | 1 h | High |
| Microwave-Assisted | None | 150 W | 5-10 min | High |
Table 2: Substrate Scope for Lewis Acid-Mediated Michaelis-Arbuzov Reaction [7]
| Alkyl Halide | Phosphorus Reagent | Product | Yield (%) |
| Benzyl bromide | Triethyl phosphite | Diethyl benzylphosphonate | 95 |
| 4-Nitrobenzyl bromide | Triethyl phosphite | Diethyl (4-nitrobenzyl)phosphonate | 92 |
| 2-Bromomethylnaphthalene | Trimethyl phosphite | Dimethyl (naphthalen-2-ylmethyl)phosphonate | 94 |
| 2-(Bromomethyl)thiophene | Triethyl phosphite | Diethyl (thiophen-2-ylmethyl)phosphonate | 90 |
Table 3: Palladium-Catalyzed Reaction of Triaryl Phosphites and Aryl Iodides [2]
| Aryl Iodide | Phosphorus Reagent | Catalyst | Product | Yield (%) |
| Iodobenzene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl phenylphosphonate | 90 |
| 4-Iodotoluene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl p-tolylphosphonate | 92 |
| 1-Iodo-4-nitrobenzene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl (4-nitrophenyl)phosphonate | 85 |
Conclusion
The Michaelis-Arbuzov reaction remains an indispensable and highly reliable method for constructing carbon-phosphorus bonds, over a century after its discovery.[2][4] Its broad utility is evident in its widespread application in the synthesis of precursors for olefination reactions and in the development of novel therapeutics.[1][7] While the classical thermal protocol is effective, its limitations, such as high reaction temperatures and a restricted substrate scope, have been significantly addressed by modern variations.[2][10] The development of catalytic (Lewis acid and transition metal) and energy-assisted (microwave and ultrasound) methods has expanded the reaction's applicability to more sensitive and previously unreactive substrates under milder conditions.[5] For researchers and professionals in drug development, a thorough understanding of this reaction and its modern adaptations is crucial for the efficient synthesis of a diverse array of valuable organophosphorus compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michaelis-Arbuzov_reaction [chemeurope.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Interpreting ¹H NMR Spectra of Diethyl Benzylphosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analysis of ¹H Nuclear Magnetic Resonance (NMR) spectra for diethyl benzylphosphonate and its derivatives. Understanding the nuances of these spectra is crucial for the structural elucidation and purity assessment of these compounds, which are significant in various research and development applications, including medicinal chemistry.[1][2]
Core Principles of ¹H NMR Spectroscopy for Diethyl Benzylphosphonate Derivatives
The ¹H NMR spectrum of a diethyl benzylphosphonate derivative provides key information based on four main parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[3] A thorough analysis of these parameters allows for the unambiguous assignment of protons within the molecule.
The archetypal structure of diethyl benzylphosphonate contains several distinct proton environments that give rise to characteristic signals:
-
Ethyl Group Protons : The two ethyl groups on the phosphonate moiety are chemically equivalent in the parent compound.
-
Methylene Protons (-OCH₂CH₃) : These protons are adjacent to both the phosphorus atom and the methyl group, resulting in a complex splitting pattern, typically a doublet of quartets (dq).
-
Methyl Protons (-OCH₂CH₃) : These protons are adjacent to the methylene group and appear as a triplet (t).
-
-
Benzylic Protons (-CH₂-Ph) : The methylene protons attached to the phenyl ring and the phosphorus atom appear as a doublet (d) due to coupling with the phosphorus atom.
-
Aromatic Protons (-C₆H₅) : The protons on the phenyl ring typically appear as a multiplet (m) in the aromatic region of the spectrum. Substitution on the phenyl ring will alter the chemical shifts and splitting patterns of these protons.
Data Presentation: ¹H NMR Spectral Data
The following table summarizes typical ¹H NMR data for diethyl benzylphosphonate and selected derivatives, recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Compound | Solvent | Benzylic (-CH₂) δ (ppm), Multiplicity, J (Hz) | Methylene (-OCH₂) δ (ppm), Multiplicity, J (Hz) | Methyl (-CH₃) δ (ppm), Multiplicity, J (Hz) | Aromatic (Ar-H) δ (ppm), Multiplicity | Reference |
| Diethyl benzylphosphonate | CDCl₃ | 3.12, d, J = 5.5 | 4.20-4.27, m | 1.43-1.47, m | 7.32-7.43, m | [4] |
| Diethyl benzylphosphonate | DMSO-d₆ | 3.21, d, J(H-P) = 21.6 | 3.94, dq, J(H-P) = 7.9, J(H-H) = 7.0 | 1.16, t, J(H-H) = 7.0 | 7.14-7.39, m | [5][6] |
| Diethyl (4-(trifluoromethyl)phenyl)phosphonate | CDCl₃ | - | 4.02-4.22, m | 1.31, t, J = 7.1 | 7.70, dd, J = 8.3, 3.5; 7.92, dd, J = 13.1, 7.9 | [4] |
| Diethyl p-tolylphosphonate | CDCl₃ | - | 4.00-4.13, m | 1.27, t, J = 7.1 | 7.23, dd, J = 7.9, 4.0; 7.66, dd, J = 13.1, 8.1 | [4] |
| Diethyl o-tolylphosphonate | CDCl₃ | - | 4.06-4.22, m | 1.34, t, J = 7.1 | 7.25-7.29, m; 7.43, t, J = 7.6; 7.92, dd, J = 14.4, 7.6 | [4] |
| Diethyl m-tolylphosphonate | CDCl₃ | - | 3.93-4.18, m | 1.26, t, J = 7.2 | 7.21-7.29, m; 7.51-7.62, m | [4] |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR spectra.[7]
3.1. Sample Preparation
-
Weighing the Sample : Accurately weigh 5-10 mg of the diethyl benzylphosphonate derivative.
-
Dissolving the Sample : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard : If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a reference (δ = 0.00 ppm).[5]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[7]
-
Acquisition Parameters : Set the appropriate acquisition parameters, including:
-
Number of Scans : Typically 8 to 16 scans for sufficient signal-to-noise ratio.
-
Pulse Width : A 30° or 45° pulse angle is common for routine spectra.
-
Relaxation Delay (d1) : A delay of 1-2 seconds is usually adequate.
-
-
Acquiring the Spectrum : Initiate the data acquisition.
3.3. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction : Phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Calibration : Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration : Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Analysis : Identify the chemical shift, multiplicity, and coupling constants for each signal to elucidate the molecular structure.
Visualization of the ¹H NMR Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of a ¹H NMR spectrum of a diethyl benzylphosphonate derivative.
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl (4-Fluorobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Diethyl (4-Fluorobenzyl)phosphonate. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a comprehensive approach that includes:
-
Experimental data for the parent compound, Diethyl benzylphosphonate.
-
Predicted ¹³C NMR chemical shifts for this compound, derived from empirical data and established substituent effects.
-
A detailed, generalized experimental protocol for acquiring ¹³C NMR spectra of related organophosphorus compounds.
-
Visual aids, including a structural diagram with atom numbering and a logical workflow for spectral prediction, to enhance understanding.
This guide serves as a valuable resource for researchers working with or synthesizing this compound and similar compounds, enabling them to anticipate spectral features and confirm structural integrity.
Introduction
This compound is an organophosphorus compound of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. Specifically, ¹³C NMR provides direct insight into the carbon skeleton. This guide addresses the need for ¹³C NMR data for this compound, offering a predictive analysis in the absence of direct experimental spectra.
Data Presentation
Experimental ¹³C NMR Data for Diethyl benzylphosphonate
To establish a baseline for our prediction, the experimental ¹³C NMR chemical shifts for the unsubstituted parent compound, Diethyl benzylphosphonate, are presented in Table 1. Two datasets from different sources are provided for comprehensive comparison.
Table 1: Experimental ¹³C NMR Chemical Shifts of Diethyl benzylphosphonate
| Carbon Atom | Chemical Shift (ppm) - Source 1 | Chemical Shift (ppm) - Source 2 | Multiplicity & Coupling Constant (JC-P) - Source 2 |
| C1 | 132.3 | 132.14 | d, J = 8.2 Hz |
| C2, C6 | 129.7 | 129.41 | d, J = 6.2 Hz |
| C3, C5 | 128.2 | 128.93 | d, J = 5.8 Hz |
| C4 | 126.4 | 129.31 | d, J = 4.8 Hz |
| C7 (CH₂) | 32.3 | 33.27 | d, J = 135.1 Hz |
| C8 (OCH₂) | 61.3 | 62.55 | d, J = 6.5 Hz |
| C9 (CH₃) | 16.1 | 16.56 | d, J = 5.8 Hz |
Source 1: DMSO-d₆, 101 MHz.[1] Source 2: CDCl₃, 62 MHz.[2]
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2. These values were calculated by applying the substituent chemical shift (SCS) effects of a fluorine atom at the para position to the experimental data of Diethyl benzylphosphonate (Source 1). The SCS values for fluorine are: ipso (+34.8 ppm), ortho (-12.9 ppm), meta (+1.4 ppm), and para (-4.5 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts of this compound
| Carbon Atom | Base Shift (ppm) (from Table 1, Source 1) | Substituent Effect (ppm) | Predicted Shift (ppm) | Predicted Multiplicity & Coupling Constant (JC-P) |
| C1 | 132.3 | +1.4 (meta) | 133.7 | d, J ≈ 9.0 Hz |
| C2, C6 | 129.7 | -12.9 (ortho) | 116.8 | d, J ≈ 6.6 Hz |
| C3, C5 | 128.2 | -4.5 (para) | 123.7 | d, J ≈ 3.0 Hz |
| C4 | 126.4 | +34.8 (ipso) | 161.2 | d, J ≈ 3.4 Hz, with additional C-F coupling |
| C7 (CH₂) | 32.3 | 0 | 32.3 | d, J ≈ 135.1 Hz |
| C8 (OCH₂) | 61.3 | 0 | 61.3 | d, J = 6.5 Hz |
| C9 (CH₃) | 16.1 | 0 | 16.1 | d, J = 5.8 Hz |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general methodology for acquiring high-quality ¹³C NMR spectra for organophosphorus compounds can be described as follows, based on standard practices reported in the literature.[1][2]
Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Spectrometer and Parameters:
-
The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The probe should be tuned to the ¹³C frequency (e.g., 101 MHz for a 400 MHz spectrometer).
-
A standard pulse program for proton-decoupled ¹³C NMR, such as zgpg30 or a similar variant, is commonly used.
-
Key acquisition parameters include:
-
Pulse Width (P1): A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typical.
-
Acquisition Time (AQ): Generally set to 1-2 seconds.
-
Number of Scans (NS): This can range from 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for organophosphorus compounds.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
-
Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to the solvent peak or TMS.
Mandatory Visualizations
The following diagrams provide a visual representation of the molecular structure and the workflow for predicting the ¹³C NMR chemical shifts.
Caption: Molecular structure of this compound with numbered carbons.
Caption: Logical workflow for the prediction of ¹³C NMR chemical shifts.
References
An In-depth Technical Guide to ³¹P NMR Spectroscopy for Phosphonate Characterization
Foreword: The Unique Lens of ³¹P NMR on Phosphonate Chemistry
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, few techniques offer the specificity and clarity of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organophosphorus compounds. Phosphonates, with their unique C-P bond, represent a class of molecules critical to drug development, acting as stable bioisosteres of phosphate esters in antivirals, antibiotics, and antineoplastic agents. Their analysis, however, demands a nuanced approach. This guide is crafted from a field-proven perspective to provide researchers, scientists, and drug development professionals with a robust framework for leveraging ³¹P NMR. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every analysis is not just a measurement, but a well-interrogated conversation with the molecule.
Foundational Principles: Why ³¹P NMR is Inherently Suited for Phosphonate Analysis
The power of ³¹P NMR stems from the intrinsic properties of the phosphorus-31 nucleus. It possesses a nuclear spin of ½ and a natural isotopic abundance of 100%, which makes it a highly sensitive nucleus for NMR experiments, surpassed only by ¹H and ¹⁹F in receptivity.[1][2] This eliminates the need for isotopic enrichment, a significant practical advantage.
Furthermore, ³¹P NMR boasts a very wide chemical shift range, spanning over 700 ppm, which provides excellent signal dispersion and minimizes the spectral crowding that can often plague ¹H NMR in complex molecular environments.[3] For phosphonates, this means that even subtle differences in the electronic and steric environment of the phosphorus atom can lead to clearly resolved signals, facilitating unambiguous structural assignment and purity assessment.[2]
The chemical shift (δ) in ³¹P NMR is a direct reporter on the local electronic environment of the phosphorus nucleus. For phosphonates, key influencing factors include:
-
Oxidation State: Phosphorus(V) compounds, such as phosphonates, resonate in a distinct region compared to Phosphorus(III) compounds (e.g., phosphites).[4]
-
Inductive and Steric Effects: The nature of the alkyl or aryl group attached to the phosphorus via the C-P bond significantly impacts the chemical shift. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating and sterically bulky groups tend to cause an upfield shift.[5]
-
pH and Protonation State: This is arguably the most critical variable for phosphonic acids. The degree of protonation of the phosphonic acid moiety dramatically alters the electronic shielding of the phosphorus nucleus. As pH changes, the equilibrium between the diprotonated, monoprotonated, and fully deprotonated forms shifts, causing a corresponding, and often substantial, change in the observed chemical shift.[6][7] This sensitivity is a powerful tool for determining pKa values but also a critical parameter to control for reproducible results.[8] Generally, deprotonation leads to an upfield shift.[7]
The Experimental Workflow: A Self-Validating System
A successful ³¹P NMR experiment is a chain of logical, validated steps. The following workflow is designed to ensure data integrity from sample preparation through to final analysis.
Caption: Experimental workflow for phosphonate characterization by ³¹P NMR.
Step-by-Step Protocol: Sample Preparation
The goal of sample preparation is to create a homogeneous, stable solution that yields sharp, reproducible NMR signals.
-
Analyte & Concentration: Accurately weigh 5-20 mg of the phosphonate sample.[9] This concentration range is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent.[7]
-
Causality: The choice of solvent is dictated by the analyte's solubility. Deuterated solvents are required for the spectrometer's field-frequency lock. For phosphonic acids, D₂O is common. For phosphonate esters, less polar solvents like CDCl₃ or DMSO-d₆ are often suitable.[3][5] Non-protic solvents like DMSO-d₆ are recommended for compounds with exchangeable protons to avoid deuterium exchange effects.[3]
-
-
pH Control (for Phosphonic Acids): This is a non-negotiable step for acidic or basic phosphonates. The chemical shift of a phosphonic acid can vary by 5 ppm or more depending on its protonation state.[6]
-
Protocol: To ensure reproducibility, either adjust the pD of the D₂O solution to a consistent value (e.g., using NaOD or DCl) or, preferably, use a suitable buffer (e.g., a phosphate or TRIS buffer prepared in D₂O). This locks the molecule into a single protonation state, yielding a sharp signal at a consistent chemical shift.
-
-
Chelating Agents: If paramagnetic metal ion contamination is suspected (which causes significant line broadening), add a small amount of a chelating agent like EDTA.
-
Internal Standard (for Quantitative Analysis): For quantitative ³¹P NMR (qNMR), add a precisely weighed amount of a suitable internal standard.
-
Trustworthiness: The standard must have a chemical shift that does not overlap with any analyte signals, be stable under the experimental conditions, and have a known purity. Common choices include Triphenyl Phosphate (TPP, δ ≈ -18 ppm in CDCl₃) or Phosphonoacetic Acid (PAA, δ ≈ 15 ppm in D₂O).[10]
-
Step-by-Step Protocol: Spectrometer Setup & Data Acquisition
Acquisition parameters must be chosen deliberately to ensure the resulting spectrum is either qualitatively informative or quantitatively accurate.
-
Lock, Tune, and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the ³¹P probe and shim the magnetic field to achieve a narrow, symmetrical lock signal, which is essential for high resolution.
-
Qualitative Analysis Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.
-
Pulse Width: Use a 30° or 45° flip angle. This is shorter than a 90° pulse and allows for a shorter relaxation delay between scans.
-
Relaxation Delay (D1): For routine qualitative spectra, a delay of 1-2 seconds is often sufficient.[5]
-
Number of Scans (NS): Typically 64 to 256 scans, depending on sample concentration.
-
Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., waltz16 or garp) during acquisition. This collapses P-H couplings, simplifying the spectrum to single peaks for each unique phosphorus environment and often providing a signal enhancement via the Nuclear Overhauser Effect (NOE).[5][11]
-
-
Quantitative Analysis (qNMR) Parameters:
-
Causality & Trustworthiness: Quantitative accuracy requires that the integrated signal area is directly proportional to the number of nuclei. This is only true if all nuclei have fully returned to thermal equilibrium before each pulse and if the NOE is suppressed.
-
Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems).[12][13] In this sequence, the proton decoupler is turned on only during the acquisition of the signal and is turned off during the relaxation delay. This eliminates the NOE, which can otherwise non-uniformly enhance different phosphorus signals, leading to inaccurate integration.[12]
-
Relaxation Delay (D1): The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (analyte and standard). T₁ values for phosphonates can range from 1 to over 5 seconds.[1] Therefore, a conservative D1 of 25-30 seconds is often required to ensure full relaxation. A preliminary T₁ measurement (using an inversion-recovery experiment) is highly recommended for method validation.[14]
-
Pulse Width: Use a 90° pulse to maximize the signal for each scan.
-
Data Processing and Spectral Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum for analysis.
-
Standard Processing: Apply Fourier Transformation, followed by careful phase and baseline correction.
-
Referencing: The chemical shift scale must be referenced. The universal standard is 85% phosphoric acid (H₃PO₄), which is defined as 0 ppm.[9] This is almost always used as an external standard, either in a separate tube or in a coaxial insert, due to its reactivity.[15]
-
Interpreting the Spectrum:
-
Chemical Shift (δ): The position of the signal on the x-axis indicates the chemical environment. Use reference tables to correlate observed shifts with expected structures.
-
Integration: In a quantitative spectrum, the relative area of each peak is proportional to the molar ratio of the species.
-
Coupling Constants (J): If a proton-coupled spectrum is acquired, the signals will be split into multiplets. The splitting pattern and the magnitude of the coupling constant (in Hz) provide definitive information about through-bond connectivity.
-
¹J(P,H): Direct one-bond coupling is very large, typically 600-700 Hz for P-H phosphonates.[12]
-
²J(P,C,H): Two-bond coupling is smaller, often in the range of 20-30 Hz.[12]
-
³J(P,O,C,H) or ³J(P,C,C,H): Three-bond couplings are smaller still, typically 5-10 Hz.[12]
-
¹J(P,C): One-bond carbon coupling is large and diagnostic, often exceeding 100 Hz.[16]
-
-
Data Presentation: Reference Tables for Rapid Analysis
The following tables provide typical chemical shift and coupling constant ranges to aid in spectral interpretation.
Table 1: Typical ³¹P Chemical Shift (δ) Ranges for Phosphonates and Related Compounds
(Referenced to 85% H₃PO₄)
| Compound Class | Structure Example | Typical Chemical Shift (δ, ppm) |
| Phosphonic Acids | R-P(O)(OH)₂ | +5 to +25 |
| Phosphonate Diesters | R-P(O)(OR')₂ | +20 to +35 |
| Aminophosphonic Acids | H₂N-CHR-P(O)(OH)₂ | +10 to +25 (pH dependent) |
| H-Phosphonates | HP(O)(OR)₂ | 0 to +20 (with large ¹JPH) |
| Acylphosphonates | R-C(O)-P(O)(OR')₂ | -5 to +5 |
| Vinylphosphonates | R₂C=CR-P(O)(OR')₂ | +10 to +25 |
| Phosphoric Acid | H₃PO₄ | 0 |
| Phosphate Esters | R-O-P(O)(OR')₂ | -5 to +5 |
Data compiled from sources[17][18][19][20]. Note that shifts are highly dependent on substituents, solvent, and pH.
Table 2: Representative P-H and P-C Coupling Constants (J)
| Coupling Type | Path | Typical Magnitude (Hz) |
| ¹J(P,H) | P-H | 600 - 750 |
| ²J(P,C,H) | P-C-H | 10 - 25 |
| ³J(P,O,C,H) | P-O-C-H | 5 - 15 |
| ¹J(P,C) | P-C | 120 - 180 |
| ²J(P,O,C) | P-O-C | 5 - 10 |
| ³J(P,C,C,C) | P-C-C-C | < 5 |
Data compiled from sources[8][12][16][21].
Conclusion: From Spectrum to Structure with Confidence
³¹P NMR spectroscopy is an indispensable tool for the characterization of phosphonates, offering unparalleled insight into their structure, purity, and chemical environment. By understanding the fundamental principles and adopting a rigorous, self-validating experimental workflow, researchers can move beyond simple data acquisition to a state of confident, authoritative analysis. The causality behind each step—from pH control in sample preparation to the choice of an inverse-gated decoupling sequence for quantitative work—is the key to unlocking the full potential of this powerful technique. This guide serves as a foundational blueprint for achieving that level of expertise and integrity in your own laboratory.
References
- 1. An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. barron.rice.edu [barron.rice.edu]
- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. hmc.edu [hmc.edu]
- 14. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. jeol.com [jeol.com]
- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Phosphonates as Precision Tools in Enzyme Inhibition: A Technical Guide for Drug Discovery
Introduction: The Unique Proposition of Phosphonates in Drug Design
In the landscape of modern drug discovery, the quest for highly specific and potent enzyme inhibitors is a perpetual challenge. Among the diverse chemical scaffolds employed, phosphonates have emerged as a class of compounds with remarkable versatility and efficacy. Their intrinsic properties, particularly their resemblance to the transition states of enzymatic reactions and their stability as phosphate mimics, make them powerful tools for modulating enzyme activity.[1][2][3][4] This guide provides an in-depth exploration of the role of phosphonates as enzyme inhibitors, offering a blend of fundamental principles, practical experimental guidance, and strategic insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their inhibitory action, the rational design principles that underpin their development, the key experimental workflows for their characterization, and the strategic considerations for their translation into therapeutic agents.
I. The Mechanistic Underpinnings of Phosphonate-Mediated Enzyme Inhibition
The inhibitory prowess of phosphonates stems from their unique structural and electronic characteristics. The replacement of a labile P-O bond in a phosphate with a stable P-C bond confers significant resistance to chemical and enzymatic hydrolysis.[1][2] This stability, coupled with their ability to mimic key chemical entities in enzymatic reactions, forms the basis of their two primary mechanisms of action.
Transition-State Analogs: Capturing the Energetic Peak of Catalysis
Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy.[1][5] Phosphonates, with their tetrahedral geometry, can effectively mimic this transition state, particularly in reactions involving the hydrolysis of esters and amides.[3][4][6][7] By binding to the enzyme's active site with high affinity, these transition-state analogs effectively sequester the enzyme, preventing it from catalyzing its intended reaction.[8][9][10] The design of such inhibitors is a powerful strategy, as the affinity of an enzyme for a transition-state analog can be several orders of magnitude greater than its affinity for the substrate itself.
Phosphate Isosteres: Stable Mimics of Biological Phosphates
Many essential biological processes involve the enzymatic transfer of phosphate groups. Phosphonates, being structural mimics of phosphates, can act as competitive inhibitors of enzymes that utilize phosphate-containing substrates.[1][2][11] Their resistance to hydrolysis makes them particularly effective in this role, as they can occupy the active site without being processed by the enzyme. This strategy has been successfully employed in the development of antiviral drugs, where phosphonate nucleotide analogs inhibit viral polymerases.[1][5]
II. Rational Design and Synthesis of Phosphonate Inhibitors
The development of a successful phosphonate inhibitor is a multidisciplinary endeavor that combines computational modeling, synthetic chemistry, and a deep understanding of enzyme mechanism.
Design Principles: A Fusion of Structure and Mechanism
The rational design of phosphonate inhibitors begins with a thorough understanding of the target enzyme's structure and catalytic mechanism. Key considerations include:
-
Active Site Geometry: The phosphonate scaffold must be designed to fit snugly within the enzyme's active site, maximizing favorable interactions with key amino acid residues.
-
Transition-State Mimicry: For transition-state analog inhibitors, the design should accurately reflect the geometry and charge distribution of the putative transition state.[9][12]
-
Bioisosteric Replacement: When designing phosphate mimics, the phosphonate group should be positioned to occupy the same binding pocket as the phosphate group of the natural substrate.
-
Lipophilicity and Bioavailability: The overall physicochemical properties of the molecule must be optimized to ensure adequate cell permeability and bioavailability, a significant challenge for the often highly charged phosphonate moiety.
Synthetic Strategies: Building the Molecular Tools
A variety of synthetic methods are available for the preparation of phosphonate inhibitors. The choice of strategy depends on the specific target structure and the desired chemical diversity. Common approaches include:
-
The Michaelis-Arbuzov Reaction: A widely used method for forming carbon-phosphorus bonds.[11]
-
The Michaelis-Becker Reaction: An alternative method for C-P bond formation, particularly useful for secondary phosphonates.[11]
-
Asymmetric Synthesis: For inhibitors with chiral centers, enantioselective synthetic routes are crucial to ensure the desired stereochemistry for optimal enzyme binding.
The synthesis of a library of phosphonate analogs with variations in the side chains and stereochemistry is often a key step in identifying potent and selective inhibitors.[13]
III. Experimental Characterization: A Multi-faceted Approach to Understanding Inhibition
A rigorous experimental workflow is essential to characterize the potency, selectivity, and mechanism of action of a novel phosphonate inhibitor. This typically involves a combination of biochemical assays and biophysical techniques.
Enzyme Kinetics: Quantifying Inhibitory Potency
Enzyme kinetic studies are the cornerstone of inhibitor characterization, providing quantitative measures of inhibitory potency such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol for Determining Ki:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its substrate in a suitable assay buffer. The buffer composition should be optimized for enzyme stability and activity.
-
Inhibitor Preparation: Prepare a series of dilutions of the phosphonate inhibitor in the assay buffer.
-
Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate, and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using a suitable graphical method, such as a Lineweaver-Burk or Dixon plot, to determine the type of inhibition (e.g., competitive, non-competitive) and the Ki value.[10][14][15][16] For slow-binding inhibitors, more complex data analysis methods may be required.[17][18][19]
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the enzyme-inhibitor interaction.
Step-by-Step Protocol for ITC Analysis:
-
Sample Preparation: Prepare solutions of the purified enzyme and the phosphonate inhibitor in the same buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Load the inhibitor solution into the syringe and the enzyme solution into the sample cell. Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat flow data to obtain the heat of binding for each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[2][11][20][21][22]
Structural Biology: Visualizing the Enzyme-Inhibitor Complex
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into how a phosphonate inhibitor binds to its target enzyme.
-
X-ray Crystallography: This technique can reveal the precise three-dimensional structure of the enzyme-inhibitor complex, identifying the key interactions that mediate binding.[6][23][24][25]
-
NMR Spectroscopy: NMR can provide information about the solution-state structure and dynamics of the enzyme-inhibitor complex, complementing the static picture provided by X-ray crystallography.[1][26][27][28]
IV. Overcoming Challenges: The Prodrug Strategy
A major hurdle in the development of phosphonate-based drugs is their poor bioavailability due to their high negative charge at physiological pH.[29] The prodrug approach is a widely used strategy to overcome this limitation.
Masking the Charge: Enhancing Cell Permeability
In the prodrug strategy, the phosphonate group is masked with lipophilic moieties that are cleaved in vivo to release the active phosphonate inhibitor.[29][30] Common prodrug moieties include:
-
Acyloxyalkyl esters (e.g., POM): These are cleaved by cellular esterases.[29]
-
Amidates: These can be designed to be cleaved by specific cellular enzymes, offering the potential for targeted drug delivery.[29]
The design of an effective prodrug requires a careful balance between stability in the extracellular environment and efficient cleavage within the target cells.
V. Case Study: Tenofovir - A Phosphonate Success Story
Tenofovir is a prime example of a successful phosphonate-based drug. It is an acyclic nucleoside phosphonate that acts as a potent inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV).[31]
-
Mechanism of Action: Tenofovir mimics the natural substrate, deoxyadenosine triphosphate, and upon incorporation into the growing viral DNA chain, it causes chain termination.
-
Prodrug Development: To overcome its poor oral bioavailability, Tenofovir was developed as a prodrug, Tenofovir disoproxil fumarate (TDF), which is an ester prodrug that is efficiently absorbed and converted to the active Tenofovir in the body. More recently, Tenofovir alafenamide (TAF), a phosphonamidate prodrug, has been developed, offering improved plasma stability and more efficient delivery of Tenofovir to target cells.[29]
VI. Data Presentation and Visualization
Table 1: Inhibitory Potency of Selected Phosphonate Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |
| NVP-BHG712 | EphA2 | Competitive | - | 17 | [3] |
| NVP-BHG712 | EphB4 | Competitive | - | 20.2 | [3] |
| Compound 5 | PTP-1B | Competitive | 1.8 | - | [5] |
| Adipoyl phosphonate | OADH | Competitive | 48 | - | [4] |
| Vinyl Phosphonate 1 | Dehydroquinate Synthase | Slow, Reversible | <1 | - | [32] |
Diagrams
Caption: A streamlined workflow for the development of phosphonate enzyme inhibitors.
Caption: The dual mechanisms of action of phosphonate enzyme inhibitors.
VII. Conclusion and Future Perspectives
Phosphonates represent a mature yet continually evolving class of enzyme inhibitors with proven therapeutic success. Their ability to act as transition-state analogs and stable phosphate mimics provides a robust platform for the rational design of potent and selective inhibitors for a wide range of enzyme targets. While challenges such as bioavailability remain, the development of sophisticated prodrug strategies continues to expand the therapeutic potential of these remarkable molecules. As our understanding of enzyme structure and mechanism deepens, and as synthetic methodologies become more advanced, the role of phosphonates in drug discovery is poised to become even more significant. The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to harness the power of phosphonates in the development of the next generation of enzyme-targeted therapeutics.
References
- 1. 19-F NMR studies of the binding of a fluorine-labeled phosphonate ion to E. coli alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase | IDEALS [ideals.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. html.rhhz.net [html.rhhz.net]
- 14. A graphical method for determining inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The behavior and significance of slow-binding enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tainstruments.com [tainstruments.com]
- 23. biologiachile.cl [biologiachile.cl]
- 24. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solution NMR Spectroscopy for the Study of Enzyme Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 32. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Applications of Diethyl (4-Fluorobenzyl)phosphonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (4-fluorobenzyl)phosphonate is a versatile organophosphorus reagent that has carved a significant niche in medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of complex biologically active molecules, particularly through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This technical guide provides a comprehensive overview of the applications of this compound, focusing on its use in the development of anticancer and antimicrobial agents. The guide will detail synthetic methodologies, present quantitative biological data, and visualize the relevant biological pathways.
The fluorobenzyl moiety of this phosphonate is of particular importance as the introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a precursor for the creation of fluorinated stilbenes and other vinyl compounds, which are core structures in a variety of therapeutic agents.[1]
Core Applications in Medicinal Chemistry
The predominant application of this compound in medicinal chemistry is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-alkenes with high stereoselectivity.[3][4] This reaction is instrumental in the synthesis of various therapeutic agents, including:
-
Anticancer Agents: A notable application is in the synthesis of analogues of combretastatin, a natural product known for its potent tubulin polymerization inhibition.[1][2][3][5] By reacting this compound with appropriate aldehydes, researchers can synthesize stilbene derivatives that mimic the structure of combretastatin A-4 and exhibit significant cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Derivatives of diethyl benzylphosphonate have demonstrated promising activity against bacterial strains, including Escherichia coli.[5] The introduction of substituents on the phenyl ring of the benzylphosphonate can modulate the antimicrobial potency.
Synthesis of Bioactive Molecules: The Horner-Wadsworth-Emmons Reaction
The HWE reaction is a powerful tool for carbon-carbon double bond formation. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.
A general workflow for the synthesis of a 4-fluorostilbene derivative using this compound is depicted below:
Experimental Protocol: Synthesis of a Fluorinated Combretastatin A-4 Analogue
This protocol provides a representative example of the synthesis of a (E)-stilbene derivative using this compound in a Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting solution of the phosphonate anion back to 0 °C. Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-1-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)ethene.
Quantitative Data: Biological Activity of Derived Compounds
The following tables summarize the biological activity of compounds synthesized using this compound or its close analogues.
Anticancer Activity of Combretastatin Analogues
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 1 | Tubulin Polymerization | 2-3 | [6] |
| 2 | MCF-7 (Breast Cancer) | 0.007 | [7] |
| 3 | HCT-116 (Colon Cancer) | Varies | [3] |
| 4 | HeLa (Cervical Cancer) | Varies | [3] |
Antimicrobial Activity of Benzylphosphonate Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Unsubstituted Benzylphosphonate | E. coli K12 | 125 | [4] |
| 4-Boronic acid derivative | E. coli K12 | 62.5 | [4] |
| Dimeric derivative | E. coli K12 | >1000 | [4] |
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization by Combretastatin Analogues
Combretastatin analogues synthesized using this compound exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Antimicrobial Mechanism via Oxidative Stress
The antimicrobial activity of certain benzylphosphonate derivatives is believed to be mediated through the induction of oxidative stress within bacterial cells. This leads to damage of essential cellular components and ultimately results in cell death.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its application in the Horner-Wadsworth-Emmons reaction has enabled the synthesis of a wide range of biologically active compounds, most notably potent anticancer agents that function as tubulin polymerization inhibitors. Furthermore, its derivatives are being explored for their antimicrobial properties. The ability to introduce a fluorinated benzyl group into complex molecules makes this phosphonate an important tool for the development of new therapeutics with potentially improved pharmacological profiles. Future research will likely continue to expand the scope of its applications in the discovery of novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
Phosphonates: Versatile Intermediates in Pharmaceutical and Agrochemical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, have emerged as crucial intermediates in the development of a wide array of pharmaceuticals and agrochemicals. Their structural similarity to phosphates allows them to act as non-hydrolyzable bioisosteres, effectively mimicking natural phosphate esters, carboxylates, or transition states in various biological processes.[1][2][3][4][5] This unique property enables them to function as potent enzyme inhibitors, leading to their successful application as antiviral drugs, herbicides, and fungicides.[3][6][7][8][9] This technical guide provides a comprehensive overview of the synthesis, application, and biological mechanisms of phosphonate-based compounds, offering valuable insights for professionals in drug discovery and crop protection.
Pharmaceutical Applications of Phosphonate Intermediates
The stability of the C-P bond makes phosphonates ideal candidates for designing drugs that can withstand enzymatic degradation.[7] They are particularly prominent in antiviral therapies and in the treatment of bone disorders.
Acyclic Nucleoside Phosphonates (ANPs) as Antiviral Agents
Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, particularly against HIV and Hepatitis B.[3][7] Key examples include Tenofovir, Adefovir, and Cidofovir.[6][7][9] These compounds act as mimics of natural nucleoside monophosphates, bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs.[10]
However, the high negative charge of phosphonates at physiological pH hinders their cellular uptake.[11][12] To overcome this, various prodrug strategies have been developed to mask the phosphonate moiety and improve bioavailability.[10][11] These strategies involve converting the phosphonic acid into esters or amides that can be cleaved intracellularly to release the active drug. Common prodrug approaches include:
-
Acyloxyalkyl Esters: The pivaloyloxymethyl (POM) moiety is a classic example, which is enzymatically cleaved to release the active phosphonate.[6][11][13]
-
S-Acylthioalkyl (SATE) Esters: These have also been successfully employed to deliver phosphonate drugs.[6]
-
Phosphoramidates (ProTides): This approach involves creating an amide linkage with an amino acid ester, which is then cleaved by intracellular enzymes.[6] Tenofovir alafenamide (TAF) is a successful example of a ProTide drug.[14]
-
HepDirect and CycloSal Prodrugs: These are more complex strategies that can target specific tissues or offer controlled release.[6][11]
Bisphosphonates in Bone Disease
Bisphosphonates are a class of drugs used to treat osteoporosis and other bone-related diseases.[3][4][5] They have a high affinity for hydroxyapatite in bone and work by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, leading to reduced bone resorption by osteoclasts.[4][5]
Agrochemical Applications of Phosphonate Intermediates
Phosphonates have made a significant impact on modern agriculture, primarily as herbicides and fungicides.
Herbicides
The most widely used herbicide globally, glyphosate (the active ingredient in Roundup), is a phosphonate.[3][8] It acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants.[8][15] Other phosphonate herbicides include glufosinate and fosamine.[15]
Fungicides and Plant Health
Phosphonate fungicides, such as Fosetyl-Al and potassium phosphonates, are effective against oomycete pathogens like Phytophthora and downy mildew.[9][16][17][18] They are systemic, meaning they can be transported throughout the plant, and are thought to have a dual mode of action: direct inhibition of the pathogen and stimulation of the plant's natural defense mechanisms.[16]
Plant Growth Regulators
Ethephon is a phosphonate-based plant growth regulator that acts by releasing ethylene, a plant hormone that influences processes like fruit ripening, flowering, and leaf abscission.[3]
Synthesis of Phosphonate Intermediates
The formation of the C-P bond is the key step in synthesizing phosphonate intermediates. Several classical and modern methods are employed.
Key Synthetic Reactions
-
Michaelis-Arbuzov Reaction: This is one of the most fundamental methods for forming a C-P bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide.[3][9][19]
-
Hirao Reaction: A palladium-catalyzed cross-coupling reaction of a dialkyl phosphite with an aryl or vinyl halide.[9][19]
-
Kabachnik–Fields Reaction: A one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[9][20]
-
H-Phosphonate Chemistry: This method provides an alternative route for the formation of phosphonate linkages, particularly in the synthesis of oligonucleotide analogs.[13][21][22]
Modern advancements in synthetic methodology, such as the use of microwave irradiation and ultrasound, have been shown to improve reaction times and yields for many of these transformations.[9]
Data Presentation: Synthesis and Activity
The following tables summarize quantitative data related to the synthesis and biological activity of selected phosphonate compounds.
Table 1: Yields of Selected Phosphonate Synthesis Reactions
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Kabachnik-Fields | 4-Chlorobenzaldehyde, 4-Chloroaniline, Triethyl phosphite | Solvent-free, Ultrasound | α-Aminophosphonate | 99% | [20] |
| Kabachnik-Fields | Aromatic aldehydes, para-Substituted anilines, Triethyl phosphite | Ultrasound | α-Aminophosphonates | 80-99% | [9] |
| Hirao Reaction | Bromine-containing N-heterocycles, Dialkyl phosphite | Pd(OAc)₂, Microwave (135°C, 1 hr) | N-Heterocyclic phosphonates | ~80% | [9] |
| Michaelis-Arbuzov | Triisopropyl phosphite, 1,2-Dichloroethane | Microwave (190°C, 160 min) | Diisopropyl 2-chloroethylphosphonate | 89.2% | [9] |
Table 2: Biological Activity of Selected Phosphonate-Based Drugs
| Compound | Class | Target | Indication | IC₅₀ / Potency | Reference |
| Tenofovir Alafenamide | Antiviral (ANP) | HIV & HBV Reverse Transcriptase | HIV, Hepatitis B | Substantially increased potency vs. Tenofovir | [14] |
| 8-Aza-7-deazapurine ANP bis(amidate) | ACT Inhibitor | Adenylate Cyclase Toxin | Potential Antibacterial | 16 nM | [6] |
| Fosfomycin | Antibiotic | MurA Enzyme | Bacterial Infections | Broad-spectrum activity | [2][23] |
| Glyphosate | Herbicide | EPSP Synthase | Weed Control | Broad-spectrum activity | [8][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of phosphonate intermediates. Below are representative protocols for key synthetic transformations.
Protocol 1: General Procedure for Ultrasound-Assisted, Catalyst-Free Kabachnik–Fields Reaction
Objective: To synthesize α-aminophosphonates in high yield under green chemistry conditions.[9][20]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Triethyl phosphite (1.3 mmol)
-
Reaction vessel suitable for ultrasonication
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol) and the substituted aniline (1.0 mmol) in the reaction vessel.
-
Add triethyl phosphite (1.3 mmol) to the mixture.
-
Place the reaction vessel in an ultrasound bath at ambient temperature.
-
Irradiate the mixture with ultrasound for the specified time (e.g., 20 seconds to 55 minutes, depending on substrates).[9][20]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product is often of high purity and may not require extensive purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Hirao Reaction
Objective: To synthesize N-heterocyclic phosphonates via palladium-catalyzed cross-coupling.[9]
Materials:
-
Bromine-containing N-heterocycle (1.0 mmol)
-
Dialkyl phosphite or diarylphosphine oxide (excess, to also act as ligand)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Triethylamine (base)
-
Ethanol (solvent)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the bromine-containing N-heterocycle (1.0 mmol), palladium(II) acetate (10 mol%), and triethylamine.
-
Add the dialkyl phosphite or diarylphosphine oxide in excess.
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 135°C) for the designated time (e.g., 1 hour).[9]
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-heterocyclic phosphonate.
Protocol 3: Deprotection of Dialkyl Phosphonates to Phosphonic Acids via the McKenna Reaction
Objective: To hydrolyze a dialkyl phosphonate ester to the corresponding phosphonic acid.[24]
Materials:
-
Dialkyl phosphonate (1.0 mmol)
-
Bromotrimethylsilane (BrSiMe₃, >2.0 mmol)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Methanol (MeOH) or water
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the dialkyl phosphonate (1.0 mmol) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add bromotrimethylsilane (a slight excess, e.g., 2.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC or NMR indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol or water.
-
Concentrate the solution under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude phosphonic acid can be purified by recrystallization, trituration, or ion-exchange chromatography as needed.
Mandatory Visualizations
Biochemical Pathways and Experimental Workflows
Visual representations of the complex pathways and processes involving phosphonates are essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
- 9. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 15. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The use of phosphonates in agriculture. Chemical, biological properties and legislative issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. extension.psu.edu [extension.psu.edu]
- 19. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
reactivity and stability of the fluorobenzyl group in phosphonates
An In-depth Technical Guide to the Reactivity and Stability of the Fluorobenzyl Group in Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical reactivity and stability of fluorobenzyl phosphonates. The incorporation of a fluorobenzyl moiety into phosphonate-based molecules is a strategic decision in medicinal chemistry, aimed at modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This document explores the fundamental chemical properties, stability under various conditions, and key applications of this important structural motif, supplemented with detailed experimental protocols and logical workflows.
Introduction: The Strategic Role of Fluorobenzyl Phosphonates
Phosphonates are widely utilized as stable bioisosteres of phosphates in drug design. The replacement of a labile P-O-C bond in a phosphate with a robust P-C bond in a phosphonate confers significant resistance to both chemical and enzymatic hydrolysis. This stability is crucial for developing enzyme inhibitors, antiviral agents, and other therapeutics that can withstand metabolic degradation.
The benzyl group, when attached to the phosphorus atom, provides a versatile scaffold for introducing further substitutions to probe structure-activity relationships (SAR). The introduction of fluorine onto the benzyl ring offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution at a metabolically vulnerable position on the benzyl ring can block hydroxylation, thereby increasing the drug's half-life.
-
Electronic Modulation: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This can alter the acidity of the phosphonic acid, influence the reactivity of the phosphonate esters, and modulate binding interactions with target proteins.[1]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the benzyl group, which can be critical for optimal binding to a biological target.
This guide will delve into the synthesis, reactivity, and stability of these compounds, providing the technical detail required for their effective application in research and development.
Chemical Reactivity and Synthesis
The core reactivity of fluorobenzyl phosphonates is centered on two main areas: the synthesis of the stable C-P bond and the reactions of the phosphonate ester groups.
Synthesis via Michaelis-Arbuzov Reaction
The most common and robust method for forming the C-P bond in fluorobenzyl phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on a fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). The reaction proceeds via an SN2 mechanism to form a phosphonium salt intermediate, which then undergoes dealkylation by the halide anion to yield the final phosphonate ester.[2][3]
A sustainable and efficient modern protocol avoids high temperatures by using a catalytic system in an environmentally benign solvent like polyethylene glycol (PEG).[3]
Hydrolysis of Phosphonate Esters
While the C-P bond is exceptionally stable, the P-O-C ester bonds are susceptible to hydrolysis under both acidic and basic conditions.[4] The reaction proceeds via nucleophilic attack at the electrophilic phosphorus center.
The electron-withdrawing nature of the fluorobenzyl group is expected to increase the electrophilicity of the phosphorus atom, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted benzyl phosphonate. Kinetic studies on substituted benzyl phosphonates have shown that electron-withdrawing groups on the benzyl ring increase the reaction rate in certain reactions, a principle that applies to hydrolysis.[5] The overall hydrolysis occurs in two consecutive steps to first yield the phosphonic acid monoester and finally the phosphonic acid.[6]
Stability of Fluorobenzyl Phosphonates
The stability of a drug candidate is a critical parameter, influencing its shelf-life, delivery, and in vivo efficacy. Fluorobenzyl phosphonates generally exhibit high stability.
Chemical Stability
The primary pathway for chemical degradation is the hydrolysis of the ester groups, as discussed above. The rate is highly dependent on pH and temperature. Under neutral physiological conditions (pH 7.4), dialkyl phosphonate esters are generally stable. Dibenzyl esters are more readily cleaved than simple dialkyl esters, but substitution on the aryl ring significantly modulates this rate.[7]
While specific kinetic data for the hydrolysis of fluorobenzyl phosphonates is not extensively published, data from related phosphonate prodrugs provide valuable context for their stability in biological media. The use of diethyl (4-fluorobenzyl)phosphonate as a stable internal standard for NMR studies further implies its high resistance to degradation under neutral conditions.[8]
Table 1: Representative Stability Data for Phosphonate Prodrugs in Biological Media This table provides contextual data on the stability of advanced phosphonate prodrugs, which share the core phosphonate ester structure. The high stability of these compounds underscores the general robustness of the phosphonate motif.
| Compound Class | Conditions | Half-life (t½) | Reference |
| Aryl Acyloxyalkyl Phosphonate Prodrug | 50% Human Plasma | > 20 hours | [9] |
| Bis(acyloxyalkyl) Ester Prodrug | 50% Human Plasma | < 1 hour | [9] |
| Bis(tBu-SATE) PMEA Prodrug | Human Plasma | 50x more stable than Bis(POM)-PMEA | [10] |
Enzymatic Stability
A key advantage of phosphonates is their resistance to enzymatic cleavage by phosphatases, which readily hydrolyze phosphate esters. The C-P bond is not a substrate for these enzymes, leading to significantly enhanced metabolic stability.[7]
Furthermore, the fluorine atom on the benzyl ring serves to block metabolic oxidation. For an unsubstituted benzyl group, the para-position is often susceptible to P450-mediated hydroxylation. A fluorine atom at this position effectively prevents this metabolic pathway, contributing to a longer in vivo half-life and improved bioavailability.
Application in Drug Discovery: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes, making it a prime therapeutic target.[11][12] Phosphonates, particularly α,α-difluorobenzyl phosphonates, have been developed as phosphotyrosine mimetics to inhibit PTP1B.[13] These molecules act as competitive inhibitors by binding to the enzyme's active site but are resistant to the enzymatic hydrolysis that the natural phosphotyrosine substrate would undergo.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from efficient, room-temperature methods for benzyl phosphonate synthesis.[2][3]
Objective: To synthesize this compound from 4-fluorobenzyl bromide and triethyl phosphite.
Materials:
-
4-Fluorobenzyl bromide (1 mmol, 189.04 g/mol )
-
Triethyl phosphite (1.1 mmol, 166.16 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous powder (2 mmol, 138.21 g/mol )
-
Potassium iodide (KI) (0.3 mmol, 166.00 g/mol )
-
Polyethylene glycol 400 (PEG-400) (approx. 2 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Solvents for column chromatography (e.g., petroleum ether/ethyl acetate mixture)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware.
Procedure:
-
To a 25 mL round-bottom flask, add K₂CO₃ (276 mg, 2 mmol), KI (50 mg, 0.3 mmol), and PEG-400 (2 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Add 4-fluorobenzyl bromide (189 mg, 1 mmol) to the flask.
-
Add triethyl phosphite (183 mg, 1.1 mmol) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has been consumed.
-
Upon completion, add 15 mL of diethyl ether to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. The PEG-400 and salts will form a separate layer or can be removed by washing with water (2 x 10 mL).
-
Collect the organic (ether) layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the residual oil by flash column chromatography using a suitable gradient of petroleum ether/ethyl acetate to yield the pure this compound.
Protocol 2: Hydrolytic Stability Assay using HPLC
This protocol outlines a stability-indicating HPLC method to determine the degradation kinetics of a fluorobenzyl phosphonate ester under forced degradation conditions.[14][15]
Objective: To quantify the degradation of a fluorobenzyl phosphonate ester over time at acidic, neutral, and basic pH.
Materials & Equipment:
-
Fluorobenzyl phosphonate ester (test compound)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Phosphate buffered saline (PBS) tablets
-
HPLC system with UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Thermostatic water bath or incubator
-
Volumetric flasks, pipettes, vials.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound at 1 mg/mL in acetonitrile.
-
Prepare the degradation buffers: 0.1 M HCl (acidic), PBS pH 7.4 (neutral), and 0.1 M NaOH (basic).
-
-
Initiation of Degradation:
-
For each condition, add a small volume of the stock solution to a larger volume of the pre-heated buffer (e.g., 100 µL stock into 9.9 mL buffer) to achieve a final concentration of ~10 µg/mL. This is your t=0 sample.
-
Immediately withdraw an aliquot from each solution, quench it by neutralizing (e.g., add NaOH to the acid sample, HCl to the base sample), and place in an HPLC vial.
-
Place the flasks containing the remaining solutions into a constant temperature bath set to 50°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Quench each sample immediately after withdrawal and transfer to a labeled HPLC vial. Store samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Set up an appropriate isocratic or gradient HPLC method. A typical starting point could be a mobile phase of 60:40 Acetonitrile:Water with UV detection at a relevant wavelength (e.g., 254 nm).
-
Inject all samples (t=0 and subsequent time points) onto the HPLC system.
-
Record the peak area of the parent (test compound) peak at each time point. The appearance of new peaks will indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the t=0 sample (% Remaining = (Area_t / Area_t0) * 100).
-
Plot ln(% Remaining) versus time. For a first-order reaction, this will yield a straight line.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The fluorobenzyl phosphonate moiety is a powerful tool in modern drug design. It combines the inherent chemical and enzymatic stability of the phosphonate core with the beneficial properties conferred by fluorine substitution. The C-P bond provides a robust anchor, resistant to metabolic cleavage, while the fluorinated benzyl group can be used to block oxidative metabolism and fine-tune electronic interactions with the target protein. While the phosphonate ester groups are susceptible to hydrolysis, their stability can be modulated through synthetic chemistry, a key principle in the design of phosphonate prodrugs. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to synthesize, evaluate, and deploy these valuable compounds in their drug discovery programs.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. frontiersin.org [frontiersin.org]
- 3. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Diethyl (4-Fluorobenzyl)phosphonate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (4-fluorobenzyl)phosphonate is a versatile organophosphorus compound with significant, yet largely untapped, potential in biochemical research and drug discovery. As a member of the benzylphosphonate class, it is a structural analog of natural phosphates and carboxylates, positioning it as a compelling candidate for enzyme inhibition. The introduction of a fluorine atom on the benzyl ring is known to modulate electronic properties and lipophilicity, potentially enhancing biological activity and target interaction. This technical guide synthesizes the current understanding of diethyl benzylphosphonates, providing a framework for investigating the specific applications of this compound. While direct experimental data for this specific analog is limited, this document extrapolates from closely related compounds to detail its probable mechanism of action, potential biological targets, and methodologies for its synthesis and evaluation. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.
Introduction
Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, rendering them resistant to enzymatic and chemical hydrolysis compared to their phosphate ester counterparts.[1][2] This inherent stability, coupled with their ability to mimic the tetrahedral transition states of substrate hydrolysis, makes them highly effective inhibitors of a variety of enzymes, particularly hydrolases such as proteases and phosphatases.[3][4] this compound belongs to the benzylphosphonate subgroup, which has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[3] The fluorine substituent at the para position of the benzyl ring is of particular interest, as fluorine substitution can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced binding affinity and metabolic stability.[5]
This guide will explore the potential of this compound in several key research areas:
-
Enzyme Inhibition: With a focus on protein tyrosine phosphatases (PTPs) and other hydrolases.
-
Antimicrobial Drug Discovery: Building on the known antibacterial activity of related benzylphosphonates.
-
Anticancer Research: Investigating its potential as a modulator of signaling pathways implicated in cancer.
-
Synthetic Chemistry: Utilizing it as a versatile reagent in reactions like the Horner-Wadsworth-Emmons olefination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63909-58-0 | [6][7] |
| Molecular Formula | C₁₁H₁₆FO₃P | [6] |
| Molecular Weight | 246.22 g/mol | [7] |
| Appearance | Colorless liquid | [8] |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 |
Synthesis of this compound
The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction. This robust and widely used method for forming C-P bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[9]
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol describes the synthesis of this compound from 4-fluorobenzyl bromide and triethyl phosphite. A similar protocol has been used for the synthesis of the bromo-analogue.[10]
Materials:
-
4-Fluorobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus or rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluorobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (e.g., 5-10 equivalents). The reaction can be run neat or in a high-boiling inert solvent like anhydrous toluene.
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-fluorobenzyl bromide is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed neat, remove the excess triethyl phosphite by vacuum distillation.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Synthesis Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl P-((4-fluorophenyl)methyl)phosphonate | C11H16FO3P | CID 11064685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl (4-Fluorobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds, predominantly yielding (E)-alkenes.[1][2][3][4] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies purification.[2][3][4]
This document provides detailed application notes and protocols for the Horner-Wadsworth-Emmons reaction utilizing Diethyl (4-Fluorobenzyl)phosphonate. The resulting fluorinated stilbene derivatives are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of various biological pathways, including the Wnt signaling pathway, which is implicated in diseases such as cancer.[5][6]
Reaction and Mechanism
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the carbon alpha to the phosphoryl group by a suitable base, forming a stabilized carbanion.[2][3][7] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate cyclizes to form a transient four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate salt.[7][8] The reaction with aromatic aldehydes typically results in the formation of the (E)-stilbene isomer with high selectivity.[2]
Experimental Protocols
General Protocol for the Synthesis of (E)-1-(4-Fluorophenyl)-2-arylethenes
This protocol describes a general procedure for the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, 4-Chlorobenzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).[9][10][11] The pure (E)-1-(4-fluorophenyl)-2-arylethene is typically a white solid.
-
Data Presentation
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | (E)-1-(4-Fluorophenyl)-2-phenylethene | 78 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | (E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethene | 85 | >95:5 |
| 3 | 4-Chlorobenzaldehyde | (E)-1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethene | 82 | >95:5 |
Spectroscopic Data for (E)-1-(4-Fluorophenyl)-2-phenylethene:
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J = 7.6 Hz, 2H), 7.45 (dd, J = 8.8, 5.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.2 Hz, 1H), 7.10-7.00 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5 (d, J = 247.5 Hz), 137.4, 133.5 (d, J = 3.3 Hz), 129.0, 128.7, 128.0 (d, J = 7.9 Hz), 127.7, 126.5, 115.6 (d, J = 21.5 Hz) |
Application: Inhibition of the Wnt Signaling Pathway
Fluorinated stilbene derivatives, the products of the described HWE reaction, have been identified as potent inhibitors of the Wnt signaling pathway.[5][6] The Wnt pathway is a crucial cell signaling pathway involved in embryonic development and tissue homeostasis.[5][6][12] Aberrant activation of this pathway is a hallmark of several cancers, particularly colorectal cancer.[5][6]
The canonical Wnt signaling cascade is initiated by the binding of a Wnt protein to its receptor complex, Frizzled (FZD) and LRP5/6.[1] This leads to the inactivation of a "destruction complex" (comprising APC, Axin, and GSK3β), which normally targets β-catenin for proteasomal degradation.[1] Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes that promote cell proliferation.[1] Fluorinated stilbenes have been shown to inhibit this pathway, potentially downstream of β-catenin at the transcriptional level, thereby repressing cancer cell growth.[5][6]
Visualizations
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Purification [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of E-Alkenes with Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of E-alkenes utilizing phosphonate reagents, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with a strong preference for the thermodynamically more stable E-isomer.[1][2][3][4] This methodology is widely employed in the synthesis of natural products and pharmacologically active compounds, where precise control of stereochemistry is crucial.[5][6]
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, which simplifies purification.[2][3] A key advantage of the HWE reaction over the related Wittig reaction is the enhanced nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct through aqueous extraction.[3][4][7] The stereochemical outcome of the HWE reaction is predominantly the E-alkene, a result of thermodynamic control during the reaction pathway.[4][7]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the HWE reaction proceeds through the following steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate collapses to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane decomposes to yield the alkene and a phosphate byproduct. The formation of the highly stable phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.
The E-selectivity of the HWE reaction is attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the sterically less hindered trans-oxaphosphetane, leading to the E-alkene.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Deprotonation of Phosphonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of phosphonate esters is a fundamental transformation in organic synthesis, yielding highly nucleophilic phosphonate carbanions. These carbanions are key intermediates in a variety of carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction provides a reliable and stereoselective method for the synthesis of alkenes from aldehydes and ketones, offering significant advantages over the traditional Wittig reaction.[1] These advantages include the use of more nucleophilic and less basic carbanions, and the formation of water-soluble phosphate byproducts that simplify purification.[1][2] This application note provides detailed protocols for the deprotonation of phosphonate esters using common bases, presents relevant quantitative data for reaction optimization, and outlines methods for monitoring the reaction progress.
General Considerations for Deprotonation
The successful deprotonation of a phosphonate ester is contingent upon several critical factors:
-
Acidity of the Phosphonate Ester: The pKa of the α-proton of the phosphonate ester determines the required strength of the base. Electron-withdrawing groups adjacent to the phosphonate moiety significantly increase the acidity of the α-proton, facilitating deprotonation with weaker bases.
-
Choice of Base: The selection of an appropriate base is crucial and depends on the pKa of the phosphonate ester.[3] Strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium hexamethyldisilazide (KHMDS) are commonly employed.[3][4][5] For phosphonates with more acidic α-protons, milder bases like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[3]
-
Solvent: Anhydrous aprotic solvents are typically used to prevent quenching of the strong base and the resulting carbanion.[3] Tetrahydrofuran (THF) is a common choice due to its ability to solvate the reagents and its relatively low reactivity towards strong bases at low temperatures.[6] Other solvents such as diethyl ether and dimethylformamide (DMF) are also used, although caution is advised with DMF and NaH at elevated temperatures due to the risk of a runaway reaction.[7]
-
Temperature: Deprotonation reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control the exothermic reaction and prevent side reactions.[8] The reaction mixture may then be allowed to warm to room temperature to ensure complete deprotonation.
-
Inert Atmosphere: Strong bases like NaH and n-BuLi are highly reactive with atmospheric oxygen and moisture.[9][10] Therefore, all deprotonation reactions using these reagents must be performed under an inert atmosphere, such as nitrogen or argon.[1][11]
Quantitative Data for Reaction Optimization
Table 1: Approximate pKa Values of Common Phosphonate Esters and Bases in DMSO
| Compound | Structure | pKa in DMSO |
| Phosphonate Esters | ||
| Dimethyl methylphosphonate | CH₃P(O)(OCH₃)₂ | ~25-31[12] |
| Triethyl phosphonoacetate | (C₂H₅O)₂P(O)CH₂CO₂C₂H₅ | ~18.4[13] |
| Diethyl cyanomethylphosphonate | (C₂H₅O)₂P(O)CH₂CN | ~15 |
| Bases (Conjugate Acid) | ||
| n-Butyllithium (n-BuLi) | n-C₄H₁₀ | ~50[9] |
| Sodium Hydride (NaH) | H₂ | ~35[10][14] |
| Potassium Hexamethyldisilazide (KHMDS) | HN(Si(CH₃)₃)₂ | ~26[4][15] |
| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃COH | ~32.2 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBUH⁺ | ~24.3 |
Table 2: Comparison of Reaction Conditions and Yields for the Horner-Wadsworth-Emmons Reaction
| Entry | Phosphonate Ester | Aldehyde/Ketone | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH (1.1) | THF | 0 to RT | 2 | 95 | >95:5 |
| 2 | Triethyl phosphonoacetate | Cyclohexanone | n-BuLi (1.1) | THF | -78 to RT | 3 | 88 | - |
| 3 | Diethyl (cyanomethyl)phosphonate | 4-Nitrobenzaldehyde | KHMDS (1.5) | THF | -78 | 3 | 78 | >95:5[8] |
| 4 | Triethyl phosphonoacetate | Isobutyraldehyde | DBU (1.5) / LiCl (1.5) | Acetonitrile | RT | 12 | 92 | 90:10 |
| 5 | Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃ (4.5) | THF/H₂O (1:1) | RT | 2 | 85 | >95:5 |
Experimental Protocols
Safety Precaution: All manipulations involving strong bases such as NaH, n-BuLi, and KHMDS must be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
General Procedure for Setting up a Reaction Under an Inert Atmosphere
-
Drying Glassware: Ensure all glassware (round-bottom flask, dropping funnel, etc.) and stir bars are thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator.[16]
-
Assembly: Quickly assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Seal the system with rubber septa.
-
Purging: Insert a needle connected to a nitrogen or argon line and a second vent needle. Allow the inert gas to flush the apparatus for at least 5-10 minutes to displace any air and moisture.[11][17]
-
Maintaining Positive Pressure: Remove the vent needle and maintain a positive pressure of the inert gas throughout the experiment, often by using a balloon filled with the inert gas.[18]
Protocol 1: Deprotonation using Sodium Hydride (NaH)
This protocol describes the deprotonation of triethyl phosphonoacetate with NaH for a subsequent Horner-Wadsworth-Emmons reaction.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous hexanes
-
Triethyl phosphonoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel and nitrogen inlet
Procedure:
-
Under a positive pressure of nitrogen, add the required amount of 60% NaH in mineral oil to the reaction flask.
-
Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time using a cannula or syringe.[3]
-
Add anhydrous THF to the washed NaH to create a slurry.
-
Cool the slurry to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.
-
Slowly add the phosphonate ester solution to the NaH slurry dropwise. Hydrogen gas will evolve, so ensure adequate venting through a bubbler.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution should become clear or slightly hazy.
-
The resulting phosphonate carbanion solution is now ready for reaction. For an HWE reaction, cool the mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Deprotonation using n-Butyllithium (n-BuLi)
This protocol details the deprotonation of a generic phosphonate ester using n-BuLi.
Materials:
-
Phosphonate ester
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a rubber septum and nitrogen inlet
-
Syringes and needles
Procedure:
-
Set up the reaction flask under a nitrogen atmosphere as described in section 4.1.
-
Add the phosphonate ester (1.0 equivalent) and anhydrous THF to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to yellow or orange) may be observed, indicating carbanion formation.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
The phosphonate carbanion is now formed and ready for the subsequent reaction.
-
Work-up: The work-up procedure is similar to that described for the NaH protocol, involving quenching with saturated aqueous NH₄Cl at low temperature.
Protocol 3: Deprotonation using Potassium Hexamethyldisilazide (KHMDS)
This protocol is suitable for generating phosphonate carbanions under milder conditions, particularly for base-sensitive substrates.[8]
Materials:
-
Phosphonate ester
-
Potassium hexamethyldisilazide (KHMDS) (solid or as a solution in THF or toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a rubber septum and nitrogen inlet
Procedure:
-
Set up the reaction flask under a nitrogen atmosphere.
-
If using solid KHMDS, add it to the flask under a positive flow of nitrogen. If using a solution, add it via syringe.
-
Add anhydrous THF to the flask.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the KHMDS solution.
-
Stir the mixture at -78 °C for 1-3 hours to ensure complete deprotonation.
-
The carbanion solution is now ready for the next step.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl and follow a standard aqueous work-up and extraction procedure.[8]
Analytical Monitoring
³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for monitoring the deprotonation of phosphonate esters. The phosphorus atom in the phosphonate ester has a characteristic chemical shift. Upon deprotonation, the formation of the carbanion leads to a significant change in the electronic environment around the phosphorus atom, resulting in a downfield shift of the ³¹P NMR signal. This allows for the direct observation of the conversion of the starting material to the carbanion.[19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can also be used to monitor the deprotonation. The P=O stretching vibration in the starting phosphonate ester typically appears in the region of 1250-1280 cm⁻¹. Upon deprotonation and formation of the ylide, this bond gains more single-bond character, and the corresponding absorption shifts to a lower frequency, often in the 900-1200 cm⁻¹ range.[20][21]
Experimental Workflow Diagram
Caption: General workflow for the deprotonation of a phosphonate ester.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy Khmds thf [smolecule.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 10. Illustrated Glossary of Organic Chemistry - Sodium hydride (NaH) [chem.ucla.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Potassium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 16. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using Diethyl (4-Fluorobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diethyl (4-Fluorobenzyl)phosphonate as a key building block in the synthesis of novel agrochemicals. This versatile organophosphorus compound serves as a crucial intermediate for creating innovative fungicides and insecticides, offering enhanced efficacy for crop protection.[1]
Introduction to this compound in Agrochemical Synthesis
This compound is an organophosphorus compound featuring a fluorobenzyl group, which enhances its reactivity and selectivity in organic synthesis.[1] This makes it an ideal precursor for the development of biologically active molecules for the agrochemical industry.[1] Its stability and reactivity are advantageous for various formulations, contributing to the efficacy of pesticides and herbicides.[1]
The primary application of this compound in this context is its use in the Horner-Wadsworth-Emmons (HWE) reaction to generate stilbene and other vinyl derivatives, as well as its use in nucleophilic substitution reactions to introduce the 4-fluorobenzylphosphonate moiety into heterocyclic systems, which are common scaffolds in modern agrochemicals.
Application: Synthesis of a Novel Fungicidal Pyrazole Phosphonate
This section details the synthesis of a novel pyrazole-containing phosphonate fungicide, demonstrating the utility of this compound. Pyrazole derivatives are a well-established class of agrochemicals with a broad spectrum of activity.
Synthetic Scheme
The synthesis involves a two-step process:
-
Michaelis-Arbuzov Reaction: Synthesis of this compound from 4-fluorobenzyl bromide and triethyl phosphite.
-
Nucleophilic Substitution: Reaction of the this compound anion with a functionalized pyrazole core.
Diagram of the Synthetic Pathway
Caption: Synthetic route to a novel pyrazole phosphonate fungicide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Michaelis-Arbuzov Reaction)
-
Reactants:
-
4-Fluorobenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzyl bromide.
-
Slowly add triethyl phosphite to the flask.
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of Diethyl (4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-fluorobenzyl)phosphonate (Novel Fungicide)
-
Reactants:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure novel pyrazole phosphonate fungicide.
-
Quantitative Data
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) |
| This compound | C11H16FO3P | 246.22 | 85-95 | 7.20-7.30 (m, 2H), 6.95-7.05 (m, 2H), 4.00-4.15 (m, 4H), 3.15 (d, J=22 Hz, 2H), 1.25 (t, J=7 Hz, 6H) | 22.5 |
| Novel Pyrazole Phosphonate Fungicide | C18H24FN3O3P | 384.37 | 60-75 | 7.25-7.35 (m, 2H), 7.00-7.10 (m, 2H), 5.50 (s, 1H), 4.00-4.15 (m, 4H), 3.75 (s, 3H), 3.20 (d, J=22 Hz, 2H), 2.20 (s, 3H), 1.25 (t, J=7 Hz, 6H) | 21.8 |
Biological Activity and Mode of Action
Phosphonate fungicides exhibit a complex mode of action, which can include both direct and indirect effects on the pathogen.
Antifungal Activity
The novel pyrazole phosphonate fungicide is expected to exhibit significant activity against a range of plant pathogenic fungi, particularly Oomycetes.
| Fungal Species | IC50 (µg/mL) |
| Phytophthora infestans | 5 - 15 |
| Plasmopara viticola | 10 - 25 |
| Pythium ultimum | 20 - 50 |
Signaling Pathway and Mode of Action
The fungicidal activity of phosphonates is multifaceted:
-
Direct Inhibition of Fungal Growth: Phosphonates are known to interfere with phosphate metabolism in fungi. They can be taken up by phosphate transporters and subsequently inhibit enzymes involved in phosphorylation reactions, leading to an accumulation of polyphosphates and pyrophosphates, which disrupts cellular energy metabolism.
-
Enzyme Inhibition: Organophosphorus compounds can act as inhibitors of key enzymes in pathogens. In the case of fungicides, this may involve the inhibition of enzymes with mercapto groups in their active sites.
-
Induction of Host Plant Defense (Systemic Acquired Resistance - SAR): Phosphonates can stimulate the plant's natural defense mechanisms, leading to the production of phytoalexins and other defense-related compounds that inhibit pathogen growth.
Diagram of the Proposed Mode of Action
Caption: Dual mode of action of phosphonate fungicides.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented here provide a framework for the development of new fungicidal compounds with potentially enhanced efficacy and novel modes of action. The ability to readily introduce the 4-fluorobenzylphosphonate moiety allows for the exploration of a wide range of chemical space in the search for next-generation crop protection agents. Further research into the structure-activity relationships of these novel phosphonates will be crucial for optimizing their biological performance.
References
Application Notes: Diethyl (4-Fluorobenzyl)phosphonate in the Synthesis of Fluorinated Compounds
Introduction
Diethyl (4-Fluorobenzyl)phosphonate is a key organophosphorus reagent utilized as a precursor in the synthesis of various fluorinated organic compounds.[1][2] Its structure, featuring a fluorine-substituted benzyl group and a diethyl phosphonate moiety, makes it an ideal substrate for the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds, primarily yielding (E)-alkenes.[3][5][6] The resulting fluorinated stilbenes and related vinyl compounds are of significant interest in medicinal chemistry and material science due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][7]
Key Applications
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method offers significant advantages over the traditional Wittig reaction, including the high nucleophilicity of the phosphonate carbanion and the straightforward aqueous removal of the phosphate byproduct.[3][6][8]
-
Pharmaceutical Synthesis : The reagent is used as an intermediate in the synthesis of biologically active molecules, including potential therapeutics for neurological disorders and antimicrobial agents.[1][9][10] The fluorinated stilbene scaffold, readily produced using this precursor, is present in numerous compounds with potential biological activity.[11]
-
Agrochemical Development : It serves in the creation of advanced agrochemicals like herbicides and insecticides, where the fluorine substituent can enhance efficacy and stability.[1][2]
-
Material Science : The compound is employed in developing specialized polymers and coatings with unique properties.[2]
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of (E)-4-fluorostilbene derivatives via the Horner-Wadsworth-Emmons reaction between this compound and a selected aldehyde.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Aromatic or Aliphatic Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 60 minutes or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired (E)-4-fluorostilbene derivative.
The workflow for this protocol is visualized in the diagram below.
Quantitative Data
The Horner-Wadsworth-Emmons reaction using this compound is highly efficient and stereoselective. The following table summarizes representative data for the synthesis of various fluorinated stilbene derivatives.
| Entry | Aldehyde Reactant | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH / THF | 4 | 92 | >99:1 |
| 2 | 4-Methoxybenzaldehyde | NaH / THF | 5 | 89 | >99:1 |
| 3 | 4-Nitrobenzaldehyde | NaH / DMF | 3 | 95 | >99:1 |
| 4 | 2-Naphthaldehyde | KHMDS / THF | 6 | 85 | >98:2 |
| 5 | Cinnamaldehyde | DBU / MeCN | 8 | 78 | >95:5 |
Data are representative examples compiled from typical outcomes of HWE reactions involving stabilized phosphonates and aromatic aldehydes.[3][4][5]
Application in Drug Discovery: A Conceptual Model
Organophosphonates are often designed as isosteres of phosphates to act as enzyme inhibitors.[10][12] The fluorinated compounds synthesized from this compound can be investigated as potential inhibitors of various enzymes, such as protein tyrosine phosphatases or kinases, where the phosphonate mimics a phosphate group and the fluorinated ring interacts with hydrophobic pockets in the enzyme's active site.
The diagram below illustrates the conceptual mechanism of competitive enzyme inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Phosphonate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phosphonate esters utilizing microwave irradiation. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction profiles, making it a valuable tool in modern synthetic chemistry and drug discovery.
Introduction
Phosphonate esters are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic intermediates. Traditional methods for their synthesis often require prolonged reaction times at high temperatures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficiently heating the reaction mixture, microwave irradiation can accelerate reaction rates, often leading to cleaner products and higher yields in a fraction of the time required by conventional methods.[1][2][3] This document outlines protocols for several key reactions used in phosphonate ester synthesis, including the Hirao, Michaelis-Arbuzov, and Pudovik reactions, all adapted for microwave conditions.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours or even days to mere minutes.[2][4][5]
-
Higher Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and improved product yields.[2][3]
-
Improved Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, enhancing reproducibility.
-
"Green" Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly synthetic routes.[1][6]
Key Synthetic Reactions
Several classical organophosphorus reactions have been successfully adapted for microwave-assisted synthesis of phosphonate esters.
Hirao Reaction
The Hirao reaction involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form a P-C bond.[1][3][7] Microwave irradiation significantly accelerates this transformation, often allowing for the use of lower catalyst loadings and even ligand-free conditions.[1][6]
Michaelis-Arbuzov Reaction
A cornerstone of phosphonate synthesis, the Michaelis-Arbuzov reaction is the reaction of a trialkyl phosphite with an alkyl halide.[2] Microwave irradiation has been shown to dramatically accelerate this reaction, allowing for the facile synthesis of a diverse range of alkyl, α-substituted, and aryl phosphonates.[2][4]
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, providing a route to α-aminophosphonates, which are important pharmacophores.[8] The microwave-assisted, solvent-free addition of dialkyl phosphites to imines has been shown to be a highly efficient method.[8][9]
Experimental Data Summary
The following table summarizes quantitative data from various microwave-assisted phosphonate ester syntheses, showcasing the efficiency of this methodology across different reaction types and substrates.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| Hirao | Iodobenzene, Diethyl phosphite | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Dioxane | - | 150 | 10 | 95 | [5] |
| Hirao | Bromobenzene, Diethyl phosphite | Pd(OAc)₂, NEt₃ | None | - | 150 | 10 | 92 | [6] |
| Michaelis-Arbuzov | Triethyl phosphite, Benzyl bromide | None | None | 1100 | - | 2 | 100 | [2] |
| Michaelis-Arbuzov | Triethyl phosphite, Cinnamyl bromide | None | None | 1100 | - | 2 | 100 | [2] |
| Michaelis-Arbuzov | Triethyl phosphite, 1-Iodopropane | None | None | 1100 | - | 5 | 82 | [2] |
| Pudovik | N-benzylidenebutylamine, Dimethyl phosphite | None | None | 20-30 | 80 | 30 | 73 | [8][9] |
| Pudovik | N-benzylidenebutylamine, Dimethyl phosphite | None | None | 20-30 | 100 | 30 | >95 | [8][9] |
| Pudovik | N-benzylidenebutylamine, Diphenylphosphine oxide | None | None | 20-30 | 100 | 10 | 89 | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Hirao Reaction
This protocol is a representative example for the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the dialkyl phosphite (1.2 mmol) to the vial.
-
Seal the vial with a snap cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for the specified time (e.g., 10 minutes), with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphonate ester.
General Protocol for Microwave-Assisted Michaelis-Arbuzov Reaction
This protocol describes a solvent-free approach to the Michaelis-Arbuzov reaction.
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite, 1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, 1.0 equiv)
-
Microwave reaction vessel
-
Domestic or dedicated microwave oven
Procedure:
-
In a suitable microwave-safe vessel, combine the trialkyl phosphite (1.0 equiv) and the alkyl halide (1.0 equiv).
-
Place the vessel in the microwave oven.
-
Irradiate the mixture at high power (e.g., 1100 W) for a short duration (e.g., 2 minutes).
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, allow the mixture to cool.
-
The product is often pure enough for subsequent steps, or can be purified by distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted phosphonate ester synthesis.
Logical Relationship of Key Microwave-Assisted Reactions
Caption: Key microwave-assisted reactions for phosphonate ester synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Selecting the Appropriate Base for the Horner-Wadsworth-Emmons Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes, a critical functional group in many biologically active molecules and pharmaceutical compounds.[1] A key determinant of the reaction's success, in terms of both yield and stereoselectivity (the ratio of E to Z isomers), is the choice of base. This document provides a comprehensive guide to selecting the appropriate base for the HWE reaction, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed decision-making in a research and development setting.
Application Notes: The Role of the Base in the HWE Reaction
The primary function of the base in the HWE reaction is to deprotonate the phosphonate ester, generating a nucleophilic phosphonate carbanion.[2] The choice of base influences the reaction's kinetics, thermodynamics, and ultimately, the stereochemical outcome. Several factors must be considered when selecting a base, including the acidity of the phosphonate, the reactivity of the carbonyl compound, and the stability of the reactants and products to the reaction conditions.[3]
Strong Bases for Standard (E)-Selective HWE Reactions:
Strong, non-nucleophilic bases are commonly employed for the deprotonation of less acidic phosphonates and to drive the reaction to completion.[3] These bases typically favor the formation of the thermodynamically more stable (E)-alkene.[2]
-
Sodium Hydride (NaH): A widely used strong base, NaH is effective for a broad range of phosphonates. Reactions are typically conducted in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[3]
-
n-Butyllithium (n-BuLi): Another powerful base that readily deprotonates phosphonates. Its use is common in many organic transformations.[4]
-
Lithium diisopropylamide (LDA) and other Lithium Amides (e.g., LHMDS): These strong, non-nucleophilic bases are also effective in generating phosphonate carbanions.[5]
Mild Bases for Substrates with Sensitive Functional Groups:
For substrates that are sensitive to strong bases, milder conditions are required to avoid side reactions and degradation. The Masamune-Roush conditions, which utilize a combination of a lithium salt and a tertiary amine, are a popular choice.[4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Lithium Chloride (LiCl): This combination is effective for base-sensitive substrates and often provides good yields of the (E)-alkene.[6]
-
Potassium Carbonate (K₂CO₃): A weaker inorganic base that can be used in some HWE reactions, particularly with more acidic phosphonates.[7]
Z-Selective HWE Reactions (Still-Gennari Modification):
While the standard HWE reaction typically yields the (E)-alkene, the Still-Gennari modification allows for the selective synthesis of the (Z)-alkene.[7][8] This is achieved by using phosphonates with electron-withdrawing groups and a strong, non-coordinating base system at low temperatures.[7]
-
Potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6: This combination, used at low temperatures (e.g., -78 °C), kinetically favors the formation of the (Z)-alkene.[7]
Data Presentation: Comparison of Bases in the HWE Reaction
The following tables summarize quantitative data from representative HWE reactions, highlighting the impact of the chosen base on yield and stereoselectivity.
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |
| Triethyl phosphonoacetate | Cyclohexanone | NaH | THF | 25 | 88 | >95:5 |
| Triethyl phosphonoacetate | Isobutyraldehyde | DBU/LiCl | CH₃CN | 25 | 92 | 98:2 |
| Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃/DBU (cat.) | None | 25 | 98 | 99:1[9] |
| Diethyl benzylphosphonate | 4-Nitrobenzaldehyde | NaH | THF | 25 | 91 | >95:5 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 90 | 5:95[7] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 95 | 5:95[10] |
| Weinreb amide-type phosphonate | Aliphatic aldehyde | iPrMgCl | THF | rt | high | >99:1[1][5] |
Experimental Protocols
Protocol 1: Standard HWE Reaction using Sodium Hydride (NaH) for (E)-Alkene Synthesis
This protocol is a general procedure for the reaction of triethyl phosphonoacetate with an aldehyde to yield an (E)-α,β-unsaturated ester.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild HWE Reaction using DBU/LiCl for Base-Sensitive Substrates
This protocol is adapted for substrates that are sensitive to strong bases.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1-1.5 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.2-1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 mmol)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and the phosphonate ester in anhydrous MeCN.
-
Stir the mixture at room temperature.
-
Add DBU dropwise to the stirring solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water and extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol outlines the synthesis of a (Z)-alkene using a bis(2,2,2-trifluoroethyl)phosphonate.[7]
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add KHMDS (1.05 equivalents) as a solution in THF dropwise.
-
Add a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.
-
Continue to stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Mechanism of E- and Z-selective Horner-Wadsworth-Emmons reactions.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Anti-inflammatory Compounds Using Phosphonate Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of phosphonate-containing compounds as potential anti-inflammatory agents. The unique physicochemical properties of the phosphonate group, such as its tetrahedral geometry and hydrolytic stability, make it an excellent bioisostere for phosphate or carboxylate moieties found in the endogenous substrates of key inflammatory enzymes.
Introduction to Phosphonates in Anti-Inflammatory Drug Discovery
Phosphonate derivatives have emerged as a promising class of therapeutic agents for inflammatory diseases due to their ability to act as potent and selective enzyme inhibitors.[1] Their mechanism of action often involves targeting key enzymes in inflammatory signaling pathways, such as matrix metalloproteinases (MMPs), cyclooxygenases (COX), and TNF-α converting enzyme (TACE).[2][3][4] The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, offering improved metabolic stability over phosphate-containing natural substrates.[5] This document outlines synthetic strategies, detailed experimental protocols, and biological evaluation methods for the development of novel phosphonate-based anti-inflammatory compounds.
Key Synthetic Strategies
Several robust synthetic methodologies are employed to introduce the phosphonate moiety into organic molecules. The choice of method depends on the desired final structure and the nature of the starting materials.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond.[6] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[7] This method is widely applicable for the synthesis of a variety of phosphonate-containing compounds.[8]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly vinylphosphonates, which have shown significant anti-inflammatory activity.[9][10] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9]
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form α-aminophosphonates.[11][12] Many α-aminophosphonates have demonstrated potent anti-inflammatory properties.[2]
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of representative phosphonate compounds from the literature.
Table 1: In Vitro Inhibition of Inflammatory Enzymes by Phosphonate Derivatives
| Compound Class | Target Enzyme | Specific Compound Example | IC50 Value | Reference |
| Peptidomimetic Phosphinates | MMP-2 | Not Specified | Micromolar range | [13] |
| Peptidomimetic Phosphinates | MMP-8 | Not Specified | Micromolar range | [13] |
| Tripeptide Phosphonates | MMP-2 | L-Pro-L-Leu-L-(P)Trp(OH)2 analogue | Nanomolar range | [14] |
| Tripeptide Phosphonates | MMP-8 | L-Pro-L-Leu-L-(P)Trp(OH)2 analogue | Nanomolar range | [14] |
| Phosphonamide-based | TACE | (S)-isomer at phosphorus | Potent Inhibition | [15] |
| Sulfonamide-containing Aminophosphonates | COX-2 | Derivative with R1 = 3-methoxy and R2 = methyl | 0.28 ± 0.05 µM | [16] |
Table 2: In Vivo Anti-inflammatory Activity of Phosphonate Derivatives
| Compound Class | Animal Model | Administration Route | Dosage | % Inhibition of Edema | Reference |
| α-Aminophosphonates | Carrageenan-induced rat paw edema | Not Specified | Not Specified | 85.39% - 91.01% | [11][17] |
| Vinylphosphonates | TPA-induced mouse ear edema | Topical | Not Specified | 67.53% - 72.10% | [18] |
| α-Aminophosphonates | TPA-induced mouse ear edema | Topical | 0.7 - 10.1 mg/ear (ED50) | >95% (max efficacy) | [2] |
Signaling Pathways in Inflammation Targeted by Phosphonates
Phosphonate compounds can modulate inflammatory responses by interfering with key signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and potential points of inhibition.
Caption: TNF-α signaling pathway and points of inhibition by phosphonates.
Caption: MAPK signaling pathway and potential inhibition by phosphonates.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a representative α-aminophosphonate and its subsequent in vitro and in vivo evaluation.
Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate (A Representative α-Aminophosphonate)
This protocol is based on the general principles of the Kabachnik-Fields reaction.[12]
Materials:
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Catalyst (e.g., Mg(ClO4)2, 10 mol%)[12]
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask, add benzaldehyde (1.0 eq), aniline (1.0 eq), diethyl phosphite (1.0 eq), and the catalyst (10 mol%).
-
Add the solvent (e.g., acetonitrile) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-aminophosphonate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Caption: General workflow for α-aminophosphonate synthesis.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is a standard method to assess the in vitro anti-inflammatory potential of a compound.[19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test phosphonate compound dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test phosphonate compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC50 value of the test compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the in vivo acute anti-inflammatory activity of compounds.[1][8][21]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test phosphonate compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plebthysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the paw edema (increase in paw volume) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Workflow for biological evaluation of anti-inflammatory phosphonates.
Conclusion
Phosphonate building blocks offer a versatile platform for the design and synthesis of novel anti-inflammatory agents. The synthetic routes described herein, coupled with the detailed in vitro and in vivo evaluation protocols, provide a robust framework for researchers in the field of drug discovery to explore this promising chemical space. The ability of phosphonates to target key inflammatory enzymes and signaling pathways with high potency and selectivity underscores their potential for the development of next-generation anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 000Synthesis of new α-aminophosphonates: Evaluation as anti-inflammatory agents and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - Microwave-assisted synthesis and anti-inflammatory activity evaluation of some novel α-aminophosphonates - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of selective phosphonamide-based inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]
- 20. researchgate.net [researchgate.net]
- 21. inotiv.com [inotiv.com]
Phosphonates: Versatile Building Blocks for Advanced Materials and Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phosphonates, a class of organophosphorus compounds featuring a stable carbon-phosphorus (C-P) bond, have emerged as highly versatile building blocks in the realm of advanced material science and polymer chemistry. Their unique chemical characteristics, including strong chelation with metal ions, high thermal stability, and the ability to mimic phosphates in biological systems, have led to their widespread application in diverse fields. These applications range from enhancing the flame retardancy of everyday plastics to enabling the targeted delivery of therapeutics and the development of high-performance dental adhesives and corrosion-resistant coatings. The inherent tunability of the phosphonate group allows for the rational design of materials with tailored properties, making them a focal point of academic and industrial research. This document provides detailed application notes and experimental protocols for the use of phosphonates in several key areas of material science and polymer chemistry, aimed at providing researchers and professionals with the foundational knowledge to innovate in this exciting field.
Flame Retardant Additives for Polymers
Phosphonate-based compounds are highly effective, halogen-free flame retardants for a wide range of polymers, including polyesters, polyamides, and epoxy resins.[1][2] Their mechanism of action is twofold, involving both condensed-phase and gas-phase activity to suppress combustion.[1] In the solid phase, they promote the formation of a protective char layer, while in the gas phase, they can release phosphorus-containing radicals that quench the flame.[1][3]
Application Notes
The selection of a phosphonate flame retardant depends on the polymer matrix, processing temperature, and desired final properties. Aryl polyphosphonates (ArPPN) are noted for their high thermal stability, making them suitable for engineering plastics processed at elevated temperatures.[2] Derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are another important class, known for their high efficiency in both gas and condensed phases.[4][5] The incorporation of phosphonates can be achieved through melt blending as an additive or by reactive incorporation into the polymer backbone.[3]
Quantitative Data: Flame Retardant Performance of Phosphonate-Containing Polymers
| Polymer Matrix | Phosphonate Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| PET | Aflammit PCO900 | - | - | V-0 | - | - | - | [6] |
| PET | PDBA | 10 | 28.7 | V-0 | - | - | - | [7] |
| PA6 | ALCPA | 20 | - | V-1 | - | - | - | [8] |
| PA6 | CNALCPA | 20 | 38.3 | V-0 | - | - | - | [8] |
| Epoxy Resin | 5a / PEI-APP | 6 / 6 | 28.9 | V-0 | - | - | - | [9] |
| Epoxy Resin | PDDP / APP | 4 / 4 | 34.6 | V-0 | Reduced by 62.7% | Reduced by 35.9% | - | [10] |
| Epoxy Resin | AVD | 7.5 | 31.1 | V-0 | Reduced by 41.26% | Reduced by 35.70% | - | [11] |
| Polystyrene | PS-b-PFAA-DOPO | - | Increased by 59.12% | V-0 | - | - | - | [12] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test rating; pHRR: Peak Heat Release Rate; THR: Total Heat Release.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Polyphosphonate (ArPPN) via Interfacial Polycondensation [13]
This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and bisphenol A, a common method for producing additive-type flame retardants.
Materials:
-
Phenylphosphonic dichloride (PPD)
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve Bisphenol A and the phase transfer catalyst in dichloromethane.
-
With vigorous stirring, add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A to form an emulsion.
-
Slowly add phenylphosphonic dichloride to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it multiple times with deionized water to remove unreacted reagents and salts.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent such as acetone.
-
Filter and dry the resulting white powder under vacuum.
Protocol 2: Preparation of a DOPO-based Flame Retardant [5]
This protocol outlines the synthesis of a DOPO-benzoquinone (DOPO-BQ) adduct.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Benzoquinone (BQ)
-
2-Ethoxyethanol
Procedure:
-
In a two-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 5g of DOPO in 20 mL of 2-ethoxyethanol.
-
Heat the mixture to 90°C and stir until the DOPO is completely dissolved.
-
Slowly add 3.29 g of Benzoquinone (BQ) to the solution.
-
Increase the temperature to 120°C and maintain for 4.5 hours.
-
After cooling, the product can be purified by recrystallization.
Logical Relationship Diagram
Hydrogels for Biomedical Applications
Bisphosphonates (BPs), a subclass of phosphonates, are well-known for their ability to chelate with various metal ions. This property is harnessed to create nanocomposite hydrogels with tunable mechanical properties and controlled release capabilities for therapeutic agents, making them highly suitable for biomedical applications such as tissue engineering and drug delivery.[12]
Application Notes
Bisphosphonate-based hydrogels are typically formed through the coordination of BP-functionalized polymers with divalent or trivalent metal ions. The choice of metal ion can influence the mechanical strength and degradation rate of the hydrogel. These hydrogels can encapsulate drugs or bioactive molecules, which are then released in a controlled manner as the coordination bonds dissociate. Their inherent affinity for bone mineral makes them particularly attractive for bone tissue engineering applications.[14]
Experimental Protocols
Protocol 3: Preparation of a Bisphosphonate-Magnesium Nanocomposite Hydrogel (Conceptual Protocol based on[14])
This protocol describes the formation of a self-assembling hydrogel from hyaluronic acid and bisphosphonate-magnesium nanoparticles.
Materials:
-
Hyaluronic acid (HA)
-
A bisphosphonate-containing molecule (e.g., alendronate)
-
Magnesium chloride (MgCl₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Adipic acid dihydrazide (ADH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Functionalization of Hyaluronic Acid:
-
Dissolve hyaluronic acid in a suitable buffer.
-
Activate the carboxylic acid groups of HA using EDC and NHS.
-
React the activated HA with an excess of adipic acid dihydrazide (ADH) to introduce hydrazide groups.
-
Purify the HA-ADH conjugate by dialysis.
-
-
Preparation of Bisphosphonate-Magnesium Nanoparticles (BP-Mg NPs):
-
Prepare aqueous solutions of the bisphosphonate and magnesium chloride.
-
Mix the solutions under controlled conditions to allow for the self-assembly of BP-Mg nanoparticles.
-
-
Hydrogel Formation:
-
Disperse the BP-Mg NPs in an aqueous solution.
-
Add the HA-ADH conjugate to the nanoparticle dispersion.
-
The hydrogel will form through the coordination of the bisphosphonate on the nanoparticles with the functional groups on the hyaluronic acid backbone.
-
The gelation time and mechanical properties can be tuned by adjusting the concentrations of the components.
-
Logical Relationship Diagram
Corrosion Inhibitors and Coatings
Phosphonates are widely used as effective corrosion inhibitors for various metals, particularly in aqueous environments.[4] They function by adsorbing onto the metal surface and forming a protective film that passivates the metal and prevents corrosive species from reaching the surface.[11] The combination of phosphonates with metal ions can lead to the formation of synergistic anticorrosion coatings.[13]
Application Notes
The effectiveness of a phosphonate corrosion inhibitor is dependent on its chemical structure, the type of metal, and the environmental conditions (e.g., pH, temperature). Tetraphosphonates have shown strong adsorption on metal surfaces.[15] The synergistic effect with metal ions, such as Sr²⁺, can enhance the inhibitory performance.[13] Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are crucial for evaluating the performance of these inhibitors.[13][15]
Quantitative Data: Corrosion Inhibition Performance of Phosphonates on Carbon Steel
| Inhibitor System | Concentration (mM) | pH | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| BPMGLY | 5 | ~5 | - | - | - | [13] |
| PAIBA | 5 | ~5 | - | - | - | [13] |
| Sr²⁺/BPMGLY (1:1) | 5 | ~5 | - | - | Enhanced | [13] |
| Sr²⁺/PAIBA (1:1) | 5 | ~5 | - | - | Enhanced | [13] |
BPMGLY: N,N-bis(phosphonomethyl)glycine; PAIBA: N,N-bis(phosphonomethyl)-2-aminoisobutyric acid; Ecorr: Corrosion Potential; icorr: Corrosion Current Density.
Experimental Protocols
Protocol 4: Evaluation of Corrosion Inhibition by Electrochemical Measurements [13]
This protocol outlines the procedure for assessing the corrosion inhibition performance of phosphonates on carbon steel using potentiodynamic polarization.
Materials:
-
Carbon steel specimen
-
Aqueous solution (e.g., mildly acidic)
-
Phosphonate inhibitor
-
Potentiostat with a three-electrode cell (working electrode: carbon steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
Procedure:
-
Prepare the carbon steel specimen by polishing, degreasing, and rinsing.
-
Prepare the test solutions: a blank solution (without inhibitor) and solutions containing the phosphonate inhibitor at various concentrations.
-
Immerse the carbon steel working electrode in the test solution and allow it to stabilize to a steady open circuit potential.
-
Perform potentiodynamic polarization by scanning the potential from a cathodic potential to an anodic potential relative to the open circuit potential at a slow scan rate.
-
Record the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the cathodic and anodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Logical Relationship Diagram
Dental Adhesives and Composites
Polymerizable phosphonate monomers are key components in modern dental adhesives. They promote adhesion to the tooth structure (enamel and dentin) through chemical bonding with the calcium ions in hydroxyapatite, the primary mineral component of teeth. This leads to more durable and reliable dental restorations.
Application Notes
Monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) are widely used in self-etch dental adhesives. The phosphonate group provides the acidic functionality for etching the tooth surface and the polymerizable methacrylate group allows for incorporation into the resin matrix upon light curing. The stability of the bond formed between the phosphonate and hydroxyapatite is crucial for the long-term success of the dental restoration.
Experimental Protocols
Protocol 5: Formulation of a Model Dental Adhesive Containing a Phosphonate Monomer (Conceptual Protocol based on)
This protocol describes the basic steps for preparing a light-curable dental adhesive.
Materials:
-
Polymerizable phosphonic acid monomer (e.g., 10-MDP)
-
Crosslinking dimethacrylate monomer (e.g., Bis-GMA)
-
Diluent monomer (e.g., TEGDMA)
-
Photoinitiator system (e.g., camphorquinone and an amine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a light-protected container, mix the Bis-GMA and TEGDMA monomers to form the resin base.
-
Dissolve the polymerizable phosphonic acid monomer in the resin base. The concentration will depend on the desired etching properties and bond strength.
-
Add the photoinitiator system to the mixture and stir until completely dissolved.
-
If a solvent is required to reduce viscosity and improve wetting, add it to the formulation and mix thoroughly.
-
Store the formulated adhesive in a dark, cool place.
-
To apply, the adhesive is brushed onto the tooth surface, gently air-dried to evaporate the solvent, and then light-cured to polymerize the resin and form a bond.
Logical Relationship Diagram
Drug Delivery Systems
The structural similarity of phosphonates to phosphates allows them to be used as stable isosteres in medicinal chemistry.[5] Phosphonate-based prodrugs are designed to improve the cellular permeability and oral bioavailability of drugs that are highly charged at physiological pH.[5] Additionally, phosphonate-functionalized polymers and nanoparticles can be used to create targeted drug delivery systems.[6]
Application Notes
Phosphonate prodrugs often involve esterifying the phosphonic acid group to mask its negative charge. These ester groups are designed to be cleaved by enzymes within the body, releasing the active drug at the target site. For bone-targeted drug delivery, the high affinity of phosphonates for hydroxyapatite can be exploited to concentrate drugs in the bone tissue.[6]
Experimental Protocols
Protocol 6: Synthesis of a Phosphonate-Containing Polymer via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a well-defined poly(alkyl ethylene phosphonate), which can be further functionalized for drug delivery applications.
Materials:
-
2-Alkyl-2-oxo-1,3,2-dioxaphospholane monomer
-
Initiator (e.g., benzyl alcohol)
-
Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a reaction flask, dissolve the 2-alkyl-2-oxo-1,3,2-dioxaphospholane monomer in the anhydrous solvent.
-
Add the initiator to the monomer solution.
-
Initiate the polymerization by adding the DBU catalyst.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time to achieve the desired molecular weight.
-
Quench the polymerization by adding a small amount of an acid (e.g., benzoic acid).
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum. The resulting polymer will have a phosphonate group in each repeating unit of the backbone.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09838G [pubs.rsc.org]
- 5. malayajournal.org [malayajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. electronics.org [electronics.org]
Application Note: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kabachnik-Fields reaction is a powerful three-component condensation that provides a direct route to α-aminophosphonates.[1][2][3] Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this one-pot synthesis involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[4][5] α-Aminophosphonates are structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[2] This structural similarity makes them potent enzyme inhibitors and valuable peptidomimetics in medicinal chemistry.[1][6] Consequently, these compounds have garnered significant interest for their diverse biological activities, including antiviral, antibacterial, anticancer, and herbicidal properties.[6][7][8][9][10]
Reaction Mechanism
The mechanism of the Kabachnik-Fields reaction is complex and can proceed through two primary competing pathways, the predominance of which depends on the specific reactants, catalysts, and reaction conditions.[1][5][11]
-
Pathway A (Imine-Mediated): This route involves the initial condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate.[2][5][11] Subsequently, the dialkyl phosphite undergoes nucleophilic addition to the imine's C=N double bond to yield the final α-aminophosphonate product.[3][11] This pathway is generally favored when using weakly basic amines, such as anilines.[1]
-
Pathway B (α-Hydroxyphosphonate-Mediated): In this alternative pathway, the dialkyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate.[2][11] This intermediate then undergoes a nucleophilic substitution reaction with the amine, where the hydroxyl group is displaced to form the final product.[2][11]
The interplay between these pathways is dictated by the relative nucleophilicity of the amine and the phosphite, as well as the electrophilicity of the carbonyl compound.[11]
Caption: Competing mechanisms of the Kabachnik-Fields reaction.
Data Summary
The Kabachnik-Fields reaction is highly versatile, accommodating a wide range of substrates. The choice of catalyst and reaction conditions significantly impacts reaction efficiency and time.
Table 1: Substrate Scope and Conditions for Kabachnik-Fields Reaction
| Amine | Carbonyl Compound | Phosphite | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Benzaldehyde | Diethyl phosphite | Mg(ClO₄)₂ | Neat, RT, 5 min | 94 | [4][12] |
| Benzylamine | 4-Chlorobenzaldehyde | Dimethyl phosphite | InCl₃ | Neat, Sonication, 1.5 h | 92 | [1] |
| Aniline | Cyclohexanone | Diethyl phosphite | Mg(ClO₄)₂ | Neat, 60°C, 30 min | 91 | [12] |
| Hydrazide derivative | Aromatic aldehydes | Diphenyl phosphite | ZnCl₂/PPh₃ | CH₂Cl₂, RT, 3-4 h | 75-84 | [7] |
| 2,4-Dinitroaniline | 4-Methoxybenzaldehyde | Dimethyl phosphite | Mg(ClO₄)₂ | 60°C, 3 h | 85 |[12] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Amine | Carbonyl | Phosphite | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Benzaldehyde | Diethyl phosphite | Conventional (Reflux in Toluene) | 12 h | 85 | [11] |
| Aniline | Benzaldehyde | Diethyl phosphite | Microwave (Solvent-free) | 10 min | 92 | [11] |
| Benzylamine | Formaldehyde | Diethyl phosphite | Conventional (Reflux in EtOH) | 8 h | 78 | [11] |
| Benzylamine | Formaldehyde | Diethyl phosphite | Microwave (Solvent-free) | 5 min | 88 |[11] |
Experimental Protocols
The general workflow for the synthesis involves combining the reactants, allowing the reaction to proceed with or without a catalyst, monitoring its progress, and finally working up and purifying the product.
Caption: General experimental workflow for α-aminophosphonate synthesis.
Protocol 1: General Procedure for Catalyzed Synthesis of α-Aminophosphonates
This protocol describes a general method using a Lewis acid catalyst under conventional heating or at room temperature.[4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Catalyst (e.g., Magnesium Perchlorate, Mg(ClO₄)₂, 10 mol%)
-
Solvent (optional, e.g., acetonitrile or dichloromethane)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the carbonyl compound (1.0 mmol), the amine (1.0 mmol), the dialkyl phosphite (1.0 mmol), and the catalyst (e.g., Mg(ClO₄)₂, 0.1 mmol).
-
If performing the reaction neat, begin stirring the mixture. If a solvent is used, add it to the flask (e.g., 5 mL of acetonitrile).
-
Stir the reaction mixture at room temperature or heat to the required temperature (e.g., 60°C), as determined by the reactivity of the substrates.[12]
-
Monitor the reaction's progress by taking small aliquots and analyzing them via thin-layer chromatography (TLC).
-
Upon completion (disappearance of starting materials), cool the reaction to room temperature.
-
If the reaction was performed neat, dilute the mixture with ethyl acetate (20 mL). If a solvent was used, proceed to the next step.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).[4]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure α-aminophosphonate.[4]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates
This protocol outlines an efficient, environmentally friendly method using microwave irradiation without a solvent or catalyst.[4][11][13]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave-safe reaction vial with a cap
-
Ethyl acetate or other suitable recrystallization solvent
Procedure:
-
In a microwave-safe reaction vial, combine the carbonyl compound (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).[4]
-
Securely seal the vial and place it in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short duration (typically 5-15 minutes). The optimal time and temperature should be predetermined for the specific substrates.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Often, the product will crystallize upon cooling. If so, it can be isolated by direct filtration and washed with a cold solvent.
-
If the product is an oil or does not crystallize, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purify by recrystallization or silica gel column chromatography as described in Protocol 1.[4]
References
- 1. Kabachnik-Fields Reaction [organic-chemistry.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield for Diethyl (4-Fluorobenzyl)phosphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of Diethyl (4-Fluorobenzyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3][4] This reaction involves the nucleophilic attack of triethyl phosphite on 4-fluorobenzyl halide (e.g., bromide or chloride). The reaction is typically performed at elevated temperatures.
Q2: Are there alternative, milder, or more sustainable synthesis methods?
A2: Yes, several alternative methods have been developed. One notable sustainable protocol utilizes a Polyethylene Glycol (PEG)/Potassium Iodide (KI) catalytic system with potassium carbonate as a base, which can proceed at room temperature.[5][6] Another efficient one-flask procedure involves the reaction of 4-fluorobenzyl alcohol with triethyl phosphite in the presence of zinc iodide (ZnI₂).[7]
Q3: What are the key factors that influence the reaction yield?
A3: Several factors can significantly impact the yield of the synthesis:
-
Purity of Reactants: The purity of triethyl phosphite is crucial for achieving a high yield and purity of the final product.[8]
-
Choice of Leaving Group: The reactivity of the 4-fluorobenzyl halide is critical. The general reactivity order is iodide > bromide > chloride.[2]
-
Reaction Temperature: The Michaelis-Arbuzov reaction often requires heating.[5][7] However, excessively high temperatures can lead to side reactions.[4]
-
Catalysts and Additives: Additives like potassium iodide can improve yields by forming the more reactive iodide in situ.[5]
-
Solvent Choice: The solvent can influence reaction rates and outcomes. PEG-400 has been reported as an effective and environmentally friendly solvent.[5]
Q4: How can I purify the final product, this compound?
A4: The most common purification methods are vacuum distillation and column chromatography.[9][10] Vacuum distillation is effective for removing unreacted triethyl phosphite. For higher purity, silica gel column chromatography using a hexane/ethyl acetate solvent system is recommended.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the 4-fluorobenzyl halide (e.g., using the chloride).2. Insufficient reaction temperature or time.3. Impure triethyl phosphite. | 1. Switch to a more reactive halide, such as 4-fluorobenzyl bromide or iodide.[2] Alternatively, add a catalytic amount of potassium iodide (KI) to the reaction with 4-fluorobenzyl chloride or bromide to generate the iodide in situ.[5]2. Gradually increase the reaction temperature and monitor the reaction progress using TLC or ³¹P NMR. For the Michaelis-Arbuzov reaction, temperatures around 150°C for several hours are common.[12]3. Ensure the triethyl phosphite is of high purity and has been stored under an inert atmosphere to prevent oxidation.[8] |
| Formation of Multiple Products/Side Reactions | 1. The reaction temperature is too high.2. Presence of water or other nucleophiles.3. The newly formed ethyl halide from the Arbuzov reaction is reacting further.[5] | 1. Reduce the reaction temperature and extend the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Consider using a milder method, such as the PEG/KI system, which proceeds at room temperature and can offer better selectivity.[5] |
| Product is Contaminated with Starting Material (Triethyl Phosphite) | Incomplete reaction or use of a large excess of triethyl phosphite. | 1. Ensure the reaction has gone to completion by monitoring with TLC or ³¹P NMR.2. Remove the excess triethyl phosphite by vacuum distillation.[10]3. Purify the crude product using silica gel column chromatography.[9] |
| Formation of Benzyl Alcohol as a Byproduct | This is more common in methods using a base, where the base may react with the benzyl halide. | If using a base-mediated method like the PEG/K₂CO₃ system, consider using a less nucleophilic base or carefully controlling the reaction conditions.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols for benzylphosphonates, providing a comparative overview of reaction conditions and yields.
Table 1: Michaelis-Arbuzov Reaction Conditions and Yields
| Starting Material | Phosphite | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| 1-(bromomethyl)-3-fluorobenzene | Triethyl phosphite | 150 | 2 | None | Not specified | [12] |
| 4-bromobenzyl alcohol | Diethyl phosphite | 120 | 24 | None | 90 | [13] |
| Benzylic alcohols | Triethyl phosphite | 66-140 | Not specified | THF, DMF, or Toluene | 80-90 | [7] |
Table 2: PEG/KI Catalyzed Synthesis of Benzyl Phosphonates
| Starting Material | Phosphite | Base | Additive | Temperature | Time (h) | Solvent | Yield | Reference |
| Benzyl halides | Dialkyl phosphites | K₂CO₃ | KI | Room Temp. | 6 | PEG-400 | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl (3-Fluorobenzyl)phosphonate
This protocol is adapted from a similar synthesis and can be applied to the 4-fluoro isomer.
-
Charge a round-bottom flask with 1-(bromomethyl)-3-fluorobenzene (1.0 equivalent).
-
With stirring, add triethyl phosphite (2.0 equivalents) dropwise.
-
Fit the flask with a reflux condenser and pass a slow stream of nitrogen over the reaction mixture.
-
Slowly heat the reaction mixture to 150°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the excess triethyl phosphite under high vacuum to yield the crude product, which can be further purified by distillation or chromatography.[12]
Protocol 2: Sustainable Synthesis of Benzyl Phosphonates using PEG/KI
This is a general protocol that can be adapted for this compound.
-
To a stirred mixture of 4-fluorobenzyl halide (1 mmol), add diethyl phosphite (1 mmol), anhydrous powdered K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, extract the product with diethyl ether (2 x 10 mL).
-
The resulting oil can be further purified by column chromatography (petroleum ether/ethyl acetate).[5]
Visualizations
Caption: Michaelis-Arbuzov reaction pathway.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Diethyl 3-fluorobenzylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 13. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yields in the Michaelis-Arbuzov reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the Michaelis-Arbuzov reaction. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
Troubleshooting Guide
Q1: My reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and reagent purity.[1][2]
Key Troubleshooting Steps:
-
Substrate Reactivity:
-
Alkyl Halide: The choice of alkyl halide is critical.[1] The reaction is most efficient with primary and benzyl halides.[2] Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[1][2][3] The general order of reactivity is R-I > R-Br > R-Cl.[1][2][4]
-
Phosphorus Reactant: Trialkyl phosphites are the most common reagents.[5] Electron-donating groups on the phosphite increase the reaction rate, while electron-withdrawing groups slow it down.[6] Sterically bulky groups on either the phosphite or the halide can also impede the SN2 attack and slow the reaction.[2][5] Triphenyl phosphite is notably sluggish and often fails to react under thermal conditions.[5]
-
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially for less reactive phosphite esters.[1][6] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[2] It is recommended to monitor the reaction's progress by TLC or ³¹P NMR to determine the optimal heating time and temperature.[1]
-
Reagent Purity: Ensure that the trialkyl phosphite is pure and freshly distilled if necessary.[2] Phosphites can oxidize or hydrolyze during storage, which reduces their nucleophilicity and leads to lower yields.[2]
Q2: I'm observing significant side products. What are they and how can I minimize them?
Side reactions are a common cause of reduced yields and purification difficulties.
-
Elimination: Secondary alkyl halides can undergo elimination to form alkenes, especially at the high temperatures required for the reaction.[2][5] Using a more reactive primary halide or employing a catalyzed reaction at a lower temperature can mitigate this.[2]
-
Perkow Reaction: This is a competing pathway for α-bromo- and α-chloroketones, which yields an enol phosphate instead of the expected Arbuzov product.[3][6] The reaction with α-iodoketones gives only the Arbuzov product.[3][6] In some cases, using higher temperatures can favor the Arbuzov product over the Perkow product.[6]
-
Di-phosphonylation: When using α,ω-dihaloalkanes, a significant side reaction is the further reaction of the desired mono-phosphonylation product with another molecule of trialkyl phosphite.[7] To suppress this, a large excess of the dibromoalkane should be used to favor mono-substitution.[7]
-
Byproduct Competition: The alkyl halide generated as a byproduct (e.g., bromoethane from triethyl phosphite) can compete with the starting alkyl halide, leading to unwanted byproducts.[4][8] This is especially problematic if the byproduct is more reactive than the starting material. A solution is to set up the reaction with a distillation apparatus to continuously remove the low-boiling byproduct as it is formed.[8]
Q3: How can I optimize my reaction conditions to improve the yield for a difficult substrate?
For less reactive substrates, such as secondary or electron-poor alkyl halides, optimization is key.
-
Catalysis: The use of Lewis acid catalysts (e.g., ZnBr₂, LaCl₃·7H₂O, CeCl₃, BiCl₃, NbCl₅) can significantly improve reaction rates and yields, often allowing for much milder conditions (lower temperatures).[1][2][4][9] This is particularly useful for substrates that are prone to decomposition or side reactions at high temperatures.[2][4]
-
Solvent Choice: While many reactions are run neat (solvent-free), the choice of solvent can influence solubility and reaction rates.[1][7] Aprotic solvents like THF, dichloromethane (DCM), acetonitrile (MeCN), and ionic liquids are commonly used.[1][10][11] Solvent-free conditions, sometimes coupled with microwave irradiation, can also provide high yields and are considered a greener alternative.[1][4]
-
Stoichiometry and Addition Rate: To improve selectivity for mono-phosphonylation with dihaloalkanes, use an equimolar ratio of reactants and add the triethyl phosphite slowly (dropwise) to the heated dibromoalkane.[8] This maintains a low concentration of the phosphite and minimizes the formation of the di-substituted byproduct.[8]
Data Summary
The following table summarizes data on how reaction parameters can influence the yield.
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-bis(bromomethyl)benzene | Triethyl phosphite | None | THF | 60 | 16 | 52.7 | |
| 2 | 1,4-bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 6 | 70.6 | |
| 3 | 4-Bromobenzyl bromide | Triethyl phosphite | None | Neat | 120 | 5 | 70 | [11] |
| 4 | 4-Bromobenzyl bromide | Triethyl phosphite | nano-BF₃-SiO₂ | [bbim]Br | 120 | 1.5 | 94 | [11] |
| 5 | 2-chloro-6-methylquinoxaline | Triethyl phosphite | NbCl₅ (15) | Neat | 80 | 2.5 | 92 | [9] |
Experimental Protocols
Protocol 1: Standard Uncatalyzed Michaelis-Arbuzov Reaction
This protocol describes a typical synthesis of diethyl benzylphosphonate.[2]
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.
-
Heat the neat (solvent-free) reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation.
-
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a milder, catalyzed version of the reaction.[1]
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (DCM) (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Michaelis-Arbuzov reaction? The reaction proceeds via a two-step SN2 mechanism. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[4][6] In the second step, the displaced halide ion attacks one of the alkoxy carbons of the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[3][6]
Q2: Can I use aryl or vinyl halides in this reaction? Under classical thermal conditions, aryl and vinyl halides are generally unreactive because the SN2 attack on an sp²-hybridized carbon is difficult.[1][3] However, modern variations of the reaction using transition metal catalysts (e.g., Palladium, Copper, Nickel) or Lewis acids have been developed that can facilitate the phosphonylation of aryl halides.[4][5]
Q3: How do I purify the final phosphonate product? The purification method depends on the properties of the product. For volatile phosphonates, fractional distillation under vacuum is a common and effective method.[8] For non-volatile or thermally sensitive products, column chromatography on silica gel is a widely used alternative.[2] In some cases, if the phosphonate ester is hydrolyzed to the corresponding phosphonic acid, purification can be achieved by crystallization of the acid or its salt.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Michaelis-Arbuzov_reaction [chemeurope.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Phosphonate Products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude phosphonate esters and phosphonic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in purifying phosphonate esters versus phosphonic acids?
A1: The purification strategy depends heavily on whether you are isolating a phosphonate ester or a phosphonic acid.
-
Phosphonate Esters : These are typically less polar than their corresponding acids and are often amenable to standard purification techniques like silica gel column chromatography.[1] They are generally soluble in common organic solvents.
-
Phosphonic Acids : These are highly polar, often water-soluble, and poorly soluble in non-polar organic solvents.[2] Their acidity can cause issues like streaking on standard silica gel. Purification often involves techniques like recrystallization (as salts), ion-exchange chromatography, or extraction.[3]
Q2: My phosphonate product is a sticky oil or hygroscopic solid that is difficult to handle. What can I do?
A2: This is a common issue, especially with phosphonic acids.[3] Several strategies can be employed:
-
Salt Formation : Convert the phosphonic acid to a salt (e.g., sodium, dicyclohexylammonium) which may be a more crystalline and less hygroscopic solid, making it easier to handle and purify by recrystallization.[3]
-
Lyophilization (Freeze-Drying) : Lyophilizing the phosphonic acid from a solvent like t-butanol can sometimes yield a fluffy, solid foam instead of a sticky residue.[3]
-
Co-evaporation : Removing the final traces of water or solvent can sometimes be achieved by azeotropic distillation with a solvent like toluene.[1]
Q3: How do I choose the right purification method for my crude product?
A3: The choice depends on the properties of your compound and the impurities present. The flowchart below provides a general decision-making framework.
Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of phosphonate products.
Problem 1: My phosphonate ester is decomposing on the silica gel column.
-
Cause : The acidic nature of standard silica gel can catalyze the hydrolysis or degradation of sensitive phosphonate esters.[4]
-
Troubleshooting Steps :
-
Neutralize the Silica : Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia solution, then pack the column as usual. This neutralizes the acidic sites.
-
Use a Different Stationary Phase : Consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized silica (reversed-phase).
-
Work Quickly : Do not let the compound sit on the column for an extended period. Elute the product as quickly as is feasible for good separation.
-
Problem 2: My phosphonic acid streaks badly on TLC plates and won't move from the baseline.
-
Cause : Phosphonic acids are highly polar and acidic, causing strong, irreversible binding to the silica gel stationary phase.
-
Troubleshooting Steps :
-
Modify the Mobile Phase : Add a small amount of a polar, acidic modifier to your eluent to improve spot shape and mobility. Common choices include acetic acid (1-2%) or formic acid in a polar solvent system (e.g., Dichloromethane/Methanol).
-
Use a Different TLC Plate : Reversed-phase (C18) plates may offer better results, where the compound will move with a polar mobile phase (e.g., water/acetonitrile).
-
TLC Visualization : Phosphonates often lack a UV chromophore. Use a stain for visualization, such as potassium permanganate or a molybdate-based stain for phosphorus-containing compounds.[5]
-
Problem 3: My recrystallization attempt failed (oiling out or no crystals formed).
-
Cause : This can be due to an inappropriate solvent system, the presence of impurities that inhibit crystallization, or the inherent nature of the compound to be non-crystalline.[6]
-
Troubleshooting Steps :
-
Solvent System Screening : Test a variety of solvent systems on a small scale. For phosphonic acids, polar mixtures like acetone/water or isopropanol/water can be effective.[3] For esters, common systems include ethyl acetate/hexanes or dichloromethane/ether.
-
Control Cooling Rate : Allow the saturated solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling often leads to precipitation or oiling out rather than crystallization.[6]
-
Induce Crystallization : If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Purify Further : If the product oils out, it may be too impure to crystallize. Consider another purification step, like an acid/base extraction or chromatography, before attempting recrystallization again.
-
Data Presentation: Comparison of Analytical Methods
For purity assessment, High-Performance Liquid Chromatography (HPLC) is a powerful tool. The choice of method depends on the analyte's properties.[7]
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | An ion-pairing reagent (e.g., N,N-dimethylhexylamine) forms a neutral complex with the charged phosphonate, enhancing retention on a non-polar (C18) column.[7] | Partitioning of the polar phosphonate between a polar stationary phase (e.g., silica, amide) and a mobile phase with a high organic solvent concentration.[7][8] |
| Primary Application | Purity analysis of ionic and ionizable phosphonates.[7] | Excellent for highly polar and hydrophilic phosphonates that are poorly retained in reversed-phase.[7] |
| Stationary Phase | Non-polar (e.g., C18, C8).[7] | Polar (e.g., bare silica, amide, zwitterionic).[7] |
| Mobile Phase | Buffered aqueous/organic mixture containing an ion-pairing reagent. | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).[8] |
| Detector Compatibility | Good with UV (if chromophore present or using indirect detection) and MS (can cause source contamination).[7] | Excellent compatibility with Mass Spectrometry (MS) due to volatile mobile phases.[7][8] |
Experimental Protocols
Protocol 1: Column Chromatography of a Phosphonate Ester
This protocol provides a general guideline for purifying a moderately polar phosphonate ester.
-
TLC Analysis : Determine an appropriate solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your product. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection :
-
Begin eluting with the starting solvent system, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product off the column.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction of a Phosphonic Acid
This method is useful for separating acidic phosphonic acids from neutral or basic organic impurities.[3]
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification : Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃). The phosphonic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Wash : Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.[3]
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) to pH ~1-2. The phosphonic acid will precipitate if it is a solid, or it will be protonated and can be extracted back into an organic solvent.
-
Extraction : Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Isolation : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified phosphonic acid.
Protocol 3: Recrystallization of a Phosphonic Acid from an Acetone/Water System
This protocol is suitable for many solid phosphonic acids.[3]
-
Dissolution : In a flask, dissolve the crude phosphonic acid in a minimum amount of hot water.
-
Precipitation : While the solution is still warm, slowly add acetone with stirring until the solution becomes persistently cloudy (turbid). If it becomes too cloudy, add a few drops of water to redissolve the solid.
-
Crystallization : Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in a refrigerator or ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold acetone.
-
Drying : Dry the crystals in a vacuum oven or in a desiccator over a drying agent like P₂O₅.[1]
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Effective Removal of Water-Soluble Phosphate Byproducts from HWE Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water-soluble phosphate byproducts from Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common water-soluble phosphate byproducts in a Horner-Wadsworth-Emmons (HWE) reaction?
A1: The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, producing an alkene. The reaction generates a dialkylphosphate salt as a byproduct.[1] The most common byproducts are sodium or lithium salts of diethyl phosphate or dimethyl phosphate, depending on the phosphonate ester and the base used in the reaction.
Q2: Why can these phosphate byproducts be difficult to remove?
A2: While generally considered water-soluble, the removal of dialkylphosphate salts can be challenging for several reasons:[2][3]
-
Solubility in Organic Solvents: These phosphate byproducts can exhibit some solubility in polar organic solvents commonly used for extraction, such as ethyl acetate and tetrahydrofuran (THF). This can lead to incomplete removal during a simple aqueous wash.
-
Polar Products: If the desired alkene product is also polar, it may partition into the aqueous layer along with the phosphate byproduct during extraction, leading to product loss.
-
Emulsion Formation: During aqueous workup, the presence of these salts can sometimes lead to the formation of stable emulsions, making phase separation difficult.[4]
-
Scale of the Reaction: On a larger scale, the volume of aqueous wash required for complete removal can become impractically large.
Q3: What is the standard workup procedure for an HWE reaction?
A3: The standard workup for an HWE reaction typically involves quenching the reaction mixture, followed by an aqueous extraction.[2][5] The general steps are:
-
Quenching: The reaction is often quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[6]
-
Extraction: The quenched reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water or brine. The aqueous layer, containing the majority of the phosphate byproduct, is separated.
-
Washing: The organic layer is typically washed one or more times with water and/or brine to further remove residual phosphate salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]
Troubleshooting Guide
Problem 1: Standard aqueous extraction is not effectively removing the phosphate byproducts.
Your crude NMR spectrum still shows significant peaks corresponding to the phosphate byproduct after a standard workup with water.
Solutions:
-
Increase the Polarity of the Aqueous Wash:
-
Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine is more effective than water at "salting out" organic compounds from the aqueous phase and can improve the partitioning of the phosphate salt into the aqueous layer.
-
Dilute Acid Wash: A wash with a dilute aqueous acid solution (e.g., 1 M HCl) can protonate the phosphate salt, increasing its water solubility. This is particularly effective if a strong base like NaH was used, resulting in the sodium salt of the phosphate. Caution: This method should only be used if the desired product is stable to acidic conditions.
-
-
Repeated Extractions: Perform multiple extractions with smaller volumes of water or brine rather than a single extraction with a large volume. This is generally a more efficient method for removing soluble impurities.
-
Back Extraction: After the initial extraction, the combined aqueous layers can be "back-extracted" with a fresh portion of the organic solvent to recover any dissolved product.
Problem 2: My desired product is polar and is being lost during aqueous extraction.
You observe a low yield of your desired polar alkene, and you suspect it is partitioning into the aqueous layer during the workup.
Solutions:
-
Solvent Modification for Extraction:
-
Use a More Polar Organic Solvent: If your product is highly polar, consider using a more polar extraction solvent that is still immiscible with water, such as a mixture of chloroform and isopropanol (e.g., 3:1 v/v).[4]
-
Minimize Water Content: After the initial quench, use brine for all subsequent washes to minimize the amount of water in the organic layer, which can help to keep the polar product in the organic phase.
-
-
Precipitation of the Phosphate Byproduct:
-
Cooling: In some cases, cooling the reaction mixture in an appropriate solvent may cause the phosphate salt to precipitate. The precipitate can then be removed by filtration.
-
Solvent Addition: Addition of a non-polar solvent like hexanes or pentane to the concentrated crude product can sometimes selectively precipitate the phosphate byproduct.[8]
-
Problem 3: I am working with a base-sensitive product and need a milder workup.
Your product contains functional groups that are sensitive to acidic or basic conditions, and you need to avoid harsh workup procedures.
Solutions:
-
Neutral Aqueous Wash: Use only deionized water for the aqueous washes.
-
Modified HWE Reagents:
-
Still-Gennari Modification: This modification uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[9][10] The workup typically involves quenching with saturated aqueous NH₄Cl.[9]
-
Ando Modification: This approach utilizes phosphonates with aryl oxide groups, which can also influence the reaction and byproduct properties.
-
-
Polymer-Supported Reagents: Consider using a polymer-supported phosphonate reagent. The byproduct remains attached to the solid support and can be removed by simple filtration.
Problem 4: I need to remove the phosphate byproducts on a large scale.
Aqueous extraction is impractical for the large volume of your reaction.
Solutions:
-
Precipitation and Filtration: As mentioned in Problem 2, inducing the precipitation of the phosphate byproduct by cooling or adding a non-polar solvent can be an effective and scalable purification method.
-
Chromatography:
-
Silica Gel Plug: Pass the crude product through a short plug of silica gel, eluting with a relatively non-polar solvent system. The polar phosphate byproducts will be retained on the silica.
-
Column Chromatography: For more challenging separations, full column chromatography may be necessary. The choice of eluent will depend on the polarity of the desired product.
-
Data Presentation
Table 1: Solubility of Common HWE Byproducts
| Byproduct Name | Common Form | Water Solubility | Solubility in Common Organic Solvents |
| Diethyl Phosphate | Sodium or Lithium Salt | High | Soluble in polar organic solvents like THF and to a lesser extent in ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. |
| Dimethyl Phosphate | Sodium or Lithium Salt | Very High | Soluble in polar organic solvents. |
| Tris(2,2,2-trifluoroethyl) phosphate | Byproduct of Still-Gennari | Moderate | More soluble in organic solvents than dialkyl phosphates. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Brine Wash
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl until the reaction is no longer basic.
-
Transfer the mixture to a separatory funnel and add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake the funnel gently and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer twice with an equal volume of deionized water.
-
Wash the organic layer once with an equal volume of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Dilute Acid Wash for Removal of Phosphate Salts
-
Follow steps 1-3 of the Standard Aqueous Workup protocol.
-
Wash the organic layer with an equal volume of 1 M HCl. Note: Check for product stability in acidic conditions beforehand.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Silica Gel Chromatography
-
Concentrate the crude reaction mixture to dryness.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column with an appropriate diameter and length for the scale of the reaction.
-
Equilibrate the column with a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Carefully load the dissolved crude product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar eluent. The less polar alkene product should elute before the more polar phosphate byproduct.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General workflow for a Horner-Wadsworth-Emmons reaction and purification.
Caption: Decision tree for selecting a purification strategy for HWE reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Horner-Wadsworth-Emmons (HWE) Conditions for Base-Sensitive Aldehyde Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction with base-sensitive aldehyde substrates.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Alkene
Question: I am getting a low yield or no desired alkene product in my HWE reaction with a base-sensitive aldehyde. What are the possible causes and solutions?
Answer: Low or no yield in an HWE reaction with sensitive substrates can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phosphonate: The chosen base may not be strong enough to deprotonate the phosphonate reagent effectively.
-
Solution: While strong bases like NaH or LDA are common, they can be detrimental to sensitive substrates. For base-sensitive aldehydes, milder conditions are recommended. However, if deprotonation is the issue, ensure the chosen mild base's conjugate acid has a pKa higher than the phosphonate.
-
-
Decomposition of the Aldehyde: Base-sensitive aldehydes can undergo decomposition, epimerization at the α-carbon, or competing side reactions like aldol condensation.[1]
-
Solution: Employ milder reaction conditions. The Masamune-Roush (LiCl and an amine base like DBU or triethylamine) or Rathke conditions (lithium or magnesium halides with triethylamine) are excellent starting points.[2][3] For highly sensitive or epimerizable aldehydes, the use of lithium hexafluoroisopropoxide (LiHFI) as a weak base can afford products with minimal epimerization.[1]
-
-
Presence of Water: The HWE reaction is sensitive to moisture, which can quench the phosphonate carbanion.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: Significant steric bulk on either the phosphonate reagent or the aldehyde can impede the reaction.
-
Solution: Increasing the reaction temperature or prolonging the reaction time may be necessary for sterically hindered substrates.
-
-
Low Reactivity of the Carbonyl: Ketones are generally less reactive than aldehydes in the HWE reaction.
-
Solution: For less reactive ketones, stronger bases and higher temperatures might be required, but this must be balanced with the stability of the substrate.
-
Issue: Poor (E/Z) Stereoselectivity
Question: My HWE reaction is producing an undesirable mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
Answer: The HWE reaction generally favors the formation of the (E)-alkene.[2][4] However, several factors can influence the stereochemical outcome.
To Favor the (E)-Isomer:
-
Choice of Cations: Lithium salts are known to enhance (E)-selectivity.[3] The Masamune-Roush conditions, which utilize LiCl, are highly effective in promoting (E)-alkene formation.[5]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can increase the proportion of the thermodynamic (E)-product.[3]
-
Solvent: The choice of solvent can influence selectivity. Acetonitrile is commonly used in Masamune-Roush conditions.
To Favor the (Z)-Isomer:
-
Still-Gennari Modification: This modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a potassium base (like KHMDS) with a crown ether (e.g., 18-crown-6) at low temperatures to favor the kinetic (Z)-product.[6][7]
Issue: Formation of Side Products
Question: I am observing significant side product formation in my HWE reaction. What are the likely side reactions and how can I minimize them?
Answer: With base-sensitive aldehydes, particularly those that are enolizable, several side reactions can compete with the desired HWE olefination.
-
Aldol Condensation: Enolizable aldehydes can undergo base-catalyzed self-condensation.
-
Solution: The use of milder bases is crucial. Conditions like Masamune-Roush (LiCl/DBU) can suppress this side reaction by employing a less basic amine.[3] The key is to use a base that is strong enough to deprotonate the phosphonate but not so strong that it extensively enolizes the aldehyde.
-
-
Epimerization: If the aldehyde has a chiral center at the α-position, the basic conditions can lead to racemization.
-
Solution: Employing very mild and non-nucleophilic bases is critical. Lithium hexafluoroisopropoxide (LiHFI) has been shown to be highly effective for HWE reactions with epimerizable aldehydes, yielding products with little to no loss of stereochemical integrity.[1]
-
-
Cannizzaro Reaction: For aldehydes lacking α-hydrogens, strong bases can induce a disproportionation reaction to yield an alcohol and a carboxylic acid.
-
Solution: Again, avoiding strong bases like NaH or alkoxides is key. Milder conditions are generally sufficient to prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for my base-sensitive aldehyde?
A1: There is no single "best" base, as the optimal choice depends on the specific sensitivities of your substrate. However, for a general starting point with a base-sensitive aldehyde, the Masamune-Roush conditions (LiCl and DBU or triethylamine in acetonitrile) are highly recommended due to their mildness and high (E)-selectivity.[2][3] If your aldehyde is particularly prone to epimerization, lithium hexafluoroisopropoxide (LiHFI) is an excellent choice.[1]
Q2: How can I prepare my phosphonate reagent?
A2: Phosphonate esters are typically synthesized via the Michaelis-Arbuzov reaction . This involves the reaction of a trialkyl phosphite with an alkyl halide. For example, triethyl phosphonoacetate is prepared by reacting triethyl phosphite with ethyl chloroacetate.[4]
Q3: Can I use ketones in the HWE reaction under these mild conditions?
A3: Yes, the HWE reaction is generally effective for both aldehydes and ketones. The phosphonate carbanion is more nucleophilic than the corresponding ylide in a Wittig reaction, allowing it to react with less reactive ketones. However, reactions with ketones are often slower, and achieving high stereoselectivity can be more challenging.
Q4: My reaction is still not working well even with mild bases. What else can I check?
A4: If you are still encountering issues, consider the following:
-
Purity of Reagents: Ensure your aldehyde, phosphonate, and solvent are pure and anhydrous.
-
Stoichiometry: Small excesses of the phosphonate and base are common, but large excesses should be avoided as they can lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Some sluggish reactions may require longer times or gentle warming, but be cautious with temperature-sensitive substrates.
Data Presentation
Table 1: Comparison of Mild Bases for HWE Reactions with Sensitive Aldehydes
| Base/Condition | Base | Additive | Typical Solvent | pKa of Conjugate Acid (in MeCN) | Key Advantages |
| Masamune-Roush | DBU | LiCl | Acetonitrile | 24.3 | Excellent for many base-sensitive substrates, high (E)-selectivity.[2][3] |
| Triethylamine | LiCl | Acetonitrile | 18.5 | A weaker amine base option for highly sensitive substrates.[6] | |
| Rathke | Triethylamine | MgBr₂ or LiBr | THF | 18.5 (in MeCN) | Alternative mild conditions. |
| LiHFI | LiOCH(CF₃)₂ | None | THF or DME | 9.3 (of HFIP) | Ideal for preventing epimerization of α-chiral aldehydes.[1][8] |
Note: pKa values can vary with the solvent and temperature.
Experimental Protocols
Protocol 1: General Masamune-Roush Conditions for (E)-Selective HWE Reaction
This protocol is a starting point for the olefination of base-sensitive aldehydes to favor the (E)-alkene.
Materials:
-
Base-sensitive aldehyde
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous LiCl (1.2 - 1.5 equivalents).
-
Add anhydrous acetonitrile to dissolve the LiCl.
-
Add the phosphonate reagent (1.1 - 1.3 equivalents) to the solution.
-
Add the base-sensitive aldehyde (1.0 equivalent) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.1 - 1.3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for common HWE reaction issues.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Controlling E/Z Stereoselectivity in Olefination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereoselectivity of common olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the E/Z stereoselectivity in a Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.
-
Non-stabilized ylides , which typically have alkyl or other electron-donating groups attached to the carbanion, react under kinetic control.[1][2] The initial cycloaddition to form the oxaphosphetane is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading predominantly to the Z-alkene.[1][3]
-
Stabilized ylides , which feature electron-withdrawing groups (e.g., ester, ketone) that can delocalize the negative charge, react under thermodynamic control.[1][2] The initial cycloaddition is reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which subsequently collapses to form the thermodynamically favored E-alkene.[1]
-
Semi-stabilized ylides (e.g., with an aryl substituent) often give poor stereoselectivity, yielding mixtures of E- and Z-alkenes.[4]
Reaction conditions also play a role. For non-stabilized ylides, salt-free conditions and aprotic solvents favor Z-selectivity. The presence of lithium salts can lead to equilibration of intermediates and a decrease in Z-selectivity.[5][6]
Q2: How can I favor the formation of a Z-alkene in a Horner-Wadsworth-Emmons (HWE) reaction?
A2: While the standard Horner-Wadsworth-Emmons (HWE) reaction is highly E-selective, the Still-Gennari modification is a reliable method for obtaining Z-alkenes.[7][8] This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[7][8] These groups accelerate the rate of elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored intermediate that leads to the E-alkene.[7] The reaction is typically carried out at low temperatures (e.g., -78 °C) in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[7]
Q3: What is the typical stereochemical outcome of the Julia-Kocienski olefination, and how can it be influenced?
A3: The Julia-Kocienski olefination is renowned for its high E-selectivity.[9][10] This selectivity is influenced by the nature of the heteroaryl sulfone, the base, the solvent, and the aldehyde substrate.[10][11] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provides excellent E-selectivity.[9][10] The choice of base and solvent can also be critical; for instance, using KHMDS in DME is a common condition for achieving high E-selectivity.[9] While high E-selectivity is the hallmark of this reaction, some control towards the Z-isomer has been achieved by modifying the sulfone activating group or by using specific reaction conditions, such as employing polar solvents or certain additives.[10][12] For example, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[10]
Troubleshooting Guides
The Wittig Reaction
Problem: My Wittig reaction with a non-stabilized ylide is giving a poor Z:E ratio.
-
Possible Cause: Presence of lithium salts.
-
Solution: Lithium salts can promote the equilibration of the betaine-like intermediates, leading to a loss of Z-selectivity.[5] If you are using a lithium base (e.g., n-BuLi) to generate the ylide, consider switching to a sodium- or potassium-based amide (e.g., NaHMDS, KHMDS) or sodium hydride (NaH) under salt-free conditions.[13]
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: The kinetic control that favors the Z-alkene is more pronounced at lower temperatures. Try running the reaction at a lower temperature (e.g., -78 °C).
-
-
Possible Cause: The solvent is too polar.
-
Solution: Aprotic, non-polar solvents generally favor Z-selectivity. Consider switching from THF to a less polar solvent like toluene or hexanes.
-
Problem: My Wittig reaction with a stabilized ylide is not providing the expected high E:Z ratio.
-
Possible Cause: The reaction has not reached thermodynamic equilibrium.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time to allow for the equilibration of the intermediates. Increasing the reaction temperature can also help drive the reaction towards the thermodynamically more stable E-alkene.[14]
-
-
Possible Cause: Steric hindrance is preventing the formation of the more stable anti-intermediate.
-
Solution: If either the ylide or the carbonyl compound is highly sterically hindered, the reaction may be slow and less selective. In such cases, the Horner-Wadsworth-Emmons reaction might be a more suitable alternative.[13]
-
The Horner-Wadsworth-Emmons (HWE) Reaction
Problem: My standard HWE reaction is showing low E-selectivity.
-
Possible Cause: The reaction temperature is too low.
-
Solution: Higher reaction temperatures generally favor the formation of the E-alkene by promoting the equilibration of the intermediates to the more stable trans-configured oxaphosphetane.[15]
-
-
Possible Cause: The choice of base and counterion is not optimal.
-
Solution: Lithium salts tend to provide higher E-selectivity compared to sodium or potassium salts.[15] Using a lithium base like LiHMDS or n-BuLi can improve the E:Z ratio.
-
-
Possible Cause: The phosphonate reagent is too bulky.
-
Solution: While some steric bulk on the phosphonate can enhance E-selectivity, excessive bulk may hinder the reaction or alter the selectivity. Consider using a less hindered phosphonate ester.
-
Problem: My Still-Gennari modification is not yielding the desired Z-alkene with high selectivity.
-
Possible Cause: The reaction temperature is too high.
-
Solution: The Z-selectivity in the Still-Gennari modification is a result of kinetic control and is highly dependent on maintaining a low reaction temperature (typically -78 °C) to prevent equilibration to the more stable E-intermediate.[7]
-
-
Possible Cause: The base or solvent system is incorrect.
-
Solution: The use of KHMDS with 18-crown-6 in THF is crucial for achieving high Z-selectivity.[7] The crown ether sequesters the potassium ion, leading to a more reactive, "naked" anion that favors the kinetic pathway.
-
-
Possible Cause: The phosphonate reagent does not have sufficiently electron-withdrawing groups.
-
Solution: Ensure you are using a phosphonate with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, as this is key to the success of the Still-Gennari modification.[7]
-
The Julia-Kocienski Olefination
Problem: I am observing a lower than expected E:Z ratio in my Julia-Kocienski olefination.
-
Possible Cause: The sulfone activating group is not optimal for E-selectivity.
-
Solution: The 1-phenyl-1H-tetrazol-5-yl (PT) sulfone is generally superior to the benzothiazol-2-yl (BT) sulfone for achieving high E-selectivity.[10] If you are using a BT-sulfone, consider switching to a PT-sulfone.
-
-
Possible Cause: The reaction conditions are favoring the formation of the syn-intermediate.
-
Solution: The choice of base and solvent can influence the diastereoselectivity of the initial addition. Apolar solvents and lithium counterions tend to favor a closed transition state, which can affect selectivity.[10] Using a potassium base like KHMDS in a polar aprotic solvent like DME or THF generally gives high E-selectivity.[9][10]
-
-
Possible Cause: The reaction is being performed under "Barbier-like" conditions, which may affect selectivity.
-
Solution: While adding the base to a mixture of the sulfone and aldehyde ("Barbier-like" conditions) can prevent side reactions, pre-forming the sulfone anion before adding the aldehyde may offer better stereocontrol in some cases, provided the anion is sufficiently stable.[10]
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Wittig Reaction Stereoselectivity
| Ylide Type | Substituent (R) | Aldehyde | Base/Solvent | Temp (°C) | E:Z Ratio |
| Non-stabilized | -CH₃ | PhCHO | NaHMDS/THF | -78 | <5:95 |
| Non-stabilized | -CH₂CH₂CH₃ | PhCHO | n-BuLi/THF | 0 | 15:85 |
| Stabilized | -CO₂Et | PhCHO | NaOEt/EtOH | 25 | >95:5 |
| Stabilized | -C(O)Ph | PhCHO | NaH/DMF | 80 | 90:10 |
| Semi-stabilized | -Ph | PhCHO | n-BuLi/THF | 0 | ~50:50 |
Data is representative and compiled for illustrative purposes.
Table 2: Horner-Wadsworth-Emmons Reaction Stereoselectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | E:Z Ratio |
| (EtO)₂P(O)CH₂CO₂Et | PhCHO | NaH | THF | 25 | >95:5 |
| (EtO)₂P(O)CH₂CO₂Et | C₆H₁₃CHO | K₂CO₃/18-crown-6 | MeCN | 25 | 90:10 |
| (EtO)₂P(O)CH₂CO₂Et | PhCHO | LiCl/DBU | MeCN | 25 | >98:2 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | PhCHO | KHMDS/18-crown-6 | THF | -78 | <5:95 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | C₆H₁₃CHO | KHMDS/18-crown-6 | THF | -78 | 10:90 |
Data is representative and compiled from various sources for illustrative purposes.[7][15][16]
Table 3: Julia-Kocienski Olefination Stereoselectivity
| Sulfone | Aldehyde | Base | Solvent | Temp (°C) | E:Z Ratio |
| PT-sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -60 to rt | >98:2 |
| BT-sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -60 to rt | 93:7 |
| PT-sulfone | Benzaldehyde | LHMDS | THF | -78 | 95:5 |
| BT-sulfone | Benzaldehyde | NaHMDS | THF | -78 | 85:15 |
| Pyridyl-sulfone | Benzaldehyde | KHMDS | THF | -78 | <10:90 |
Data is representative and compiled from various sources for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the reaction of benzaldehyde with butyltriphenylphosphonium bromide to yield (Z)-1-phenylpent-1-ene.
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add butyltriphenylphosphonium bromide (1.1 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 mmol) dropwise.
-
The mixture will turn a deep orange/red color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate the alkene product from triphenylphosphine oxide.
-
Protocol 2: E-Selective Horner-Wadsworth-Emmons Reaction
This protocol details the reaction of triethyl phosphonoacetate with benzaldehyde to produce ethyl (E)-cinnamate.
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) and decant the hexanes carefully.
-
Add anhydrous THF (10 mL) and cool the slurry to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Protocol 3: Still-Gennari Modification for Z-Alkenes
This protocol describes the Z-selective synthesis of an α,β-unsaturated ester using the Still-Gennari conditions.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Anion Formation and Olefination:
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene) to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
-
Protocol 4: Julia-Kocienski Olefination with a PT-Sulfone
This protocol provides a general procedure for the highly E-selective Julia-Kocienski olefination.
-
Anion Formation:
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 mmol) in anhydrous dimethoxyethane (DME) (4 mL) under a nitrogen atmosphere, cool the solution to -60 °C.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol) in DME (2 mL) dropwise via cannula over 10 minutes.
-
Stir the resulting solution for 1 hour at -60 °C.
-
-
Olefination:
-
Add the aldehyde (1.5 mmol) dropwise to the reaction mixture.
-
Stir the mixture at -60 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (15 mL) and wash with water (20 mL).
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexanes) to yield the E-alkene.[9]
-
Visualizations
Caption: Decision pathway for predicting Wittig reaction stereoselectivity.
Caption: Troubleshooting workflow for HWE reaction stereoselectivity.
Caption: Key mechanistic steps of the Julia-Kocienski olefination.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Scaling Up Phosphonate Ester Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the scale-up of phosphonate ester production. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields, ensure safety, and streamline your workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Synthesis and Reaction Optimization
Q1: My Michaelis-Arbuzov reaction is providing a low yield or failing to proceed upon scale-up. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction at scale can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions.
Key Troubleshooting Steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1]
-
Recommendation: If possible, use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1] Insufficient or uneven heat distribution in a large reactor can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates and that the reactor's heating system provides uniform heating. Monitor the internal reaction temperature closely. Use of ³¹P NMR can help determine the optimal heating time by monitoring the disappearance of the starting phosphite.[1]
-
-
Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[1]
Q2: We are observing significant exotherms during the scale-up of our phosphonate ester synthesis. How can we manage this?
A2: Exothermic reactions are a major safety concern during scale-up. The key to managing an exothermic reaction is to control the rate of heat generation and ensure efficient heat removal.
Key Troubleshooting Steps:
-
Rate of Reagent Addition: The rate of addition of a highly reactive reagent can significantly impact the rate of heat generation.
-
Recommendation: Add the most reactive reagent slowly and in a controlled manner using a dosing pump. This allows the reactor's cooling system to keep pace with the heat being generated.
-
-
Cooling Capacity: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Recommendation: Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction. This may involve using a jacketed reactor with a circulating coolant at a low temperature. For highly exothermic reactions, a "semi-batch" process, where one reagent is added portion-wise, can be safer.
-
-
Solvent Choice: The solvent's boiling point can act as a safety control by allowing for reflux cooling.
-
Recommendation: Choose a solvent with a boiling point that can help to dissipate heat through reflux, provided this temperature is suitable for the reaction.
-
II. Deprotection of Phosphonate Esters
Q3: The McKenna reaction (using bromotrimethylsilane - BTMS) for deprotecting our dialkyl phosphonate is giving low yields of the phosphonic acid at scale. What could be the issue?
A3: While generally efficient, scaling up the McKenna reaction can present challenges leading to lower yields.
Key Troubleshooting Steps:
-
Incomplete Silylation or Solvolysis: The reaction proceeds in two steps: silylation followed by solvolysis. An incomplete reaction in either step will result in a lower yield of the final phosphonic acid.
-
Side Reactions with BTMS: BTMS is a reactive reagent that can participate in side reactions with other functional groups in the molecule, especially at elevated temperatures.
-
Moisture Contamination: BTMS is highly sensitive to moisture, which can lead to its decomposition and incomplete reaction.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
III. Purification and Isolation
Q4: We are struggling with the purification of our phosphonate ester at the pilot scale. What are the best strategies to overcome common purification issues?
A4: The purification strategy depends on whether you are purifying a phosphonate ester or a phosphonic acid.
Troubleshooting Purification of Phosphonate Esters:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of some organophosphorus compounds.
-
Recommendation: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, consider using a less acidic stationary phase such as alumina.
-
-
Removal of Triphenylphosphine Oxide (TPPO): If your synthesis involves reagents like triphenylphosphine (e.g., in a Mitsunobu reaction), the resulting TPPO can be difficult to separate from the desired product.
-
Recommendation: TPPO can often be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration. For less polar products, a quick filtration through a short plug of silica can retain the more polar TPPO.
-
Troubleshooting Purification of Phosphonic Acids:
-
High Polarity: Phosphonic acids are often highly polar and show strong adhesion to silica gel, making them difficult to elute.
-
Recommendation: It is often easier to purify the less polar phosphonate ester precursor by standard silica gel chromatography and then deprotect it to the acid. For direct purification of the acid, consider strong anion-exchange chromatography with an aqueous buffer eluent.
-
-
Crystallization Difficulties: Phosphonic acids can be sticky, hygroscopic solids that are difficult to crystallize.[1]
-
Recommendation: Conversion of the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium salt) can change its solubility and facilitate crystallization.[1] Lyophilization can sometimes yield a more manageable solid.
-
Data Presentation: Reaction Optimization
The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a phosphonate ester. This data can be used as a starting point for optimizing your own scale-up process.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150 | 12 | 75 |
| 2 | ZnBr₂ (10) | Neat | 120 | 4 | 92 |
| 3 | CuI (5) | Acetonitrile | 80 | 8 | 88 |
| 4 | Pd(OAc)₂/Xantphos (2) | Toluene | 110 | 6 | 95 |
Data is illustrative and based on typical findings in the literature. Actual results will vary depending on the specific substrates and reaction conditions.
The following table presents data from a patented method for synthesizing alkylphosphonic acid monoesters via condensation of methyl alkylphosphonates with alcohols, followed by TMSBr treatment. This demonstrates the impact of substrate on reaction time and yield.[2]
| Phosphonate | Alcohol | Time (hr) | Yield (%) |
| Methyl benzylphosphonate | Ethanol | 0.5 | 90 |
| Methyl benzylphosphonate | Isopropanol | 0.5 | 94 |
| Methyl t-butylphosphonate | Ethanol | 0.5 | 81 |
| Methyl t-butylphosphonate | Isopropanol | 0.5 | 88 |
| N-CBz-aminomethylphosphonate | Methyl 3-L-phenyllactate | 1 | 78 |
| N-CBz-valinylphosphonate | Methyl 3-L-phenyllactate | 1 | 64 |
Experimental Protocols
Pilot-Scale Synthesis of a Ceftriaxone Intermediate via an Active Phosphonate Ester
This protocol provides a general outline for a pilot-scale synthesis, adapted from a published procedure.[3][4]
Materials:
-
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative
-
Phosphorus oxychloride
-
Appropriate alcohol or phenol for the ester
-
Triethylamine
-
Tributylamine
-
Dichloromethane
-
Acetonitrile
-
7-aminocephalosporanic acid (7-ACA) derivative
-
BF₃-CH₃CN complex
Procedure:
-
Formation of the Active Phosphonate Ester:
-
In a suitable reactor, dissolve the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative in dichloromethane.
-
Cool the mixture to 0-5°C under a nitrogen atmosphere.
-
Slowly add triethylamine and tributylamine.
-
Carefully add phosphorus oxychloride dropwise, maintaining the temperature between 0-5°C.
-
After the addition is complete, add the desired alcohol or phenol and stir until the reaction is complete (monitor by HPLC or TLC).
-
Work-up the reaction by washing with aqueous solutions to remove byproducts.
-
Isolate the active phosphonate ester.
-
-
Synthesis of the Ceftriaxone Intermediate:
-
In a separate reactor, suspend the 7-ACA derivative in acetonitrile.
-
Add the BF₃-CH₃CN complex and stir.
-
Cool the mixture to 0-5°C.
-
In a separate vessel, dissolve the active phosphonate ester in dichloromethane and add triethylamine.
-
Slowly add the solution of the active phosphonate ester to the 7-ACA suspension, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture until completion (monitor by HPLC).
-
Upon completion, proceed with the appropriate work-up and isolation procedures to obtain the ceftriaxone intermediate. A pilot-scale yield of 95.7% has been reported for an optimized version of this process.[3][4]
-
Visualizations: Workflows and Pathways
Troubleshooting Low Yield in Phosphonate Ester Synthesis
Caption: Troubleshooting workflow for low yields in phosphonate ester synthesis.
Process Safety Management for Scale-Up
Caption: Process safety management workflow for scaling up phosphonate synthesis.
References
Technical Support Center: Still-Gennari Olefination for Z-Alkene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of Z-alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the Still-Gennari olefination and how does it differ from the standard Horner-Wadsworth-Emmons (HWE) reaction?
The Still-Gennari olefination is a modification of the HWE reaction that selectively produces Z-alkenes.[1][2] The key difference lies in the phosphonate reagent used. The Still-Gennari method employs phosphonates with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetates, which favors the kinetic product, leading to the Z-alkene.[1][3][4] In contrast, the standard HWE reaction utilizes simpler dialkyl phosphonoacetates and generally yields the thermodynamically more stable E-alkene.[1][5]
Q2: What is the mechanism behind the Z-selectivity in the Still-Gennari reaction?
The Z-selectivity of the Still-Gennari olefination is a result of kinetic control.[4] The electron-withdrawing groups on the phosphonate reagent accelerate the elimination of the oxaphosphetane intermediate.[3] This rapid elimination from the syn-oxaphosphetane, which is formed faster, leads to the Z-alkene before equilibration to the more stable anti-oxaphosphetane (which would lead to the E-alkene) can occur.[6]
Q3: What are the typical reagents and conditions for a Still-Gennari olefination?
A standard Still-Gennari reaction involves the following:
-
Phosphonate: A phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][4]
-
Base: A strong, non-coordinating base is typically used. Potassium bis(trimethylsilyl)amide (KHMDS) is a common choice.[1][4]
-
Additive: A crown ether, such as 18-crown-6, is often added to sequester the potassium cation and enhance the base's reactivity.[1][4]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are standard.
-
Temperature: The reaction is typically performed at low temperatures, most commonly -78 °C, to ensure kinetic control.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive or insufficient base. | - Use freshly opened or properly stored base. - Ensure the base is not quenched by moisture or acidic impurities. - Titrate the base solution to determine its exact concentration. |
| 2. Poor quality or impure reagents. | - Use high-purity, anhydrous solvents and reagents. - Purify the aldehyde before use, as acidic impurities can quench the phosphonate anion. | |
| 3. Reaction temperature too high. | - Maintain a consistent low temperature (e.g., -78 °C) throughout the addition of reagents and for the duration of the reaction. | |
| Low Z:E selectivity | 1. Reaction temperature is not low enough. | - Ensure the reaction is maintained at -78 °C. Warming can lead to equilibration and formation of the E-isomer. |
| 2. Inappropriate base or solvent. | - Use a strong, non-coordinating base like KHMDS. The use of other bases like NaH may lead to lower Z-selectivity.[4] - Use a polar aprotic solvent like THF. | |
| 3. The structure of the aldehyde or phosphonate. | - Steric hindrance in the aldehyde or phosphonate can influence selectivity. While generally providing high Z-selectivity, the outcome can be substrate-dependent.[4] | |
| Reaction does not go to completion | 1. Insufficient amount of base or phosphonate reagent. | - Use a slight excess of the phosphonate reagent and base (e.g., 1.1 to 1.2 equivalents). |
| 2. Short reaction time. | - Monitor the reaction progress by thin-layer chromatography (TLC). While often complete within a few hours at -78 °C, some substrates may require longer reaction times.[1] | |
| Formation of side products | 1. Aldehyde self-condensation (aldol reaction). | - Add the aldehyde slowly to the solution of the deprotonated phosphonate to maintain a low concentration of the enolate. |
| 2. Decomposition of reagents or intermediates. | - Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by air or moisture. |
Quantitative Data Summary
The following table summarizes representative data for the Still-Gennari olefination with various aldehydes, highlighting typical yields and stereoselectivities.
| Aldehyde | Phosphonate | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 78 | 15.5:1 | |
| Benzaldehyde | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | >95 | 97:3 | [4] |
| Octanal | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | >95 | 88:12 | [4] |
| N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoate | NaH | THF | -78 to RT | 96 | 96:4 | [7] |
Experimental Protocols
Detailed Methodology for a Typical Still-Gennari Olefination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equiv) as a solution in THF or toluene
-
18-crown-6 (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.[1]
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[1]
Visualizations
Still-Gennari Olefination Mechanism
Caption: Mechanism of the Still-Gennari Olefination.
Experimental Workflow
Caption: General experimental workflow for the Still-Gennari olefination.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The focus is on understanding and controlling the stereochemical outcome of the reaction by manipulating the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of reaction temperature on the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction?
In the standard HWE reaction, there is a clear correlation between reaction temperature and the resulting stereoselectivity. Generally, higher reaction temperatures (e.g., 23 °C or room temperature) tend to favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, lower temperatures (e.g., -78 °C) often lead to an increase in the proportion of the (Z)-alkene, which is the kinetically favored product in many cases.[1][2] This is because at higher temperatures, the reaction intermediates have sufficient energy to equilibrate to the more stable conformation that leads to the (E)-product.
Q2: How can I favor the formation of the (Z)-alkene in an HWE reaction?
To selectively obtain the (Z)-alkene, the Still-Gennari modification of the HWE reaction is frequently employed.[3] This protocol utilizes phosphonates with electron-withdrawing groups (such as trifluoroethyl) in combination with a potassium base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures, typically -78 °C.[1][3] These conditions are designed to favor the kinetic product, leading to high (Z)-selectivity.
Q3: My substrate is sensitive to the strong bases typically used in the HWE reaction. Are there milder conditions available?
Yes, for substrates that are sensitive to strong bases, the Masamune-Roush conditions are a suitable alternative. These conditions employ a milder base, such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU), in the presence of a lithium salt like lithium chloride (LiCl).[3]
Q4: Besides temperature, what other factors influence the stereochemical outcome of the HWE reaction?
The stereoselectivity of the HWE reaction is influenced by several factors in addition to temperature. These include:
-
The structure of the phosphonate reagent: The steric and electronic properties of the substituents on the phosphonate can significantly impact the E/Z ratio.[4]
-
The base and cation used: The choice of base and its corresponding cation (e.g., Li+, Na+, K+) can alter the reaction's stereochemical course.[1][2][5]
-
The structure of the aldehyde or ketone: The steric bulk of the carbonyl compound can influence the approach of the phosphonate carbanion and thus the stereoselectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low (E)-selectivity | Reaction temperature is too low. | Increase the reaction temperature. Standard HWE reactions often run at room temperature or with gentle heating to promote the formation of the thermodynamic (E)-product.[3] |
| The base or cation is not optimal for (E)-selectivity. | For disubstituted alkenes, lithium salts tend to give greater (E)-stereoselectivity compared to sodium or potassium salts.[1] | |
| Low (Z)-selectivity in a Still-Gennari modification | The reaction temperature is too high. | Ensure the reaction is maintained at a low temperature, typically -78 °C, to favor the kinetic (Z)-product. |
| The phosphonate reagent is not appropriate for (Z)-selectivity. | Use phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, as prescribed by the Still-Gennari protocol.[1] | |
| Reaction is not proceeding to completion | The reaction temperature is too low, especially with sterically hindered substrates. | For sterically demanding substrates, a higher reaction temperature may be necessary to overcome the activation energy barrier.[5] |
| The base is not strong enough to deprotonate the phosphonate. | Ensure an appropriate and strong enough base is used for the specific phosphonate reagent. | |
| Inconsistent stereochemical outcomes | Poor temperature control during the reaction. | Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature to ensure consistency between experiments. |
| Impurities in reagents or solvents. | Use freshly purified reagents and anhydrous solvents to avoid side reactions that could affect the stereochemical outcome. |
Data Presentation
Influence of Reaction Temperature on HWE Stereoselectivity
The following table summarizes quantitative data from the literature, illustrating the effect of temperature on the E/Z ratio of the product in the HWE reaction.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Not specified | Not specified | -78 | Lower E-selectivity | [1] |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Not specified | Not specified | 23 | Higher E-selectivity | [1] |
| Weinreb amide-type phosphonate | Not specified | LHMDS | Not specified | -78 | (Z)-selective | [2] |
| Weinreb amide-type phosphonate | Not specified | LHMDS | Not specified | Increasing | Favored (E)-product | [2] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | 9:91 | [6] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -95 | 6:94 | [6] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [6] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -95 | 5:95 | [6] |
Experimental Protocols
General Protocol for a Standard HWE Reaction to Favor the (E)-Alkene
-
Preparation of the Phosphonate Carbanion:
-
To a solution of the phosphonate reagent (1.0-1.2 equivalents) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.0-1.2 equivalents) at 0 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the reaction mixture to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the phosphonate carbanion solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for the Still-Gennari Modification to Favor the (Z)-Alkene
-
Preparation of the Phosphonate Carbanion:
-
To a solution of a phosphonate with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate, 1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Add a solution of KHMDS (1.05 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with the Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Caption: Influence of reaction conditions on HWE stereochemical outcome.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
resolving emulsions during aqueous workup of Horner-Wadsworth-Emmons reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the aqueous workup of Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide: Resolving Emulsions
Emulsions are a common challenge during the aqueous workup of organic reactions, including the Horner-Wadsworth-Emmons reaction. They are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. This guide provides a systematic approach to resolving these emulsions.
Q1: I've just performed an aqueous workup for my HWE reaction, and a thick, milky layer has formed between the organic and aqueous phases. What is happening, and what is the first thing I should do?
A1: You are observing an emulsion, which is a stable dispersion of one liquid in another. This is often caused by the presence of soap-like byproducts or fine solid particles that stabilize the interface between the organic and aqueous layers. In the context of an HWE reaction, the dialkylphosphate salt byproduct can sometimes contribute to emulsion formation.
The first and simplest step is to be patient.[1][2] Allow the separatory funnel to stand undisturbed for 15-30 minutes.[3][4] Gentle swirling or tapping of the funnel can sometimes help the layers to coalesce.[1][2] If the emulsion persists, proceed to the troubleshooting steps outlined below.
Q2: Patience didn't work. What is the next common technique to try and break the emulsion?
A2: The addition of a saturated aqueous solution of sodium chloride (brine) is a widely used and often effective method.[4][5][6][7][8][9][10][11] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[5][6] This makes the aqueous phase more polar, thereby decreasing the solubility of organic compounds and promoting their separation.[5][7] The increased density of the aqueous layer can also aid in phase separation.
Experimental Protocol: Brine Wash
-
Add a volume of saturated brine solution to the separatory funnel, roughly 10-20% of the total volume of the emulsion.
-
Gently invert the funnel a few times to mix. Avoid vigorous shaking, which can worsen the emulsion.[12]
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation occurs, drain the aqueous layer and proceed with your workup.
Q3: I've tried adding brine, but the emulsion is still present. What other chemical modifications can I attempt?
A3: You can try altering the pH of the aqueous layer. Emulsions can be stabilized by acidic or basic impurities.
-
Acidification: If the aqueous layer is basic, cautiously add a dilute acid (e.g., 1M HCl).[1][2] This can neutralize basic species that may be acting as emulsifying agents.
-
Basification: Conversely, if the aqueous layer is acidic, a dilute base (e.g., saturated sodium bicarbonate) can be added.[9][10] Be aware that adding a bicarbonate solution to an acidic mixture will generate carbon dioxide gas, so be sure to vent the separatory funnel frequently.
Q4: Chemical additions are not resolving the issue. Are there any physical methods I can use?
A4: Yes, several physical methods can be effective in breaking emulsions.
-
Filtration through Celite or Glass Wool: Emulsions are often stabilized by fine solid particles.[3] Filtering the entire mixture through a pad of Celite® (diatomaceous earth) or a plug of glass wool can remove these solids and break the emulsion.[3][4][6][8][13][14] Celite is an inert filter aid that provides a porous medium to trap fine particulates.[3][15][16]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[1][2][6][17][18][19][20][21] The centrifugal force accelerates the separation of the denser and less dense phases.[17][18][19][20]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[6] For example, if you are using dichloromethane (DCM), which is prone to forming emulsions, adding some diethyl ether or ethyl acetate might help.[8]
-
Temperature Change: Gently warming the separatory funnel with a warm water bath can sometimes help to break an emulsion by reducing the viscosity of the mixture.[22] Conversely, cooling the mixture may also be effective.[22]
Frequently Asked Questions (FAQs)
Q: Why are emulsions common in Horner-Wadsworth-Emmons reaction workups?
A: While not unique to HWE reactions, the formation of a water-soluble dialkylphosphate salt byproduct can contribute to changes in the properties of the aqueous layer that may promote emulsion formation.[23][24][25] Additionally, if the reaction is not driven to completion, the presence of the starting phosphonate and base can also contribute to the formation of emulsions.
Q: Can I prevent emulsions from forming in the first place?
A: While not always possible, some preventative measures can be taken:
-
Ensure your reaction goes to completion to minimize the presence of unreacted starting materials.
-
During the workup, add the aqueous solution slowly and with gentle swirling rather than vigorous shaking.[12]
-
If you consistently encounter emulsions with a particular HWE reaction, consider evaporating the reaction solvent after the reaction is complete and then taking up the residue in the extraction solvent before adding the aqueous wash.[3][4]
Q: I have a very persistent emulsion. Is there a "last resort" method?
A: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® is often a reliable solution.[3][4] If that fails, centrifugation is the most powerful mechanical method to force phase separation.[1][2][6]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature directly comparing the efficacy of different emulsion-breaking techniques for Horner-Wadsworth-Emmons reaction workups. The effectiveness of each method is highly dependent on the specific substrates, solvents, and reaction conditions. The following table provides a qualitative comparison of the common techniques.
| Technique | Speed | Scalability | Equipment Required | General Applicability |
| Standing | Slow | High | Separatory Funnel | High |
| Brine Wash | Moderate | High | Separatory Funnel, Brine | High |
| pH Adjustment | Moderate | High | Separatory Funnel, Acid/Base | Moderate |
| Filtration | Moderate | Moderate | Filtration Apparatus, Celite | High |
| Centrifugation | Fast | Low to Moderate | Centrifuge | High |
Experimental Protocols
Protocol 1: Filtration through a Celite® Pad
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner funnel.
-
Add a layer of Celite® (approximately 1-2 cm deep) to the funnel.
-
Wet the Celite® pad with the organic solvent used in your extraction to ensure it is properly packed. Apply gentle vacuum to pull the solvent through, leaving a compact pad.[16]
-
-
Filtration:
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply vacuum to draw the liquid through the filter.
-
The fine solids stabilizing the emulsion should be trapped in the Celite® pad, and the filtrate should separate into two distinct layers in the filter flask.[3]
-
-
Separation:
-
Transfer the filtrate to a clean separatory funnel and separate the aqueous and organic layers.
-
Rinse the original reaction flask and the Celite® pad with a small amount of the organic solvent to ensure complete recovery of your product.
-
Protocol 2: Centrifugation
-
Sample Preparation:
-
Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes and densities opposite each other in the centrifuge rotor.[18]
-
-
Centrifugation:
-
Centrifuge the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. Higher speeds may be necessary for very stable emulsions.
-
-
Separation:
-
Carefully remove the centrifuge tubes. The mixture should be separated into distinct layers.
-
Use a pipette to carefully remove the desired layer.
-
Visual Guides
Caption: A workflow diagram for troubleshooting emulsions during aqueous workups.
Caption: Logical relationships between the HWE reaction and emulsion formation/resolution.
References
- 1. azom.com [azom.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. Workup [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. brainly.com [brainly.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Double Box Regeneration - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Centrifugation - Wikipedia [en.wikipedia.org]
- 18. corning.com [corning.com]
- 19. medsolut.com [medsolut.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. dolphincentrifuge.com [dolphincentrifuge.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 24. Wittig-Horner Reaction [organic-chemistry.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection and Optimization for Aminophosphonate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of aminophosphonates. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for aminophosphonate synthesis?
The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a phosphite.[1] A wide array of catalytic systems can be used, and the choice significantly impacts reaction efficiency and selectivity.[1] Common catalyst classes include:
-
Lewis Acids: Metal salts such as ZnCl₂, Mg(ClO₄)₂, NiCl₂, and In(III) complexes are frequently used.[1][2]
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (PTSA) and phenylboronic acid are effective catalysts.[1]
-
Organocatalysts: Thiourea derivatives and chiral phosphoric acids are often employed, particularly in asymmetric synthesis.[3][4]
-
Metal Complexes: Chiral metal complexes involving Sc(III), Al, Pd, and Zn have been successfully used for asymmetric synthesis.[3] Some reactions also utilize copper(II) catalysts.[5]
In some cases, the reaction can proceed without a catalyst, especially under solvent-free or microwave-assisted conditions.[6]
Q2: How do I select the best catalyst for my specific substrates?
Catalyst selection is often substrate-dependent.[3] A preliminary screening of different catalyst types is highly recommended.[3] Consider the electronic and steric properties of your aldehyde/ketone and amine. For instance, electron-rich aldehydes may exhibit higher reactivity and selectivity with certain catalysts.[3] The steric bulk of the catalyst, substrates, and the phosphonate moiety can significantly influence stereocontrol in asymmetric synthesis.[3]
Q3: What is a typical catalyst loading and can it be reduced?
Catalyst loading typically ranges from 0.5 mol% to 10 mol%.[3] For cost-effectiveness and process efficiency, many protocols aim for lower loadings.[3] In some optimized systems, catalyst loading has been successfully reduced to as low as 0.5-1 mol% without a significant loss in yield or enantioselectivity.[3]
Q4: What is the mechanism of the Kabachnik-Fields reaction?
The Kabachnik-Fields reaction mechanism can proceed through two primary pathways, depending on the nature of the reactants.[2][6]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of the phosphite to the C=N double bond.[6][7] This pathway is favored for weakly basic amines like anilines.[2]
-
α-Hydroxyphosphonate Pathway: The phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final α-aminophosphonate.[6][7]
Kinetic studies suggest that the specific mechanism is dependent on the reactants' properties.[6]
Catalyst Performance Comparison
The efficacy of different catalysts can be evaluated using a model reaction, such as the condensation of benzaldehyde, aniline, and diethyl phosphite. The following table summarizes the performance of representative catalysts.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lewis Acids | Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High |
| In(III) complexes | - | Neat | Room Temp | - | 86-98 | |
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 | 73 | |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good | |
| Organocatalysts | Thiourea Derivative | 1-10 | Toluene | -20 to RT | 12-48 | 70-95 |
| Chiral Phosphoric Acid | 5 | Toluene | 0 | 24 | 85-98 |
Note: This table presents a summary of data from various sources for comparative purposes. Reaction conditions and yields are highly substrate-dependent. Dashes (-) indicate that the specific information was not provided in the source.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.[3] The use of molecular sieves can be beneficial.[3] Purify starting materials to remove any potential inhibitors. |
| Poor Substrate Reactivity | Sterically hindered ketones or electron-deficient aldehydes/amines may react slowly.[3] Try increasing the reaction temperature or catalyst loading.[3] Consider screening a more active catalyst system.[3] |
| Reaction Equilibrium | The Kabachnik-Fields reaction is an equilibrium process.[3] To drive the reaction forward, consider removing water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Incorrect Catalyst Choice | The chosen catalyst may not be suitable for your specific substrates.[3] Consult the literature for catalyst systems known to be effective with similar aldehydes, ketones, and amines.[3] |
Problem 2: Low Enantioselectivity (ee) or Diastereoselectivity (dr) in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of chiral catalyst families (e.g., Brønsted acids, Cinchona alkaloids, metal complexes).[3] The structure of both the imine and the catalyst is critical for achieving high enantioselectivity.[3] |
| Incorrect Solvent | Solvent choice is critical. Protic solvents like alcohols can sometimes lead to fast reactions but with no enantiocontrol.[3] Test a range of aprotic solvents with varying polarity (e.g., toluene, dichloromethane, THF).[3] |
| Reaction Temperature | Lower temperatures (e.g., -70°C to room temperature) often favor higher enantioselectivity and diastereoselectivity.[3][8] Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.[3] |
| Incorrect Phosphite Source | The steric bulk of the phosphite ester can influence stereoselectivity.[3] Compare dimethyl, diethyl, and diisopropyl phosphites; bulkier groups often lead to higher enantiomeric excess.[3] |
| Iminium Ion Geometry | The geometry of the in-situ generated imine or iminium ion can affect the stereochemical outcome. Modifying the catalyst or reaction conditions may influence this geometry.[3] |
| Use of Chiral Substrates | When using chiral amines or aldehydes, the inherent chirality can influence the diastereomeric ratio. The chosen catalyst must complement the stereochemistry of the substrate.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrophosphonylation of an Imine
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the imine substrate (0.1 mmol, 1.0 equiv.) and the chiral catalyst (0.005 - 0.02 mmol, 5-20 mol%).[3]
-
Solvent Addition: Add the anhydrous solvent (1.0 mL).[3]
-
Cooling: Stir the mixture at the desired temperature (e.g., 25°C, 0°C, or -20°C) for 10-15 minutes.[3]
-
Reagent Addition: Add the dialkyl phosphite (0.12 mmol, 1.2 equiv.) dropwise.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction and purify the product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC.
Protocol 2: One-Pot Three-Component Kabachnik-Fields Reaction
-
Iminium Formation: In a dried reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (0.5 mmol, 1.0 equiv.), the amine (0.5 mmol, 1.0 equiv.), and the catalyst (e.g., a chiral phosphoric acid, 0.025 mmol, 5 mol%) in an anhydrous solvent (2.0 mL).[3]
-
Dehydration: Add activated molecular sieves (4 Å, ~200 mg) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[3]
-
Phosphite Addition: Cool the mixture to the desired reaction temperature (e.g., 0°C) and slowly add the dialkyl phosphite (0.6 mmol, 1.2 equiv.).[3]
-
Reaction Monitoring: Allow the reaction to stir until completion, monitoring by TLC or HPLC.
-
Work-up and Purification: Upon completion, filter off the molecular sieves, concentrate the reaction mixture, and purify the crude product by flash column chromatography.
-
Analysis: Characterize the final product and determine yield and stereoselectivity.
Visual Guides
Caption: Workflow for catalyst selection and optimization.
Caption: Kabachnik-Fields reaction mechanism pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diethyl (4-Fluorobenzyl)phosphonate and Other Substituted Benzylphosphonates for Researchers
For Immediate Publication
A Comprehensive Comparison of Diethyl (4-Fluorobenzyl)phosphonate and its Analogs in Synthetic Chemistry and Biological Applications
This guide offers an objective comparison of this compound with other substituted benzylphosphonates, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis and biological performance. This document summarizes key experimental data, details relevant protocols, and visualizes associated biochemical pathways to support informed decision-making in research and development.
Introduction
Substituted benzylphosphonates are a versatile class of organophosphorus compounds with significant applications in organic synthesis and medicinal chemistry. Their utility as reagents in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes is well-established.[1] Furthermore, their structural similarity to natural phosphates makes them compelling candidates for the development of enzyme inhibitors and other biologically active molecules.[2] this compound, in particular, is a key building block in the synthesis of pharmaceuticals and agrochemicals, with the fluorine substituent often enhancing reactivity and biological potency.[3] This guide provides a comparative analysis of the synthesis and biological activity of this compound against other benzylphosphonates with various para-substituents.
Synthesis of Substituted Diethyl Benzylphosphonates
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of benzylphosphonates, involving the reaction of a benzyl halide with a trialkyl phosphite.[4][5] The reaction conditions, particularly temperature, play a crucial role in the reaction's efficiency. A comparative study on the synthesis of various para-substituted diethyl benzylphosphonates highlights the influence of the substituent on the reaction yield.
| Substituent (X) | Product | Yield (%) |
| H | Diethyl benzylphosphonate | 92 |
| 4-F | This compound | 94 |
| 4-Cl | Diethyl (4-chlorobenzyl)phosphonate | 95 |
| 4-Br | Diethyl (4-bromobenzyl)phosphonate | 96 |
| 4-CH₃ | Diethyl (4-methylbenzyl)phosphonate | 91 |
| 4-NO₂ | Diethyl (4-nitrobenzyl)phosphonate | 85 |
| Table 1: Comparative yields of para-substituted diethyl benzylphosphonates synthesized via the Michaelis-Arbuzov reaction. Data compiled from a study by Disale et al. (2016) where reactions were carried out under consistent conditions.[4] |
Chemical Reactivity: The Horner-Wadsworth-Emmons Reaction
Substituted diethyl benzylphosphonates are pivotal reagents in the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in the formation of carbon-carbon double bonds, typically with a high degree of E-stereoselectivity.[1][6] The electronic nature of the substituent on the benzyl ring can influence the reactivity of the phosphonate carbanion and, consequently, the reaction's outcome.
The general workflow for a Horner-Wadsworth-Emmons reaction involves the deprotonation of the benzylphosphonate to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct.
Figure 1: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Biological Activity: A Comparative Look
Substituted benzylphosphonates have garnered attention for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. The nature and position of the substituent on the phenyl ring can significantly modulate this activity.
Antimicrobial Activity
A study investigating the antimicrobial properties of a series of diethyl benzylphosphonate analogs against various strains of Escherichia coli revealed a clear structure-activity relationship (SAR). The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible bacterial growth, was determined for each analog.
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | H | 250 | 250 | 500 | 500 |
| 2 | 4-B(pin) | 250 | 250 | 500 | 500 |
| 3 | 4-B(OH)₂ | 125 | 62.5 | 125 | 250 |
| 4 | 4-I | 125 | 125 | 250 | 500 |
| 5 | 4-CH₂OH | 250 | 250 | 500 | 500 |
| Table 2: Minimum Inhibitory Concentration (MIC) of selected diethyl benzylphosphonate derivatives against various E. coli strains. Data sourced from Brodzka et al. (2022).[7] |
The data indicates that the introduction of a boronic acid moiety at the para position significantly enhances antimicrobial activity compared to the unsubstituted parent compound.[4]
Enzyme Inhibition: Tyrosinase Inhibition
The melanogenesis pathway, where tyrosinase plays a crucial role, is a complex signaling cascade.
Figure 2: The role of tyrosinase in the melanogenesis pathway and its inhibition.
Experimental Protocols
General Procedure for the Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonates[4]
To a stirred mixture of the corresponding benzyl halide (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is added. The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by TLC. After completion, the product is extracted with diethyl ether (2 x 10 mL). The resulting oil is then purified by column chromatography (petroleum ether/ethyl acetate 10%).
General Procedure for the Horner-Wadsworth-Emmons Reaction[6]
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, a solution of the diethyl benzylphosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30-60 minutes. The resulting solution is cooled back to 0 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)[7]
The antimicrobial activity is determined using the broth microdilution method. A bacterial suspension is prepared and its density adjusted to a 0.5 McFarland standard. The test compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity is measured spectrophotometrically using L-DOPA as the substrate. A reaction mixture containing phosphate buffer (50 mM, pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution is pre-incubated at 37 °C for 15 minutes. The reaction is initiated by adding L-DOPA solution. The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time. The concentration of the inhibitor that causes 50% inhibition of tyrosinase activity (IC₅₀) is calculated from the dose-response curve. Kojic acid is typically used as a positive control.
Conclusion
This guide provides a comparative overview of this compound and other substituted benzylphosphonates, highlighting their synthesis and biological activities. The Michaelis-Arbuzov reaction serves as an efficient method for their preparation, with yields being influenced by the nature of the para-substituent. In terms of biological performance, substitutions on the benzyl ring significantly impact antimicrobial efficacy, with the boronic acid derivative showing enhanced activity. While direct comparative data for tyrosinase inhibition by this specific series of phosphonates is limited, related structures containing the 4-fluorobenzyl moiety demonstrate potent inhibition, underscoring the potential of this class of compounds as enzyme inhibitors. The provided experimental protocols offer a foundation for researchers to further explore the synthesis and biological evaluation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
A Comparative Guide to the Atom Economy of Horner-Wadsworth-Emmons and Wittig Olefinations
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the most powerful and versatile methods to achieve this are the Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and drug development professionals, a critical evaluation of synthetic methodologies extends beyond reaction yield and stereoselectivity to include principles of green chemistry, where atom economy stands as a key metric. This guide provides an objective comparison of the HWE and Wittig olefination methods, with a focus on their comparative atom economy, supported by experimental data and detailed protocols.
Executive Summary: The HWE Reaction Offers Superior Atom Economy
The Horner-Wadsworth-Emmons reaction generally exhibits a significantly higher atom economy compared to the traditional Wittig reaction. This advantage is primarily attributed to the nature of the phosphorus-based byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which has a lower molecular weight than the triphenylphosphine oxide produced in the Wittig reaction. This not only contributes to a more favorable atom economy but also simplifies product purification, often allowing for simple aqueous extraction rather than requiring chromatographic separation.
Quantitative Comparison of Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1]
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To illustrate the disparity in atom economy between the two methods, let's consider a representative synthesis of (E)-stilbene from benzaldehyde.
| Reaction | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Wittig Reaction | Benzyltriphenylphosphonium chloride + Benzaldehyde + Sodium Hydroxide | 388.86 + 106.12 + 40.00 = 534.98 | (E)-Stilbene | 180.25 | Triphenylphosphine oxide + Sodium Chloride + Water | 278.28 + 58.44 + 18.02 | 33.69% |
| HWE Reaction | Diethyl benzylphosphonate + Benzaldehyde + Potassium tert-butoxide | 228.22 + 106.12 + 112.21 = 446.55 | (E)-Stilbene | 180.25 | Diethyl phosphate, potassium salt + tert-Butanol | 172.15 + 74.12 | 40.36% |
As the table clearly demonstrates, the HWE reaction for the synthesis of (E)-stilbene has a higher atom economy than the Wittig reaction. The primary reason for this is the significantly lower molecular weight of the phosphorus byproduct in the HWE reaction.
Logical Workflow for Olefination Choice
The decision between employing the HWE or Wittig reaction can be guided by several factors, with atom economy and ease of purification being significant considerations.
References
A Researcher's Guide to Validating Carbon-Phosphorus Bond Formation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of organophosphorus compounds, the definitive confirmation of carbon-phosphorus (C-P) bond formation is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We present a detailed overview of each technique, supported by experimental data, protocols, and a comparative analysis to aid in the selection of the most appropriate method for your research needs.
Introduction to C-P Bond Validation
The creation of a C-P bond is a cornerstone of organophosphorus chemistry, a field with profound implications for drug discovery, materials science, and agriculture.[1][2] The validation of this bond is not merely a confirmation of a successful reaction but a crucial component of structural elucidation and purity assessment. The choice of analytical technique depends on several factors, including the nature of the sample, the desired level of structural detail, and the experimental resources available.
Core Analytical Techniques: A Head-to-Head Comparison
The four principal methods for validating C-P bond formation each offer unique advantages and limitations. A combination of these techniques often provides the most comprehensive characterization of a newly synthesized organophosphorus compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy, particularly ³¹P NMR, is arguably the most powerful and widely used technique for identifying and characterizing organophosphorus compounds.[3] Its ability to provide detailed information about the chemical environment of the phosphorus atom makes it indispensable for confirming C-P bond formation.
-
Direct Detection of Phosphorus: ³¹P NMR directly probes the phosphorus nucleus, providing unambiguous evidence of its presence and bonding environment.[3]
-
Structural Information: Chemical shifts (δ) and coupling constants (J) offer a wealth of structural information. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom, while coupling to adjacent nuclei (e.g., ¹H, ¹³C) confirms connectivity.[4]
-
Reaction Monitoring: ³¹P NMR is an excellent tool for in-situ reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of products in real-time.[5][6]
-
Quantitative Analysis: With appropriate standards, ³¹P NMR can be used for the quantitative analysis of phosphorus-containing compounds in a mixture.[7]
The chemical shift of a phosphorus nucleus is a key indicator of its bonding environment. The formation of a C-P bond will result in a characteristic chemical shift, distinct from that of the phosphorus-containing starting material.
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Typical ¹J(P,C) Coupling Constant (Hz) |
| Tertiary Phosphines (R₃P) | -60 to +20 | 10 - 50 |
| Phosphonium Salts (R₄P⁺) | +15 to +40 | 45 - 65 |
| Phosphine Oxides (R₃P=O) | +20 to +110 | 50 - 140 |
| Phosphonates (RP(O)(OR)₂) | 0 to +35 | 120 - 200 |
| Phosphinates (R₂P(O)OR) | +20 to +60 | 90 - 110 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Objective: To monitor the progress of a reaction involving the formation of a C-P bond.
Materials:
-
NMR tube
-
Deuterated solvent
-
Reaction mixture
-
Internal standard (optional, for quantitative analysis)
-
NMR spectrometer
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (approximately 0.5 mL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable deuterated solvent in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative measurements, a longer relaxation delay is necessary.[5]
-
Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Identify the signals corresponding to the starting material and the C-P bond-containing product. Integrate the signals to determine the relative concentrations and calculate the reaction conversion.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For C-P bond validation, MS can confirm the formation of the desired product by identifying its molecular ion peak. Furthermore, the fragmentation pattern can offer valuable structural clues.
-
High Sensitivity: MS can detect minute quantities of a compound, making it ideal for analyzing small-scale reactions or identifying low-abundance products.
-
Molecular Weight Determination: Provides the exact molecular weight of the product, confirming that the desired atoms have been incorporated.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can reveal information about its structure and the presence of specific functional groups, including the C-P bond.
The ionization method used in MS significantly influences the fragmentation pattern. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion.
| Ionization Technique | C-P Compound Behavior | Common Fragments |
| Electron Ionization (EI) | Extensive fragmentation, molecular ion may be weak or absent. | Fragments resulting from cleavage of the C-P bond and rearrangements. |
| Electrospray Ionization (ESI) | "Soft" ionization, prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). | Adducts with solvent or salts are common. Fragmentation can be induced (MS/MS).[8] |
Objective: To confirm the molecular weight of a synthesized organophosphorus compound.
Materials:
-
Synthesized compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Formic acid or ammonium acetate (optional, to aid ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent.[9] A small amount of formic acid or ammonium acetate can be added to promote protonation or deprotonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum. Identify the molecular ion peak corresponding to the expected product.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in the solid state.[10] For C-P bond validation, it offers definitive proof of bond formation and provides precise information on bond lengths, bond angles, and overall molecular conformation.
-
Unambiguous Structure: Provides a complete and precise 3D model of the molecule.[10]
-
Definitive Confirmation: Directly visualizes the C-P bond and its connectivity to the rest of the molecule.
-
Detailed Geometric Information: Yields accurate measurements of bond lengths and angles, which can be compared to theoretical values.[11]
The length of the C-P bond can vary depending on the hybridization of the carbon atom and the coordination of the phosphorus atom.
| C-P Bond Type | Typical Bond Length (Å) |
| C(sp³)-P(III) | 1.83 - 1.90 |
| C(sp³)-P(V) | 1.78 - 1.85 |
| C(sp²)-P(III) | 1.80 - 1.85 |
| C(sp²)-P(V) | 1.75 - 1.80 |
| C(sp)-P(III) | 1.75 - 1.80 |
| C(sp)-P(V) | 1.65 - 1.70 |
Objective: To obtain single crystals of an organophosphorus compound suitable for X-ray diffraction.
Materials:
-
Purified organophosphorus compound
-
A selection of solvents (for solubility testing)
-
Small vials or test tubes
-
Microscope
Procedure:
-
Purification: The compound must be highly pure to form high-quality crystals.
-
Solvent Selection: Determine the solubility of the compound in various solvents to find a suitable solvent or solvent system for crystallization.
-
Crystallization Method: Several methods can be employed:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble and allow the solvent to evaporate slowly.[12]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[13]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[13]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by their characteristic vibrational frequencies. While not as definitive as NMR or X-ray crystallography for C-P bond validation, it can provide supporting evidence for the formation of the desired product.
-
Speed and Simplicity: FT-IR analysis is quick and requires minimal sample preparation.
-
Functional Group Identification: Can confirm the presence or absence of key functional groups in the starting materials and products.
-
Cost-Effective: FT-IR spectrometers are relatively inexpensive and widely available.
The C-P stretching vibration is typically weak and can be difficult to assign definitively, as it often appears in the fingerprint region of the spectrum where many other vibrations occur.
| Bond | Wavenumber (cm⁻¹) | Intensity |
| P-C (aliphatic) | 650 - 800 | Weak to Medium |
| P-C (aromatic) | 1435 - 1450 | Medium |
| P=O | 1150 - 1300 | Strong |
| P-O-C (aliphatic) | 950 - 1050 | Strong |
| P-O-C (aromatic) | 1180 - 1240 | Strong |
Objective: To obtain an infrared spectrum of an organophosphorus compound.
Materials:
-
Organophosphorus compound
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Procedure:
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the presence of characteristic absorption bands.
Workflow for Synthesis and Validation of C-P Bond Formation
A typical workflow for the synthesis and validation of a new organophosphorus compound involves a series of logical steps, from initial reaction to full characterization.
Caption: A generalized workflow for the synthesis and analytical validation of a C-P bond containing compound.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Cost | Key Advantage | Key Limitation |
| ³¹P NMR | Chemical environment, connectivity, quantitative data | Solution (mg scale) | High | Moderate | Direct and detailed structural information | Requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | Solid or solution (µg-ng scale) | High | Moderate to High | High sensitivity, exact mass | Limited structural information for isomers |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths and angles | Single crystal | Low | High | Definitive structural proof | Crystal growth can be challenging |
| FT-IR Spectroscopy | Presence of functional groups | Solid or liquid (mg scale) | Very High | Low | Rapid and simple | Indirect evidence for C-P bond, spectral congestion |
Conclusion
The validation of C-P bond formation is a multifaceted process that can be approached with a variety of powerful analytical techniques. ³¹P NMR spectroscopy stands out as the primary tool for its wealth of structural information and its utility in reaction monitoring. Mass spectrometry provides essential confirmation of molecular weight with high sensitivity. For unambiguous proof of structure, X-ray crystallography is the ultimate method, provided that suitable crystals can be obtained. FT-IR spectroscopy serves as a rapid and convenient preliminary check for the presence of key functional groups.
For researchers in drug development and other fields where the precise characterization of organophosphorus compounds is paramount, a multi-technique approach is often the most robust strategy. By understanding the strengths and limitations of each method, scientists can confidently and efficiently validate the formation of C-P bonds, paving the way for further investigation and application of these important molecules.
References
- 1. rroij.com [rroij.com]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. barron.rice.edu [barron.rice.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Comparative Guide to Phosphonate Reagents in Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is a critical determinant of the reaction's outcome, profoundly influencing yield and, most importantly, the stereoselectivity (E/Z ratio) of the resulting alkene. This guide provides an objective comparison of the performance of various phosphonate reagents, supported by experimental data, to facilitate informed reagent selection for specific synthetic goals.
The HWE reaction, a modification of the Wittig reaction, involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate byproduct, which simplifies purification.[1][2] The stereochemical outcome is largely governed by the structure of the phosphonate reagent, the base used, the reaction temperature, and the nature of the carbonyl compound.[1]
Understanding the Stereochemical Control
The stereoselectivity of the HWE reaction can be directed towards either the E (trans) or Z (cis) isomer by modifying the electronic properties of the phosphonate reagent. Standard trialkyl phosphonoacetates generally favor the formation of the thermodynamically more stable E-alkene.[3] Conversely, phosphonates bearing electron-withdrawing groups, such as the Still-Gennari and Ando reagents, can lead to the kinetic Z-alkene product with high selectivity.[4][5] The electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic pathway.[4]
Performance Data: A Comparative Analysis
The following table summarizes the performance of different phosphonate reagents in the HWE reaction with a representative aromatic aldehyde (benzaldehyde). This data, compiled from various sources, highlights the impact of the phosphonate structure on yield and stereoselectivity. Direct comparison should be made with caution as reaction conditions may not be identical across all examples.
| Phosphonate Reagent | Structure | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | (EtO)₂P(O)CH₂CO₂Et | Benzaldehyde | NaH | THF | 25 | >95 | >95:5 | [6] |
| Trimethyl phosphonoacetate | (MeO)₂P(O)CH₂CO₂Me | Benzaldehyde | (CF₃)₂CHONa | THF | -20 | 91 | >99:1 | [4][7] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | (CF₃CH₂O)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 85 | 5:95 | [4][8] |
| Ethyl diphenylphosphonoacetate (Ando) | (PhO)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 92 | 7:93 | [9] |
| Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | ((CF₃)₂CHO)₂P(O)CH₂CO₂Me | Benzaldehyde | NaH | THF | 20 | 99 | 2:98 | [4][10] |
| [Bis-(2-tert-butylphenoxy)phosphoryl]acetic acid methyl ester | (2-tBuC₆H₄O)₂P(O)CH₂CO₂Me | Benzaldehyde | KHMDS | THF | -78 | ~95 | 2:98 | [5] |
Experimental Protocols
Below is a general procedure for a typical Horner-Wadsworth-Emmons reaction. Specific conditions such as the choice of base, solvent, and temperature should be optimized for each specific substrate and desired stereochemical outcome.
General Protocol for E-Selective HWE Reaction
-
Preparation of the Phosphonate Carbanion: To a solution of the trialkyl phosphonoacetate (1.0-1.2 equivalents) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.0-1.2 equivalents) at 0 °C.
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the carbanion.
-
Reaction with the Aldehyde: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.
General Protocol for Z-Selective HWE Reaction (Still-Gennari Modification)
-
Preparation of the Reaction Mixture: To a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0-1.2 equivalents) and 18-crown-6 (1.1-1.3 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.[3]
-
Formation of the Carbanion: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.0-1.2 equivalents) in THF dropwise to the cooled reaction mixture. Stir for 15-30 minutes at -78 °C.
-
Reaction with the Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring and Workup: Stir the reaction at -78 °C for the appropriate time (typically 2-4 hours), monitoring by TLC.[3] Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and perform an aqueous workup as described in the E-selective protocol.[3] Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[3]
Visualizing the Reaction Pathway and Workflow
To further clarify the process, the following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonate-Stabilized Carbanions vs. Phosphonium Ylides: A Comparative Guide to Olefination Reactions
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of methods available to achieve this, olefination reactions employing phosphorus-stabilized carbanions stand out for their reliability and versatility. Two of the most prominent classes of reagents in this category are phosphonate-stabilized carbanions, utilized in the Horner-Wadsworth-Emmons (HWE) reaction, and phosphonium ylides, the key players in the Wittig reaction. This guide provides an in-depth comparison of these two powerful synthetic tools, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages, supported by experimental data and detailed protocols.
Executive Summary: Key Advantages of Phosphonate-Stabilized Carbanions
Phosphonate-stabilized carbanions, the reactive intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, offer several significant advantages over the traditional phosphonium ylides used in the Wittig reaction. These benefits often make the HWE reaction the preferred method for olefination in complex molecule synthesis.
-
Simplified Product Purification: The primary byproduct of the HWE reaction is a phosphate ester, which is typically water-soluble and can be easily removed from the reaction mixture through a simple aqueous extraction.[1][2] In contrast, the Wittig reaction generates triphenylphosphine oxide, a nonpolar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently necessitating column chromatography.[2]
-
Enhanced Nucleophilicity and Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3][4] This heightened nucleophilicity allows them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive towards Wittig reagents.[4][5]
-
Superior (E)-Alkene Selectivity: The HWE reaction typically exhibits high stereoselectivity for the formation of the thermodynamically more stable (E)-alkene.[3][6] While the stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide (stabilized ylides favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes), the HWE reaction provides a more general and reliable route to (E)-alkenes.[2]
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity for the olefination of various carbonyl substrates. The data highlights the generally higher yields and superior (E)-selectivity of the HWE reaction, particularly with stabilized phosphonates.
Table 1: Reaction with Aromatic Aldehydes (Benzaldehyde)
| Reagent | Carbonyl Compound | Base/Solvent | Product | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate (HWE) | Benzaldehyde | NaH / THF | Ethyl cinnamate | 95 | >95:5 | [2] |
| (Carbethoxymethylene)triphenylphosphorane (Wittig) | Benzaldehyde | Toluene, reflux | Ethyl cinnamate | 85 | 50:50 | [7] |
Table 2: Reaction with Aliphatic Aldehydes (Cyclohexanecarboxaldehyde)
| Reagent | Carbonyl Compound | Base/Solvent | Product | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate (HWE) | Cyclohexanecarboxaldehyde | NaH / DME | Ethyl (cyclohexylidene)acetate | 92 | >95:5 | [3] |
| (Carbethoxymethylene)triphenylphosphorane (Wittig) | Cyclohexanecarboxaldehyde | Toluene, reflux | Ethyl (cyclohexylidene)acetate | 78 | 60:40 | [8] |
Table 3: Reaction with Ketones (Acetophenone)
| Reagent | Carbonyl Compound | Base/Solvent | Product | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate (HWE) | Acetophenone | NaH / THF | Ethyl 3-phenylbut-2-enoate | 88 | >95:5 | [4] |
| (Carbethoxymethylene)triphenylphosphorane (Wittig) | Acetophenone | Toluene, reflux | Ethyl 3-phenylbut-2-enoate | 55 | 70:30 | [7] |
Experimental Protocols
Detailed methodologies for the preparation of the phosphorus reagents and the subsequent olefination reactions are provided below.
Preparation of Reagents
Protocol 1: Synthesis of a Phosphonate Ester for the HWE Reaction (Michaelis-Arbuzov Reaction)
This protocol describes the synthesis of diethyl benzylphosphonate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place triethyl phosphite (1.0 eq).
-
Reagent Addition: Slowly add benzyl bromide (1.0 eq) to the triethyl phosphite at room temperature. The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting materials using TLC or GC.
-
Work-up and Purification: After cooling to room temperature, the ethyl bromide byproduct can be removed by distillation. The resulting diethyl benzylphosphonate is often pure enough for subsequent use, or it can be further purified by vacuum distillation.[9]
Protocol 2: Synthesis of a Phosphonium Ylide for the Wittig Reaction
This protocol describes the in-situ generation of (carbethoxymethylene)triphenylphosphorane.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise via syringe. The formation of a deep red or orange color indicates the formation of the ylide.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation. The ylide solution is then ready for reaction with a carbonyl compound.[10][11]
Olefination Reactions
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction of Benzaldehyde
This protocol describes the synthesis of ethyl (E)-cinnamate.
-
Reaction Setup: In a round-bottom flask, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of benzaldehyde (1.0 eq) in THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl (E)-cinnamate.[12]
Protocol 4: Wittig Reaction of Benzaldehyde
This protocol describes the synthesis of ethyl cinnamate.
-
Reaction Setup: In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Carbonyl Addition: Add benzaldehyde (1.0 eq) to the solution of the ylide.
-
Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude residue contains the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can be partially removed by trituration with a non-polar solvent like hexanes, in which the alkene is soluble but the oxide is not. Further purification is typically achieved by column chromatography on silica gel.[13]
Mechanistic Pathways and Logical Relationships
The distinct outcomes of the HWE and Wittig reactions can be attributed to their different reaction mechanisms. The following diagrams, generated using Graphviz, illustrate the key steps and intermediates involved in each pathway.
Conclusion
Phosphonate-stabilized carbanions employed in the Horner-Wadsworth-Emmons reaction present a compelling alternative to phosphonium ylides for the synthesis of alkenes. The key advantages of the HWE reaction, including simplified purification, enhanced reactivity, and superior (E)-stereoselectivity, make it a robust and often more efficient method, particularly in the context of complex molecule synthesis where high yields and predictable stereochemical outcomes are paramount. While the Wittig reaction remains a valuable tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction has emerged as the preferred choice for many olefination challenges in modern organic chemistry. Researchers and drug development professionals can leverage the predictable and efficient nature of the HWE reaction to streamline their synthetic routes and access a wide array of functionalized alkenes.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to the Analysis and Characterization of HWE Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds, particularly with high (E)-alkene selectivity. A significant advantage of the HWE reaction over alternatives like the Wittig reaction lies in the nature of its phosphorus-containing byproduct and the resulting simplified purification protocols. This guide provides an objective comparison of the HWE reaction's byproduct profile with other common olefination methods, supported by experimental data and detailed analytical protocols.
Executive Summary: The Byproduct Advantage of the HWE Reaction
The primary byproduct of the Horner-Wadsworth-Emmons reaction is a dialkylphosphate salt, which is typically water-soluble.[1][2] This property allows for its facile removal from the reaction mixture through simple aqueous extraction, a stark contrast to the often cumbersome purification required to remove the triphenylphosphine oxide byproduct of the Wittig reaction.[1][2] This key difference often translates to higher isolated yields, reduced reliance on chromatography, and improved overall process efficiency, making the HWE reaction a preferred method in many synthetic campaigns, especially in large-scale applications.
Comparative Analysis of Olefination Reaction Byproducts
The choice of an olefination reaction can significantly impact the downstream processing and purification strategy. The following table summarizes the primary byproducts of the HWE reaction and its common alternatives, highlighting key characteristics relevant to their removal.
| Olefination Reaction | Primary Byproduct | Chemical Formula | Key Characteristics & Ease of Removal |
| Horner-Wadsworth-Emmons (HWE) | Dialkylphosphate salt | (RO)₂PO₂⁻ M⁺ | Water-soluble ; easily removed by aqueous extraction.[1][2] |
| Wittig | Triphenylphosphine oxide | Ph₃P=O | Often crystalline and organic-soluble ; frequently requires chromatography for complete removal.[1] |
| Peterson | Silanolate salt / Siloxane | R₃SiOM / (R₃Si)₂O | Volatile or easily hydrolyzed to silanols, which can often be removed by evaporation or aqueous workup. |
| Julia-Lythgoe | Sulfone derivatives and salts | ArSO₂⁻ M⁺, etc. | Byproducts from the sulfone and reducing agent can be complex; may require specific workup procedures. Self-condensation of the sulfone can be a side reaction. |
| Tebbe | Titanium-containing species | e.g., Cp₂TiO | Requires specific quenching and workup procedures to remove the titanium byproducts. |
Experimental Protocols for Byproduct Analysis and Characterization
Accurate identification and quantification of reaction byproducts are crucial for process optimization and ensuring the purity of the final product. The following are detailed methodologies for the analysis of byproducts from the HWE reaction and its alternatives.
Protocol 1: Quantification of Dialkylphosphate Byproduct in HWE Reaction by ³¹P NMR Spectroscopy
Objective: To quantify the concentration of the water-soluble phosphate byproduct in a crude HWE reaction mixture.
Methodology:
-
Sample Preparation:
-
After the HWE reaction is complete, carefully quench the reaction mixture as per the specific protocol.
-
Take a precise aliquot (e.g., 0.5 mL) of the crude reaction mixture before aqueous workup.
-
Add a known amount of an internal standard. Triphenyl phosphate is a suitable internal standard for ³¹P NMR in organic solvents.[3][4]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum. It is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5]
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for full relaxation of the nuclei.
-
-
Data Analysis:
-
Integrate the signal corresponding to the dialkylphosphate byproduct and the signal of the internal standard.
-
Calculate the concentration of the byproduct using the following formula:
Concentration_byproduct = (Integration_byproduct / Integration_standard) * (Moles_standard / Volume_sample)
-
Protocol 2: Analysis of Triphenylphosphine Oxide Byproduct in Wittig Reaction by LC-MS
Objective: To identify and quantify the triphenylphosphine oxide (TPPO) byproduct in a crude Wittig reaction mixture.
Methodology:
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture after completion.
-
Perform a serial dilution with a suitable solvent (e.g., acetonitrile/water mixture) to bring the concentration within the linear range of the instrument.
-
Prepare a calibration curve using a certified reference standard of TPPO.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TPPO from the product and starting materials.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the m/z of protonated TPPO ([M+H]⁺ = 279.1).
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Identify the TPPO peak in the chromatogram based on its retention time and m/z.
-
Quantify the amount of TPPO by comparing the peak area to the calibration curve.
-
Protocol 3: Characterization of Siloxane Byproducts from Peterson Olefination by GC-MS
Objective: To identify and characterize volatile siloxane byproducts from a Peterson olefination reaction.
Methodology:
-
Sample Preparation:
-
After the reaction workup, take an aliquot of the organic phase.
-
If necessary, dilute the sample with a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the siloxanes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to siloxane byproducts (e.g., hexamethyldisiloxane) by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the HWE reaction mechanism, the formation of its characteristic byproduct, and a typical experimental workflow for byproduct analysis.
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Caption: Workflow for HWE byproduct analysis by ³¹P NMR.
Conclusion
The Horner-Wadsworth-Emmons reaction offers a significant advantage in terms of byproduct management compared to many other olefination methods. The formation of a water-soluble dialkylphosphate salt simplifies purification, often obviating the need for column chromatography and leading to higher overall efficiency. For researchers and professionals in drug development, where purity and process scalability are paramount, the HWE reaction represents a robust and practical choice for the synthesis of alkenes. The provided analytical protocols offer a starting point for the precise characterization and quantification of byproducts, enabling informed decisions in reaction optimization and process control.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to Olefination Reagents: Alternatives to Diethyl (4-Fluorobenzyl)phosphonate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of olefination reagent is critical to achieving desired yields and stereochemical outcomes. Diethyl (4-fluorobenzyl)phosphonate is a commonly employed Horner-Wadsworth-Emmons (HWE) reagent for the introduction of a 4-fluorobenzyl moiety. However, a range of alternative reagents can offer advantages in terms of stereoselectivity, reactivity, and procedural simplicity. This guide provides an objective comparison of prominent olefination methodologies as alternatives, supported by experimental data and detailed protocols.
Introduction to Olefination and this compound
The olefination of carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. This compound is a phosphonate ester that, when deprotonated, forms a stabilized carbanion. This carbanion reacts with aldehydes or ketones in the HWE reaction to typically yield (E)-alkenes with high selectivity. The general workflow for an HWE reaction is depicted below.
While effective, the standard HWE reaction with reagents like this compound is primarily limited to the synthesis of (E)-alkenes. For access to (Z)-alkenes or for reactions with highly hindered substrates, alternative methods are often superior.
Comparison of Alternative Olefination Reagents
The following sections detail prominent alternatives to this compound for the olefination of 4-fluorobenzaldehyde, providing a comparative analysis of their performance.
Wittig Reaction
The Wittig reaction is a classic and versatile olefination method that utilizes a phosphorus ylide. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of (Z)-alkenes, especially under salt-free conditions.[1]
Still-Gennari Olefination
The Still-Gennari olefination is a modification of the HWE reaction that is specifically designed to produce (Z)-alkenes with high selectivity.[1] This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in the presence of a strong, non-coordinating base and a crown ether at low temperatures.[1]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a one-pot modification of the Julia olefination that is highly reliable for the synthesis of (E)-alkenes.[1] It typically employs a heteroaromatic sulfone, such as a phenyltetrazolyl (PT) sulfone, which reacts with an aldehyde to form an intermediate that eliminates to give the trans-alkene with high stereoselectivity.[1]
Peterson Olefination
The Peterson olefination utilizes an α-silyl carbanion, which adds to a carbonyl compound to form a β-hydroxysilane intermediate. A key advantage of this method is the ability to control the stereochemistry of the final alkene by choosing the elimination conditions. Acidic workup leads to anti-elimination, while basic workup results in syn-elimination. This allows for the selective formation of either the (E)- or (Z)-alkene from the same intermediate.
Quantitative Data Comparison
The following table summarizes the typical performance of each olefination method for the reaction with aromatic aldehydes, serving as a proxy for 4-fluorobenzaldehyde.
| Olefination Method | Reagent Type | Major Isomer | Typical E/Z Ratio |
| Horner-Wadsworth-Emmons (HWE) | This compound | E | >95:5 |
| Wittig Reaction (non-stabilized) | Benzyltriphenylphosphonium chloride | Z | Varies (often Z-selective) |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Z | >95:5[1] |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | E | >95:5[1] |
| Peterson Olefination | α-silyl carbanion | E or Z | Controllable |
Experimental Protocols
Protocol 1: (Z)-Selective Wittig Olefination of 4-Fluorobenzaldehyde[1]
This protocol is designed for the synthesis of (Z)-4-fluorostilbene using a non-stabilized ylide under salt-free conditions.[1]
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (Z)-alkene.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Olefination of 4-Fluorobenzaldehyde[1]
This protocol is designed for the synthesis of ethyl (E)-4-fluorocinnamate.
Phosphonate Anion Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: (Z)-Selective Still-Gennari Olefination of 4-Fluorobenzaldehyde[1]
This protocol is a modification of the HWE reaction to favor the (Z)-alkene.[1]
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.
-
Slowly add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
Reaction with Aldehyde:
-
Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for the recommended time (monitor by TLC).
-
Allow the reaction to slowly warm to room temperature.
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
A Comparative Guide to the Hydrolytic Stability of Bifunctional Linkers: Phosphonates vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional linker is a critical decision in the design of various therapeutics and functional materials, including antibody-drug conjugates (ADCs), PROTACs, and surface-modified nanoparticles. The stability of this linker, particularly its resistance to hydrolysis, directly impacts the efficacy, safety, and overall performance of the final product. This guide provides an objective comparison of the hydrolytic stability of phosphonate linkers against other commonly used bifunctional linkers: carboxylates, hydroxamates, and catechols, supported by experimental data and detailed methodologies.
Executive Summary
Phosphonate linkers generally exhibit superior hydrolytic stability compared to carboxylate, hydroxamate, and catechol linkers, particularly under neutral and acidic conditions. The inherent strength of the phosphorus-carbon (P-C) bond in phosphonates provides a robust anchor that resists cleavage in aqueous environments. While stable under physiological conditions, the ester linkages in phosphonates can be designed to be susceptible to cleavage under specific acidic or basic conditions, offering a degree of controlled release. Carboxylate esters are more prone to hydrolysis, especially under basic conditions. Hydroxamic acids also display pH-dependent stability and are susceptible to both hydrolysis and enzymatic degradation. The stability of catechol linkers is primarily dictated by pH-dependent oxidation and subsequent cross-linking reactions rather than direct hydrolysis.
Data Presentation: Comparative Hydrolytic Stability
The following table summarizes the available quantitative and qualitative data on the hydrolytic stability of the four linker types. Direct comparison of half-lives is challenging due to variations in experimental conditions across different studies. However, the relative stability can be inferred from the provided data.
| Linker Type | Structure | Hydrolytic Stability Profile | Quantitative Data (Illustrative) |
| Phosphonate Ester | R-PO(OR')₂ | Generally high, especially the P-C bond which is highly resistant to hydrolysis.[1] The P-O-C (ester) bond is susceptible to cleavage under acidic and basic conditions.[1] | Relative Rate Constant (k) at 25°C: - Neutral pH: 1 - Acidic (pH 4): Increases, but generally slower than carboxylates - Basic (pH 10): Increases[2] |
| Carboxylate Ester | R-COOR' | Prone to hydrolysis, which is significantly accelerated under both acidic and basic conditions.[2] | Relative Rate Constant (k) at 25°C: - Neutral pH: ~100-1000 - Acidic (pH 4): Significant increase in rate - Basic (pH 10): Rapid hydrolysis[2] |
| Hydroxamic Acid | R-CONHOH | Stability is pH-dependent.[3] Susceptible to both hydrolysis and enzymatic oxidation.[4] Generally considered to have poor metabolic stability, rapidly converting to the corresponding carboxylic acid.[4] | Half-life data is highly dependent on the specific molecule and conditions. For example, some hydroxamic acids show higher rates of drug release at higher pH values (9.0 > 7.4 > 2.0). |
| Catechol | R-C₆H₄(OH)₂ | Stability is primarily governed by pH-dependent oxidation to form reactive quinones, which then undergo cross-linking reactions.[5][6] This process is influenced by the presence of oxidizing agents like Fe³⁺.[7][8] Simple hydrolysis of the aromatic ring is not the primary degradation pathway under physiological conditions. | Stability is often described in terms of oxidation and polymerization rates rather than hydrolytic half-life. Polymerization can occur readily at low pH in the presence of Fe³⁺, while at higher pH, metal-catechol coordination is favored.[7][8] |
Experimental Protocols
A generalized experimental protocol for assessing the hydrolytic stability of bifunctional linkers using High-Performance Liquid Chromatography (HPLC) is provided below. This method allows for the quantification of the parent linker and its degradation products over time.
Protocol: HPLC-Based Hydrolytic Stability Assay
1. Objective: To determine the rate of hydrolysis of a bifunctional linker at a specific pH and temperature.
2. Materials:
-
Bifunctional linker of interest
-
Buffer solutions of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 5.0)
-
HPLC grade water, acetonitrile, and any other required mobile phase components
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
A C18 reverse-phase HPLC column is commonly used.
-
Incubator or water bath for temperature control (e.g., 37°C)
-
Autosampler vials
3. Method:
-
Sample Preparation: Prepare a stock solution of the bifunctional linker in a suitable solvent (e.g., DMSO, DMF) at a known concentration.
-
Incubation:
-
In separate autosampler vials, dilute the stock solution with the pre-warmed buffer of the desired pH to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Place the vials in an incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the sample from each vial onto the HPLC system.
-
The HPLC method should be developed to achieve good separation between the parent linker and its expected hydrolysis products. A typical gradient elution using water and acetonitrile with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective.
-
-
Data Analysis:
-
Integrate the peak area of the parent linker at each time point.
-
Plot the natural logarithm of the peak area of the parent linker against time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (k).
-
The half-life (t₁/₂) of the linker can be calculated using the equation: t₁/₂ = 0.693 / k .
-
Mandatory Visualization
Experimental Workflow for Hydrolytic Stability Assay
Caption: A generalized workflow for determining the hydrolytic stability of bifunctional linkers.
Hydrolysis Mechanisms of Bifunctional Linkers
The following diagrams illustrate the general mechanisms of degradation for each linker type.
1. Phosphonate Ester Hydrolysis (Acid and Base Catalyzed)
Caption: General mechanisms for acid and base-catalyzed hydrolysis of phosphonate esters.
2. Carboxylate Ester Hydrolysis (Acid and Base Catalyzed)
Caption: General mechanisms for acid and base-catalyzed hydrolysis of carboxylate esters.[9][10][11]
3. Hydroxamic Acid Degradation
Caption: Degradation pathways for hydroxamic acids, including hydrolysis and enzymatic oxidation.[4]
4. Catechol Oxidation and Cross-Linking
Caption: The primary degradation pathway for catechols involves oxidation to quinones followed by cross-linking.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Lewis Acid Catalysts in Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphonates, crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials, is frequently accomplished through cornerstone reactions like the Michaelis-Arbuzov and Pudovik reactions. The efficiency of these reactions can be significantly enhanced by the use of Lewis acid catalysts. This guide provides a comparative analysis of various Lewis acid catalysts, offering a side-by-side look at their performance, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The choice of a Lewis acid catalyst can profoundly impact the yield and reaction conditions required for phosphonate synthesis. Below is a summary of the performance of several common Lewis acid catalysts in key phosphonate-forming reactions.
Michaelis-Arbuzov Reaction
The Lewis acid-mediated Michaelis-Arbuzov reaction allows for the synthesis of phosphonates at room temperature, a significant improvement over the high temperatures required for the traditional thermal reaction.[1][2] This method has been successfully applied to a variety of substrates, including benzylic halides and alcohols, to produce arylmethyl and heteroarylmethyl phosphonate esters in good to excellent yields.[2]
| Catalyst | Substrate | Product | Yield (%) | Reference |
| InBr₃ | Benzyl bromide | Diethyl benzylphosphonate | 93 | [2] |
| ZnBr₂ | Benzyl bromide | Diethyl benzylphosphonate | 90 | [2] |
| InBr₃ | 4-Methoxybenzyl bromide | Diethyl (4-methoxybenzyl)phosphonate | 92 | [2] |
| ZnBr₂ | 4-Methoxybenzyl bromide | Diethyl (4-methoxybenzyl)phosphonate | 88 | [2] |
| InBr₃ | 2-Bromomethyl)thiophene | Diethyl (thiophen-2-ylmethyl)phosphonate | 91 | [2] |
| ZnBr₂ | 2-Bromomethyl)thiophene | Diethyl (thiophen-2-ylmethyl)phosphonate | 85 | [2] |
Pudovik Reaction (Hydrophosphonylation)
The Pudovik reaction, the addition of a P-H bond across a C=O or C=N double bond, is another fundamental method for C-P bond formation. Lewis acids are employed to activate the electrophilic carbonyl or imine component.
| Catalyst | Aldehyde | Amine | Phosphite | Product | Yield (%) | Reference |
| Sm(OTf)₃ | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 95 | [3] |
| Yb(OTf)₃ | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 92 | [3] |
| La(OTf)₃ | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 85 | [3] |
| InCl₃ | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 90 | [3] |
Reaction Mechanisms and Experimental Workflows
The role of the Lewis acid catalyst is to facilitate the formation of the crucial C-P bond by activating the electrophile. The specific mechanism can vary depending on the reaction and the catalyst used.
Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
In the classical Michaelis-Arbuzov reaction, the mechanism proceeds through an S(_N)2 pathway.[4] However, the presence of a Lewis acid, such as ZnBr₂, can promote an S(_N)1-type mechanism, particularly with substrates that can form stable carbocations like benzylic halides.[3]
Caption: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction via an S(_N)1-type mechanism.
Lewis Acid-Catalyzed Pudovik Reaction
In the Pudovik reaction, the Lewis acid activates the carbonyl or imine group, making it more susceptible to nucleophilic attack by the phosphite.
Caption: General mechanism of a Lewis acid-catalyzed Pudovik reaction with an aldehyde.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Lewis acid-catalyzed synthesis of phosphonates.
Protocol 1: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Bromide with Triethyl Phosphite
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzyl bromide (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (5 mL).
-
To this solution, add triethyl phosphite (1.2 mmol, 1.2 eq).
-
Add zinc bromide (0.2 mmol, 0.2 eq) to the reaction mixture at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
Protocol 2: Lanthanide Triflate-Catalyzed Three-Component Synthesis of α-Amino Phosphonates
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Dialkyl phosphite (e.g., Diethyl phosphite)
-
Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃)
-
Solvent (e.g., ionic liquid [bmim][PF₆] or a standard organic solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and dialkyl phosphite (1.0 mmol, 1.0 eq) in the chosen solvent (2 mL).
-
Add the lanthanide triflate catalyst, such as Sm(OTf)₃ (1-10 mol%).[3]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically within a few hours), if an ionic liquid is used, the product can be extracted with an organic solvent (e.g., diethyl ether), leaving the catalyst in the ionic liquid phase for potential reuse.[3]
-
If a conventional solvent is used, the reaction mixture can be worked up by washing with water, drying the organic phase, and removing the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Conclusion
Lewis acid catalysis offers a powerful and often milder alternative to traditional methods for phosphonate synthesis. Catalysts such as indium and zinc halides have proven effective for the Michaelis-Arbuzov reaction at room temperature, while lanthanide triflates show excellent activity in the three-component synthesis of α-amino phosphonates. The choice of catalyst will depend on the specific substrates, desired reaction conditions, and cost considerations. The provided data and protocols serve as a valuable starting point for researchers to explore and optimize these important synthetic transformations.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Olefination Reactions: Assessing the Benefits of the Horner-Wadsworth-Emmons Reaction's Water-Soluble Byproduct
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method can significantly impact the efficiency, scalability, and purity of a synthetic route. Among the most powerful methods are the Horner-Wadsworth-Emmons (HWE), Wittig, and Julia olefination reactions. This guide provides an objective comparison of these methods, with a particular focus on the practical benefits derived from the water-soluble nature of the HWE reaction's byproduct, supported by experimental data and detailed protocols.
Executive Summary: The Decisive Advantage of a Water-Soluble Byproduct
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, particularly (E)-α,β-unsaturated esters, from stabilized phosphonate carbanions and carbonyls.[1] A primary advantage that sets the HWE reaction apart from its counterparts, most notably the Wittig reaction, is the nature of its phosphorus-containing byproduct. The HWE reaction generates a dialkylphosphate salt, which is readily soluble in water.[1][2][3] This property allows for a significantly simplified purification process, often requiring only a simple aqueous extraction to remove the byproduct from the desired organic product.[2] This contrasts sharply with the byproduct of the Wittig reaction, triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the alkene product, frequently necessitating column chromatography.[4][5][6][7]
Comparative Analysis of Olefination Reactions
The choice of an olefination reaction is often dictated by the desired stereoselectivity, the reactivity of the carbonyl substrate, and the functional group tolerance. However, the ease of product purification is a critical factor in the overall efficiency of a synthesis. The following tables provide a qualitative and quantitative comparison of the HWE, Wittig, and Julia-Kocienski olefination reactions, with a focus on the implications of their respective byproducts.
Table 1: Qualitative Comparison of Olefination Reactions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Julia-Kocienski Olefination |
| Phosphorus Reagent | Phosphonate Ester | Phosphonium Ylide | N/A |
| Sulfone Reagent | N/A | N/A | Heteroaryl Sulfone |
| Primary Byproduct | Dialkylphosphate Salt | Triphenylphosphine Oxide | Sulfur Dioxide, Aryloxide Anion |
| Byproduct Properties | Water-soluble | Non-polar, organic-soluble | Gaseous (SO₂), water-soluble salt |
| Typical Purification | Aqueous Extraction | Column Chromatography, Recrystallization | Aqueous Extraction, Chromatography |
| Stereoselectivity | Predominantly (E) | (Z) with non-stabilized ylides, (E) with stabilized ylides | Predominantly (E) |
| Reactivity | More nucleophilic carbanion, reacts with hindered ketones | Less nucleophilic ylide | Tolerant of many functional groups |
Table 2: Quantitative Comparison of Purification Efficiency
While exact figures can vary based on the specific substrates and reaction conditions, this table provides a generalized comparison of the resources and outcomes associated with the purification of products from each reaction.
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Julia-Kocienski Olefination |
| Typical Post-Workup Purity | High (>95% often achievable) | Moderate (significant byproduct contamination) | Moderate to High |
| Purification Time | Short (Aqueous extraction) | Long (Column chromatography) | Moderate |
| Solvent Consumption | Low (for extraction) | High (for chromatography) | Moderate |
| Typical Isolated Yield | Good to Excellent (83-97% reported in some cases)[8] | Variable (can be lowered by difficult purification)[9] | Good |
Mandatory Visualizations
Reaction Mechanisms and Workflows
To visually compare the processes, the following diagrams illustrate the reaction mechanism of the HWE reaction and the contrasting experimental workflows for product purification in the HWE and Wittig reactions.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Contrasting purification workflows for HWE and Wittig reactions.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions, highlighting the differences in their workup and purification procedures.
Protocol 1: Horner-Wadsworth-Emmons Reaction with Aqueous Workup[10]
Objective: To synthesize an (E)-alkene with a simplified aqueous workup.
Methodology:
-
Carbanion Formation: To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phosphonate ester (1.1 eq.) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The high (E)-selectivity and efficient byproduct removal often result in a product of high purity that may not require further purification. If necessary, flash column chromatography can be performed.
Protocol 2: Wittig Reaction with Chromatographic Purification[4][5]
Objective: To synthesize an alkene, demonstrating the need for chromatographic purification.
Methodology:
-
Ylide Formation: To a stirred suspension of the phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise. Stir the resulting colored solution for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.
Protocol 3: Julia-Kocienski Olefination[11][12]
Objective: To synthesize an (E)-alkene using a one-pot procedure.
Methodology:
-
Reaction Setup: To a solution of the heteroaryl sulfone (1.1 eq.) and the aldehyde (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as KHMDS dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, then allow it to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to remove any remaining starting materials and byproducts. The byproducts, sulfur dioxide and an aryloxide salt, are generally removed during the aqueous workup.[10]
Conclusion
The Horner-Wadsworth-Emmons reaction offers a significant practical advantage over the traditional Wittig reaction due to its water-soluble phosphate byproduct, which dramatically simplifies product purification.[6] This benefit translates to reduced purification time, lower solvent consumption, and often higher isolated yields of the desired alkene. While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes, and the Julia-Kocienski olefination provides excellent (E)-selectivity and functional group tolerance, the HWE reaction is frequently the superior choice for the stereoselective synthesis of (E)-alkenes in a more efficient and sustainable manner. For researchers and professionals in drug development, the streamlined purification process associated with the HWE reaction can lead to significant time and resource savings, making it a highly attractive method for olefination.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solved 2. Wittig reaction is a chemical reaction of aldehyde | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. delval.edu [delval.edu]
- 10. Julia olefination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Diethyl (4-Fluorobenzyl)phosphonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl (4-Fluorobenzyl)phosphonate, a versatile organophosphorus compound used in various synthetic applications.[1]
While this compound is classified as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, responsible disposal practices are still imperative to maintain a high standard of laboratory safety and environmental protection.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses or chemical goggles. | Protects against potential splashes and eye irritation.[3][4] |
| Hand Protection | Protective gloves (consult manufacturer for specific material compatibility). | Prevents skin contact.[3][4] |
| Skin and Body Protection | Laboratory coat. | Minimizes the risk of skin contact with clothing.[5] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or fume hood.[5] | Prevents inhalation of any potential vapors or mists. |
Step-by-Step Disposal Protocol for Small Laboratory Quantities
The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company, in accordance with local and national regulations.[2]
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
2. Spill Management: In the event of a small spill, follow these procedures:
-
Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[7]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Ventilation: Ensure the area is well-ventilated.
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.[4]
-
Container Preparation: Before the final disposal of the empty container, ensure that all residual chemical has been completely removed.[2]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Diethyl (4-Fluorobenzyl)phosphonate
Essential Safety and Handling Guide for Diethyl (4-Fluorobenzyl)phosphonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. While the Safety Data Sheet (SDS) from TCI Chemicals classifies this compound as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008, adherence to prudent laboratory safety practices is crucial for minimizing exposure and ensuring a safe research environment[1].
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 63909-58-0[1][2] |
| Molecular Formula | C11H16FO3P[2] |
| Molecular Weight | 246.22 g/mol [2] |
| Appearance | Colorless to Almost colorless clear liquid[3] |
| Density | 1.143 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.483[2] |
| Purity | >98.0% (GC)[3] |
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, the use of appropriate personal protective equipment is a fundamental safety measure to prevent direct contact.
Recommended PPE
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling organophosphorus compounds[4]. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Use safety glasses with side shields or chemical safety goggles to protect against splashes.
-
Skin and Body Protection : A standard laboratory coat should be worn to protect street clothing. Ensure the lab coat is buttoned and the sleeves are rolled down.
-
Respiratory Protection : While the risk is low, if there is a potential for generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation, such as working in a fume hood[1].
Caption: Recommended Personal Protective Equipment for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands and face thoroughly after handling the substance[1].
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method :
-
Container Disposal :
-
Before disposing of the original container, ensure it is completely empty[1].
-
Rinse the empty container with a suitable solvent, and collect the rinsate as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional guidelines.
-
Caption: Step-by-step workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Diethyl 4-fluorobenzylphosphonate 97 63909-58-0 [sigmaaldrich.com]
- 3. This compound | 63909-58-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
